(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
oxan-4-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-7-5-1-3-8-4-2-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQYXDJQJWQHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679076 | |
| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187974-47-5, 116312-69-7 | |
| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxan-4-ylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydrazinotetrahydro-2H-pyran dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride?
An In-depth Technical Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride for Drug Discovery Professionals
Abstract
This compound is a heterocyclic building block of significant value in medicinal chemistry and drug discovery. Its structure synergistically combines the favorable pharmacokinetic attributes of a tetrahydropyran (THP) ring with the versatile reactivity of a hydrazine moiety. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, key synthetic applications, and its role in the development of novel therapeutics, particularly as a scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.
Introduction: Strategic Value in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of appropriate chemical scaffolds is a critical determinant of a program's success. The title compound, this compound, has emerged as a strategic intermediate due to the convergence of two highly valued pharmacophoric elements.
The Tetrahydropyran Scaffold: A "Privileged" Motif
The tetrahydropyran (THP) ring is widely regarded as a "privileged scaffold" in medicinal chemistry.[1] It is prevalent in numerous biologically active compounds and natural products.[2] From a drug design perspective, the THP moiety often serves as a more hydrophilic bioisostere for carbocyclic rings like cyclohexane. This substitution can reduce lipophilicity, which in turn can significantly improve a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, a crucial factor for clinical viability.[1] The incorporation of the THP ring can enhance aqueous solubility, modulate metabolic stability, and provide specific hydrogen bond accepting vectors via its ether oxygen, thereby optimizing interactions with biological targets.[3]
The Hydrazine Moiety: A Versatile Synthetic Handle
The hydrazine functional group is a powerful and versatile tool in organic synthesis.[4] Its nucleophilic nature enables a wide range of chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones, and the construction of nitrogen-containing heterocycles like pyrazoles and triazoles.[4][5] These structural motifs are staples in medicinal chemistry, found in a vast array of therapeutic agents with demonstrated anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[5]
This compound: A Key Building Block
The dihydrochloride salt of (Tetrahydro-2H-pyran-4-yl)hydrazine provides a stable, solid, and readily handleable form of the reactive hydrazine. This enhances its shelf-life and simplifies weighing and dispensing in synthetic protocols. It serves as a crucial starting material for constructing diverse chemical libraries aimed at various therapeutic targets, with a notable application in the synthesis of DPP-4 inhibitors for the treatment of type 2 diabetes.[6]
Physicochemical and Spectroscopic Properties
A thorough understanding of the compound's properties is essential for its effective use.
Identification and Nomenclature
The definitive identity of the compound is established by its CAS number and various chemical names.
| Identifier | Value |
| Chemical Name | This compound[1] |
| IUPAC Name | oxan-4-ylhydrazine;dihydrochloride[7] |
| CAS Number | 1187974-47-5 |
| Molecular Formula | C₅H₁₄Cl₂N₂O[1] |
| Molecular Weight | 189.09 g/mol |
| SMILES | NNC1CCOCC1.[H]Cl.[H]Cl[1] |
| InChIKey | LEQYXDJQJWQHEP-UHFFFAOYSA-N[7][8] |
Physical and Chemical Properties
The dihydrochloride salt form dictates many of the compound's physical properties.
| Property | Value / Description |
| Appearance | Solid[1] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO.[6] |
| Storage | Store at 2-8°C under an inert atmosphere.[1] |
| Hydrogen Bond Donors | 4[1][7] |
| Hydrogen Bond Acceptors | 3[1][7] |
| Rotatable Bond Count | 1[1] |
Spectroscopic Profile
Spectroscopic data is critical for identity confirmation and quality control.
| Data Type | Expected Characteristics |
| ¹H NMR | A proton NMR spectrum for the hydrochloride salt is available.[8] Key signals would include broad peaks for the amine protons (NH₂ and NH⁺), and multiplets corresponding to the axial and equatorial protons of the THP ring. The protons adjacent to the oxygen (positions 2 and 6) would be shifted downfield compared to those at positions 3 and 5. |
| ¹³C NMR | Expected signals include four distinct resonances for the carbon atoms of the THP ring, with the carbons adjacent to the ether oxygen (C2, C6) appearing most downfield. |
| IR Spectroscopy | Characteristic absorption bands would include a broad stretch in the 3200-2600 cm⁻¹ region, typical of an amine salt (N-H stretching). Also expected are C-H stretching bands for the aliphatic ring (~2900 cm⁻¹) and a strong C-O-C stretching band for the ether linkage (~1100 cm⁻¹).[6] |
| Mass Spectrometry (MS) | Mass spectrometry would show a molecular ion peak for the free base (M⁺) at m/z 116.1.[6] Key fragmentation patterns would likely involve cleavage of the THP ring and loss of the hydrazine moiety.[6] |
Synthesis and Purification
The most practical and widely employed synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine is through the reductive amination of tetrahydro-4H-pyran-4-one.[6] This approach is efficient and proceeds through a hydrazone intermediate.
Rationale for Synthetic Route Selection
Reductive amination is a robust and high-yielding transformation in organic chemistry. The choice of tetrahydro-4H-pyran-4-one as the starting material is strategic due to its commercial availability and straightforward reactivity. The two-step, one-pot procedure involving initial hydrazone formation followed by in-situ reduction is atom-economical and minimizes purification steps.[6] Various reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The use of a borane-based reagent like α-picoline-borane has also been reported as an efficient method for the reductive alkylation of hydrazines.[9]
Detailed Step-by-Step Synthesis Protocol
Reaction: Reductive amination of Tetrahydro-4H-pyran-4-one followed by salt formation.
Step 1: Hydrazone Formation
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydrazine hydrate (1.2 eq).[6]
-
Heat the reaction mixture to reflux and monitor its progress by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.
-
Upon completion, allow the mixture to cool to room temperature. The resulting hydrazone can often be carried forward to the next step without purification.[6]
Step 2: Reduction of the Hydrazone
-
Cool the solution containing the hydrazone intermediate in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete disappearance of the hydrazone.
-
Carefully quench the reaction by the slow addition of water, followed by acidification with 1M HCl to destroy any remaining reducing agent.
Step 3: Isolation and Dihydrochloride Salt Formation
-
Remove the organic solvent under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to basic (pH > 12) using 5M NaOH.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-4-yl)hydrazine free base.
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete (at least 2.2 equivalents).
-
Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Synthesis and Purification Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity and Synthetic Applications
The utility of this building block stems from the predictable and versatile reactivity of the hydrazine moiety.
Formation of Hydrazones
The primary reaction of hydrazines is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is typically robust and high-yielding, forming a stable C=N bond. This transformation is fundamental for building molecular complexity and is a cornerstone of combinatorial chemistry, allowing for the rapid generation of large libraries of compounds for biological screening.[1]
Synthesis of Pyrazole Derivatives
A strategically important application is the synthesis of pyrazole rings. Pyrazoles are a key heterocycle in many approved drugs and clinical candidates.[10] (Tetrahydro-2H-pyran-4-yl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents (e.g., β-ketoesters) in a cyclocondensation reaction to afford substituted pyrazoles, directly incorporating the beneficial THP scaffold into the final structure.[6]
Key Synthetic Transformations Diagram
Caption: Key synthetic applications of the title compound.
Applications in Drug Discovery and Development
The unique combination of the THP ring and hydrazine group makes this compound a valuable asset in drug discovery.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of this scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes mellitus.[2][6] DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for regulating insulin secretion.[2] By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control. Many potent DPP-4 inhibitors, known as "gliptins," feature nitrogen-containing heterocyclic cores.[10] The (Tetrahydro-2H-pyran-4-yl)hydrazine scaffold provides an ideal starting point for synthesizing pyrazole-based DPP-4 inhibitors, where the THP moiety can occupy key pockets in the enzyme's active site and contribute to favorable pharmacokinetic properties.[11]
Broader Therapeutic Potential
The derivatives accessible from (Tetrahydro-2H-pyran-4-yl)hydrazine have shown a wide spectrum of biological activities. The ability to easily generate libraries of hydrazones, pyrazoles, and other heterocycles allows for screening against various targets. Documented activities for such derivatives include:
Handling, Storage, and Safety
As with all hydrazine derivatives, proper safety protocols must be strictly followed.
GHS Hazard Classification
The compound is classified as hazardous. The following table summarizes its GHS classification based on available safety data sheets for similar compounds.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[6] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[4] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[6] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]
Storage and Stability
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Recommended storage is at 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Disposal Guidelines
Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material and its container must be disposed of as hazardous waste.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages to the medicinal chemist. Its constituent parts—the ADME-enhancing THP ring and the synthetically versatile hydrazine moiety—provide a powerful platform for the efficient synthesis of diverse and biologically relevant molecules. Its proven application in the field of DPP-4 inhibitors underscores its value, while its potential for generating novel therapeutics for other diseases remains vast. By adhering to the synthesis, handling, and application principles outlined in this guide, researchers can effectively leverage the properties of this compound to accelerate their drug discovery programs.
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An In-Depth Technical Guide to the Structural Analysis of (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar tetrahydropyran ring with a reactive hydrazine moiety, make it a valuable building block for the synthesis of novel therapeutic agents. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of drug candidates by reducing lipophilicity and improving aqueous solubility. The hydrazine functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably pyrazoles, which are prevalent in many biologically active compounds.[1][2] This guide provides a comprehensive analysis of the methodologies and expected outcomes for the structural elucidation of this compound, offering a framework for its characterization in a research and development setting.
Introduction: The Significance of Structural Verification
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[3] For a synthetic building block like this compound, precise structural confirmation ensures the fidelity of subsequent synthetic steps and the ultimate integrity of the final active pharmaceutical ingredient (API). This guide delves into the multifaceted approach required for the comprehensive structural analysis of this compound, integrating data from various analytical techniques to build a cohesive and self-validating structural dossier.
The subject of this guide is this compound, with the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O·2HCl | [4] |
| Molecular Weight | 189.09 g/mol | [5] |
| CAS Number | 1187974-47-5 | [5] |
| IUPAC Name | oxan-4-ylhydrazine;dihydrochloride | [5] |
Synthetic Pathway and Rationale
The synthesis of this compound typically proceeds through a two-step sequence, starting from the commercially available tetrahydro-4H-pyran-4-one. The choice of this pathway is dictated by the accessibility of the starting material and the efficiency of the chemical transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Formation of the Hydrazone Intermediate
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in absolute ethanol (10 volumes), add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude (tetrahydro-2H-pyran-4-ylidene)hydrazine, which can be used in the next step without further purification.
Causality: The formation of the hydrazone is a classic condensation reaction. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ketone. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer and is often heated to drive the reaction to completion by removing water.
Step 2: Reduction and Salt Formation
-
Dissolve the crude hydrazone from the previous step in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the resulting free base in diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Causality: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the C=N bond of the hydrazone to the corresponding hydrazine. The reaction is performed at a low temperature to control the exothermicity. The final step involves the formation of the dihydrochloride salt, which often improves the stability and handling of the compound.
Spectroscopic and Spectrometric Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Sources
An In-Depth Technical Guide to the Chemical Reactivity of (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique structural composition, featuring a saturated tetrahydropyran (THP) ring appended to a reactive hydrazine moiety, presents a valuable scaffold for the synthesis of a diverse array of bioactive molecules. The THP ring often serves as a bioisostere for cyclohexane, offering improved physicochemical properties such as reduced lipophilicity, which can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates. This guide provides a comprehensive exploration of the chemical properties, synthesis, and core reactivity of this compound, with a particular focus on its application in constructing key heterocyclic systems. Detailed mechanistic insights and adaptable experimental protocols are provided to empower researchers in leveraging this versatile reagent for novel molecular design and drug discovery.
Introduction: The Strategic Advantage of the Tetrahydropyran Hydrazine Scaffold
The pursuit of novel chemical entities with therapeutic potential necessitates the use of versatile and strategically functionalized building blocks. This compound (CAS Number: 1187974-47-5) has emerged as such a reagent, primarily due to the advantageous combination of its constituent parts.
-
The Hydrazine Moiety: As a potent nucleophile and a precursor to the N-N bond, the hydrazine group is fundamental to the synthesis of a vast number of nitrogen-containing heterocycles, most notably pyrazoles and indoles.
-
The Tetrahydropyran Ring: This saturated oxygen-containing heterocycle is a "privileged scaffold" in medicinal chemistry. Its inclusion in a molecule can impart favorable pharmacokinetic properties. The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.
This guide will delve into the key chemical transformations of this compound, providing both the theoretical underpinnings and practical considerations for its use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is paramount for its effective use.
| Property | Value |
| Molecular Formula | C₅H₁₂N₂O · 2HCl |
| Molecular Weight | 189.09 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar protic solvents |
Spectroscopic Characterization:
The structural integrity of (Tetrahydro-2H-pyran-4-yl)hydrazine and its derivatives is confirmed through standard spectroscopic methods. While specific spectra for the dihydrochloride salt can be obtained from commercial suppliers, the expected spectral features are outlined below.
-
¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the tetrahydropyran ring, typically in the regions of δ 1.4-2.0 ppm for the axial and equatorial methylene protons and δ 3.3-4.0 ppm for the methylene protons adjacent to the oxygen atom. The methine proton attached to the nitrogen would appear further downfield. The N-H protons of the hydrazine group would likely appear as broad singlets.
-
¹³C NMR Spectroscopy: The carbon spectrum would show three distinct signals for the tetrahydropyran ring: the carbon bearing the nitrogen (C-4), the carbons adjacent to the oxygen (C-2, C-6), and the remaining methylene carbons (C-3, C-5).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations in the region of 3350-3250 cm⁻¹ and C-O stretching of the ether at approximately 1100-1000 cm⁻¹.
-
Mass Spectrometry (MS): For the free base, the molecular ion peak would be observed at m/z 116. Common fragmentation patterns would involve the loss of the hydrazine group.
Core Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a nucleophile and a precursor for cyclocondensation reactions. The dihydrochloride salt is typically neutralized in situ or prior to reaction to liberate the free hydrazine.
Knorr Pyrazole Synthesis: Construction of the Pyrazole Ring
The Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1] This reaction is a highly efficient method for creating substituted pyrazole rings, which are prevalent in a multitude of pharmaceuticals.
Mechanism:
The reaction is typically acid-catalyzed and proceeds through the following steps:
-
Hydrazone Formation: The more reactive carbonyl group of the 1,3-dicarbonyl compound (often a ketone) undergoes nucleophilic attack by the hydrazine to form a hydrazone intermediate.
-
Intramolecular Cyclization: The remaining nitrogen atom of the hydrazine then attacks the second carbonyl group (an ester or another ketone) in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable aromatic pyrazole ring.
Sources
The Tetrahydropyran Moiety: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance.[1][3] This technical guide provides a comprehensive analysis of the tetrahydropyran moiety's role in drug discovery and development. We will delve into its fundamental physicochemical properties, conformational analysis, and its strategic application as a bioisosteric replacement to enhance pharmacokinetic profiles. Furthermore, this guide will furnish detailed synthetic protocols for the construction of functionalized THP rings and present a case study illustrating the moiety's pivotal role in the development of potent and selective therapeutic agents.
The Tetrahydropyran Ring: Physicochemical Properties and Conformational Landscape
The tetrahydropyran ring is more than just a passive structural element; its inherent properties significantly influence the overall characteristics of a drug candidate.
Physicochemical Impact
The incorporation of a THP moiety can favorably modulate a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[4] The oxygen atom within the ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and interactions with biological targets.[5] Replacing a carbocyclic ring, such as a cyclohexane, with a THP ring can reduce lipophilicity, a key parameter in optimizing a drug's "drug-likeness."[6] This strategic replacement can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[7]
Conformational Analysis and Receptor Binding
The THP ring typically adopts a chair conformation, similar to cyclohexane, to minimize steric strain.[8] Substituents on the ring can exist in either axial or equatorial positions, and the conformational preference can have a profound impact on a molecule's three-dimensional shape and its ability to bind to a protein target.[9] The gauche interactions between the ring oxygen's lone pairs and adjacent C-C bonds, as well as the anomeric effect in substituted THPs, influence the conformational equilibrium. Understanding and controlling the conformation of the THP ring is, therefore, a critical aspect of rational drug design, as the precise spatial arrangement of pharmacophoric groups is often essential for high-affinity binding.[10] X-ray crystallography studies of protein-ligand complexes have provided invaluable insights into how the THP moiety orients itself within a binding pocket to establish key interactions.[11][12]
Synthetic Strategies for Accessing Functionalized Tetrahydropyrans
The construction of substituted tetrahydropyran rings is a well-established field in organic synthesis, with several robust and diastereoselective methods available to medicinal chemists.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a 4-hydroxytetrahydropyran.[13][14] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled to favor the thermodynamically more stable all-equatorial substituted product.[13]
-
Materials: Homoallylic alcohol (1.0 mmol), aldehyde (1.2 mmol), phosphomolybdic acid (PMA) (10 mol%), water (5 mL).
-
Procedure:
-
To a stirred solution of the homoallylic alcohol and aldehyde in water, add phosphomolybdic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired 4-hydroxytetrahydropyran.
-
Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael addition (or conjugate addition) of a hydroxyl group to an α,β-unsaturated carbonyl system is another highly effective method for constructing THP rings.[15][16] This reaction can be catalyzed by either acid or base, and the stereoselectivity can often be controlled by the reaction conditions to yield either the kinetic or thermodynamic product.[15]
-
Materials: α,β-Unsaturated thioester precursor (1.0 mmol), chiral phosphoric acid catalyst (e.g., (R)-TRIP) (20 mol%), cyclohexane (solvent).
-
Procedure:
-
Dissolve the α,β-unsaturated thioester precursor in cyclohexane.
-
Add the chiral phosphoric acid catalyst to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor by TLC or HPLC.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched tetrahydropyran.
-
Elaboration of Functionalized THP Scaffolds
Once a core THP ring is synthesized, it can be further functionalized to introduce desired pharmacophoric elements. For instance, a 4-hydroxytetrahydropyran can be converted to a 4-azidotetrahydropyran, which can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to append a wide variety of substituents.[8][17]
-
Materials: Azide-functionalized tetrahydropyran (1.0 mmol), terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (5 mol%), sodium ascorbate (10 mol%), solvent (e.g., t-BuOH/H₂O 1:1).
-
Procedure:
-
Dissolve the azide and alkyne in the solvent mixture.
-
Add the copper(II) sulfate followed by the sodium ascorbate.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting triazole product by column chromatography.
-
The Tetrahydropyran Moiety in Drug Design: A Case Study of Galectin-3 Inhibitors
The development of small-molecule inhibitors of galectin-3, a protein implicated in fibrosis, inflammation, and cancer, provides an excellent case study on the strategic use of the THP moiety.[18][19][20] Researchers at Bristol Myers Squibb sought to develop drug-like galectin-3 inhibitors with improved permeability and bioavailability by replacing a monosaccharide unit of a parent thiodisaccharide with a functionalized tetrahydropyran ring.[15][18]
Rationale and Structure-Activity Relationship (SAR)
The initial hypothesis was that a substituted THP ring could mimic the binding of the sugar in the D-subsite of the galectin-3 carbohydrate recognition domain.[20] This bioisosteric replacement aimed to reduce the number of hydrogen bond donors, thereby improving membrane permeability.[15] Systematic optimization of the substituents on the THP core led to the discovery of potent inhibitors.[19]
| Compound | R¹ | R² | Galectin-3 IC₅₀ (μM) | Aqueous Solubility (μg/mL) | Caco-2 Permeability (10⁻⁶ cm/s) |
| Lead | - | - | 0.05 | > 200 | < 0.5 |
| 36 | F | H | 0.01 | 150 | 1.5 |
| 40 | H | OH | 0.008 | > 200 | 0.8 |
| 45 | F | OH | 0.005 | > 200 | 1.2 |
Data compiled from publicly available research.[19]
The SAR studies revealed that small, electronegative substituents at specific positions on the THP ring enhanced binding affinity.[19] For instance, the introduction of a fluorine atom and a hydroxyl group in compound 45 resulted in a highly potent inhibitor with an IC₅₀ of 5 nM.[19]
In Vivo Evaluation and Pharmacokinetics
Selected compounds were advanced to in vivo studies.[19] While some of the initial THP-containing compounds suffered from high clearance and low oral exposure, further optimization led to candidates with improved pharmacokinetic profiles.[15] The THP moiety successfully served its purpose as a bioisostere for the sugar ring, leading to potent galectin-3 inhibitors with more drug-like properties. The crystal structure of compound 45 bound to human galectin-3 (PDB: 7DF5) confirmed that the THP ring occupies the D-subsite and makes key interactions with the protein.[19]
The Tetrahydropyran Moiety in Approved Drugs: Eribulin
Eribulin (Halaven®), a synthetic macrocyclic ketone analog of the marine natural product halichondrin B, is an FDA-approved drug for the treatment of certain types of breast cancer and liposarcoma.[21][22] The complex structure of eribulin features multiple chiral centers and several heterocyclic rings, including a tetrahydropyran moiety.[22] This THP ring is an integral part of the molecule's intricate three-dimensional architecture, which is crucial for its unique mechanism of action: the inhibition of microtubule dynamics.[21] The physicochemical properties of eribulin, including its stability in solution, have been well-characterized.[23]
Conclusion
The tetrahydropyran moiety is a versatile and valuable scaffold in medicinal chemistry. Its favorable physicochemical properties, predictable conformational behavior, and the availability of robust synthetic methodologies make it an attractive component in the design of novel therapeutics. As demonstrated by the case of galectin-3 inhibitors and the complex architecture of eribulin, the strategic incorporation of a THP ring can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. As our understanding of the interplay between molecular structure and biological function continues to grow, the tetrahydropyran ring will undoubtedly remain a key building block in the development of the next generation of medicines.
References
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The Hydrazine Moiety: A Cornerstone in Modern Heterocyclic Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The synthesis of nitrogen-containing heterocyclic compounds is a foundational pillar of medicinal chemistry and materials science. Within the vast arsenal of synthetic methodologies, reactions employing the hydrazine functional group stand out for their versatility, efficiency, and historical significance. The unique electronic properties of hydrazine, specifically its potent nature as a 1,2-dinucleophile, grant access to an unparalleled diversity of five- and six-membered heterocyclic cores. This guide provides an in-depth exploration of the hydrazine group's critical role, dissecting the mechanisms of cornerstone reactions and furnishing field-proven protocols for the synthesis of key heterocyclic systems including pyrazoles, indoles, pyridazines, and indazoles. By explaining the causality behind experimental choices, this document serves as a technical resource for scientists aiming to leverage the power of hydrazine chemistry in their research and development endeavors.
The Fundamental Reactivity of the Hydrazine Group
The utility of hydrazine (H₂N-NH₂) and its derivatives in heterocyclic synthesis stems from a unique combination of two key features:
-
Potent Nucleophilicity: The adjacent lone pairs of electrons on the nitrogen atoms exhibit mutual repulsion, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This phenomenon, known as the "alpha effect," makes hydrazine a significantly stronger nucleophile than would be predicted based on its basicity alone.
-
1,2-Dinucleophile Character: The presence of two connected nucleophilic nitrogen atoms allows hydrazine to act as a "bis-nucleophile." This enables it to bridge two electrophilic centers, typically in a 1,3- or 1,4-relationship, to form stable five- or six-membered rings, respectively.
This dual reactivity profile is the engine behind its widespread use. The initial nucleophilic attack by one nitrogen atom is followed by an intramolecular cyclization via the second nitrogen, a sequence that efficiently constructs the heterocyclic core.
Caption: General reaction pathway of hydrazine with a 1,n-dielectrophile.
Synthesis of Five-Membered Heterocycles: The Power of 1,3-Difunctional Partners
The reaction of hydrazine with substrates containing two electrophilic centers separated by a single carbon atom (1,3-dielectrophiles) is a robust and widely used strategy for building five-membered rings.
Pyrazoles: The Knorr Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and reliable methods for preparing pyrazoles.[1] It involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[2][3][4][5]
Causality in Mechanism: The reaction proceeds via the initial formation of a hydrazone at one carbonyl group. The choice of which carbonyl is attacked first can be influenced by sterics and electronics, a critical consideration for regioselectivity when using unsymmetrical dicarbonyls.[3][6] The subsequent intramolecular attack by the second hydrazine nitrogen onto the remaining carbonyl forms a cyclic hemiaminal, which then dehydrates to yield the aromatic pyrazole ring. The acidic catalyst is crucial as it protonates a carbonyl oxygen, activating it for nucleophilic attack by the weakly basic hydrazine.[2]
Caption: Mechanistic workflow for the Knorr pyrazole synthesis.
Indoles: The Fischer Indole Synthesis
Arguably one of the most famous name reactions in organic chemistry, the Fischer indole synthesis provides access to the indole core, a ubiquitous scaffold in natural products and pharmaceuticals. The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is itself formed from an arylhydrazine and an aldehyde or ketone.[7][8][9][10]
Causality in Mechanism: This reaction is not a simple condensation but a complex and elegant rearrangement.
-
Hydrazone Formation: The initial, reversible step is the condensation of the arylhydrazine and the carbonyl compound.[8]
-
Tautomerization: The hydrazone tautomerizes to its enamine form (ene-hydrazine), a crucial step that sets the stage for the key rearrangement.[8][9]
-
[3][3]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes an electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond. This is the heart of the reaction.[9][10]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed amino group then performs an intramolecular nucleophilic attack on the imine carbon to form a five-membered ring.[8]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions generates the stable, aromatic indole ring.[9]
The choice of acid catalyst (Brønsted acids like PPA or Lewis acids like ZnCl₂) is critical for promoting both the initial condensation and the key rearrangement step.[7][10]
Caption: Key stages of the Fischer indole synthesis mechanism.
Other Five-Membered Rings: Triazoles and Oxadiazoles
The versatility of hydrazine extends to heterocycles with more than two nitrogen atoms.
-
1,2,4-Triazoles: These can be synthesized by reacting hydrazine with amidines or by the cyclization of acylhydrazones with a nitrogen source.[11][12] A common route involves the reaction of acid hydrazides with isothiocyanates followed by cyclization. More direct methods react hydrazine hydrochloride salts with amidine reagents.[13]
-
1,3,4-Oxadiazoles: A primary route to this scaffold is the dehydration/cyclization of 1,2-diacylhydrazines, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride.[14] Alternatively, acid hydrazides can be reacted with orthoesters or cyanogen bromide to achieve the same core structure.[15][16]
Synthesis of Six-Membered Heterocycles: The 1,4-Dielectrophile Approach
When hydrazine reacts with a 1,4-dicarbonyl compound, the result is a six-membered di-aza ring system.
Pyridazines
The synthesis of the pyridazine ring is a direct extension of the Knorr synthesis. It involves the condensation of hydrazine with a 1,4-diketone or a related species.[17][18][19]
Causality in Mechanism: The reaction typically forms a dihydropyridazine intermediate through a double condensation.[17] Unlike the formation of five-membered rings, this intermediate is not aromatic and requires a subsequent oxidation step to furnish the final pyridazine.[17] Common oxidants include air, chromium trioxide, or bromine. This two-step sequence (condensation followed by oxidation) is a deliberate choice to avoid potential issues with the stereochemistry of the double bond in the 1,4-dicarbonyl precursor.[17]
Caption: General workflow for the synthesis of pyridazines from 1,4-diketones.
Fused Systems: Indazoles
Indazoles, or benzopyrazoles, are bicyclic systems of immense pharmacological importance. A powerful synthetic route involves the reaction of hydrazine with ortho-substituted benzaldehydes or benzoketones, where the ortho substituent is a good leaving group like a halogen (especially fluorine) or a nitro group.[20][21][22]
Causality in Mechanism: The reaction proceeds through an initial formation of the hydrazone. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr), where the second nitrogen of the hydrazine moiety displaces the ortho-leaving group to form the fused pyrazole ring.[20] The use of excess hydrazine can facilitate the reaction, acting as both a reactant and a base to promote the cyclization.[20][22] This method provides a practical and often high-yielding route to substituted indazoles.[21]
Summary of Key Syntheses
The following table summarizes the primary applications of hydrazine in constructing common heterocyclic cores.
| Target Heterocycle | Hydrazine Precursor | Co-Reactant | Reaction Name |
| Pyrazole | Hydrazine / Substituted Hydrazine | 1,3-Dicarbonyl Compound | Knorr Pyrazole Synthesis |
| Indole | Arylhydrazine | Aldehyde / Ketone | Fischer Indole Synthesis |
| 1,2,4-Triazole | Hydrazine / Acid Hydrazide | Amidine / Isothiocyanate | (Various) |
| 1,3,4-Oxadiazole | Acid Hydrazide / Diacylhydrazine | Orthoester / Dehydrating Agent | (Various) |
| Pyridazine | Hydrazine | 1,4-Dicarbonyl Compound | Pyridazine Synthesis |
| Indazole | Hydrazine | o-Halobenzaldehyde | Indazole Synthesis |
Selected Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory safety guidelines.
Protocol 1: Knorr Synthesis of 1,3,5-Triphenyl-1H-pyrazole
-
Reactants: 1,3-Diphenyl-1,3-propanedione (1,3-dibenzoylmethane), Phenylhydrazine, Glacial Acetic Acid.
-
Procedure:
-
Dissolve 1,3-diphenyl-1,3-propanedione (10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add phenylhydrazine (10 mmol) dropwise to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and then place in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with water (2 x 10 mL).
-
Recrystallize the crude product from ethanol to yield pure 1,3,5-triphenyl-1H-pyrazole.
-
Protocol 2: Fischer Synthesis of 2-Phenylindole
-
Reactants: Phenylhydrazine, Acetophenone, Polyphosphoric Acid (PPA).
-
Procedure:
-
Hydrazone Formation (Optional Isolation): Mix phenylhydrazine (10 mmol) and acetophenone (10 mmol) in ethanol (20 mL) with a few drops of acetic acid. Reflux for 1 hour. Cool and collect the precipitated phenylhydrazone.
-
Cyclization: Add the acetophenone phenylhydrazone (10 mmol) to polyphosphoric acid (20 g) pre-heated to 100°C in a beaker with mechanical stirring.
-
Increase the temperature to 150-160°C and maintain for 10-15 minutes. The mixture will become viscous.
-
Carefully pour the hot reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the slurry with a 10% sodium hydroxide solution until basic.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water.
-
Protocol 3: Synthesis of 6-Fluoroindazole from 2,4-Difluorobenzaldehyde[22]
-
Reactants: 2,4-Difluorobenzaldehyde, Hydrazine hydrate (98%), 1,2-Dimethoxyethane (DME).
-
Procedure:
-
Add hydrazine hydrate (98%, 10 mL) dropwise over 5 minutes to a solution of 2,4-difluorobenzaldehyde (10 mmol) in DME (10 mL).
-
Heat the reaction mixture to reflux and maintain for 15 hours.
-
Concentrate the mixture in vacuo to a volume of approximately 10 mL.
-
Add water (10-20 mL) to the concentrated mixture to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and dry to yield 6-fluoroindazole.
-
Conclusion and Future Outlook
The hydrazine moiety is an indispensable tool in the synthetic chemist's toolbox. Its inherent reactivity as a 1,2-dinucleophile provides elegant and efficient pathways to a vast spectrum of five- and six-membered nitrogen heterocycles. Classic reactions like the Knorr pyrazole and Fischer indole syntheses have not only stood the test of time but continue to be the methods of choice for accessing these important cores. The principles underlying these transformations—condensation followed by intramolecular cyclization—are fundamental to heterocyclic chemistry.
Looking forward, the field continues to evolve. Modern methodologies, such as transition-metal-catalyzed reactions that use the hydrazine group as a directing group for C-H activation and annulation, are opening new avenues for novel heterocyclic structures.[23] Despite these innovations, the foundational importance of hydrazine as a key building block remains undiminished, ensuring its central role in the future of drug discovery, materials science, and organic synthesis.
References
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- Organic Chemistry Portal. Pyrazole synthesis. [Link]
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- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
- MDPI. (2024).
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The Tetrahydropyran Hydrazine Scaffold: A Privileged Substructure in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(Tetrahydro-2H-pyran-4-yl)hydrazine, a unique heterocyclic building block, has emerged as a valuable scaffold in medicinal chemistry. Its distinct structural features, which combine a polar tetrahydropyran (THP) ring with a reactive hydrazine moiety, position it as a versatile starting material for the synthesis of novel therapeutic agents. The THP ring, often considered a "privileged scaffold," is prevalent in a wide array of biologically active compounds, where it can enhance physicochemical properties critical for clinical success, such as solubility and metabolic stability. This guide provides a comprehensive exploration of the applications of (tetrahydro-2H-pyran-4-yl)hydrazine in drug discovery, with a focus on its role in the development of kinase inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors. We will delve into the synthetic utility, structure-activity relationships, and biological significance of molecules derived from this promising chemical entity.
The Tetrahydropyran Moiety: A Cornerstone in Medicinal Chemistry
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. Its prevalence in numerous natural products and approved drugs underscores its significance in medicinal chemistry. The inclusion of the THP moiety in drug candidates is often a deliberate strategy to optimize their pharmacokinetic and pharmacodynamic profiles.
Key Physicochemical Properties and Their Implications:
-
Improved Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, which generally leads to enhanced aqueous solubility compared to its carbocyclic analogue, cyclohexane. This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic or other heterocyclic systems. This can lead to a longer half-life and an improved pharmacokinetic profile.
-
Reduced Lipophilicity: The THP moiety is less lipophilic than a cyclohexane ring, which can be advantageous in mitigating off-target effects and improving a drug's overall safety profile.[1]
-
Scaffold Rigidity and Vectorial Projection: The chair conformation of the THP ring provides a rigid scaffold that allows for the precise spatial orientation of substituent groups, enabling optimal interactions with biological targets.
These favorable properties have led to the incorporation of the THP scaffold into a diverse range of therapeutic agents, including antiviral, anticancer, and antidiabetic drugs.[2][3]
Synthesis and Reactivity of (Tetrahydro-2H-pyran-4-yl)hydrazine
(Tetrahydro-2H-pyran-4-yl)hydrazine is a key intermediate that can be synthesized from readily available starting materials. A common and efficient method is the reductive amination of tetrahydro-4H-pyran-4-one.
Experimental Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine
Reaction Scheme:
Step-by-Step Methodology:
-
Hydrazone Formation:
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of the hydrazone by thin-layer chromatography (TLC).
-
-
Reduction:
-
After the completion of hydrazone formation, cool the reaction mixture to 0 °C.
-
Add a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (Tetrahydro-2H-pyran-4-yl)hydrazine.
-
The hydrazine moiety of (Tetrahydro-2H-pyran-4-yl)hydrazine is a versatile functional group that can participate in a variety of chemical transformations to build more complex molecular architectures. A particularly useful reaction is the formation of pyrazoles through condensation with 1,3-dicarbonyl compounds. This reaction is a cornerstone in the synthesis of many biologically active molecules.
Applications in Kinase Inhibitor Discovery: The Case of ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][4] The development of small-molecule ALK inhibitors has revolutionized the treatment of ALK-positive cancers. The tetrahydropyran scaffold has been successfully incorporated into potent ALK inhibitors.
A notable example is the ALK inhibitor N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide , described in patent US9649306B2.[5][6][7] While this molecule features a tetrahydropyran-4-ylamino group rather than a direct derivative of the hydrazine, its synthesis highlights the utility of the tetrahydropyran-4-yl core in this therapeutic class.
Structure-Activity Relationship (SAR) Insights:
The tetrahydropyran-4-ylamino group in this ALK inhibitor occupies a specific region of the ATP-binding pocket of the ALK kinase domain. The THP ring's properties contribute favorably to the overall profile of the molecule:
| Feature | Contribution |
| THP Oxygen | Acts as a hydrogen bond acceptor, potentially interacting with amino acid residues in the binding pocket or improving solubility. |
| Ring Conformation | Provides a rigid anchor to correctly position the rest of the molecule for optimal binding. |
| Physicochemical Properties | Contributes to a favorable balance of solubility and lipophilicity, enhancing the drug-like properties of the inhibitor. |
Illustrative Synthetic Workflow
The synthesis of such complex molecules involves a multi-step process. A key transformation would be the introduction of the tetrahydropyran-4-ylamino moiety.
Caption: Synthetic workflow for an ALK inhibitor.
ALK Signaling Pathway in Cancer
Understanding the signaling pathway targeted by an inhibitor is crucial for rational drug design. ALK activation, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.
Caption: General synthesis of a pyrazolopyrimidine core.
Emerging Applications and Future Perspectives
The versatile nature of the (tetrahydro-2H-pyran-4-yl)hydrazine scaffold suggests its potential utility in other therapeutic areas.
-
Galectin-3 Inhibitors: Galectin-3 is a β-galactoside-binding protein implicated in cancer, inflammation, and fibrosis. [2][8]The tetrahydropyran ring has been successfully employed as a monosaccharide mimic in the design of potent galectin-3 inhibitors. [2][3][8]The hydrazine moiety could serve as a handle for further functionalization to enhance binding affinity and selectivity.
-
GPCR Modulators: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are important drug targets. The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, is a promising area of research. [9][10][11][12][13][14]The rigid, three-dimensional structure of the tetrahydropyran ring makes it an attractive scaffold for the design of GPCR modulators that can induce specific conformational changes in the receptor.
Conclusion
(Tetrahydro-2H-pyran-4-yl)hydrazine is a valuable and versatile building block in drug discovery. The inherent advantages of the tetrahydropyran ring, including its favorable physicochemical properties and rigid scaffold, make it an attractive component for the design of novel therapeutics. As demonstrated by its application in the development of kinase and DPP-4 inhibitors, and its potential in other emerging therapeutic areas, this scaffold is poised to continue to play a significant role in the generation of next-generation medicines. The synthetic tractability of the hydrazine moiety further expands the chemical space that can be explored, offering medicinal chemists a powerful tool to fine-tune the properties of drug candidates and address unmet medical needs.
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(Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride in the synthesis of energetic materials
An In-depth Technical Guide: The Role of (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride in the Synthesis of Advanced Energetic Materials
Introduction: A Novel Building Block for High-Density Energetic Compounds
The pursuit of advanced energetic materials (EMs) with superior performance, enhanced thermal stability, and reduced sensitivity is a central theme in modern chemistry and materials science.[1][2] A key strategy in this endeavor involves the design and synthesis of novel molecular architectures that incorporate specific structural motifs to achieve a desirable balance of properties.[3] Nitrogen-rich heterocyclic compounds are particularly prominent as they often possess high positive heats of formation, favorable oxygen balance, and high density, all of which contribute to superior energetic performance.[4][5][6]
Within this context, (Tetrahydro-2H-pyran-4-yl)hydrazine and its dihydrochloride salt have emerged as versatile and significant intermediates.[7] This guide provides a comprehensive technical overview of the synthesis and application of this compound, a key building block for a new generation of energetic materials. The incorporation of the saturated tetrahydropyran (THP) ring offers a unique structural element that can influence the physicochemical properties of the final energetic compound, while the reactive hydrazine moiety serves as a gateway to constructing a wide array of nitrogen-rich heterocyclic systems.
However, the parent compound, (Tetrahydro-2H-pyran-4-yl)hydrazine, is known to be explosive at elevated temperatures, which presents challenges for its direct application in reaction studies.[7] The use of its more stable dihydrochloride salt or the implementation of protective groups, such as organic silicon-based groups, are crucial strategies to safely harness its synthetic potential.[7] This guide will delve into the synthesis of the dihydrochloride salt and its subsequent utility as a precursor in the design of nitrogen-rich energetic materials.
PART 1: Synthesis and Properties of the Core Intermediate
Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of anhydrous hydrazine with a suitable precursor like 4-chlorotetrahydropyran. The protocol requires careful control of conditions due to the hazardous nature of the reagents. A representative two-stage synthesis is detailed below, starting from the preparation of anhydrous hydrazine.[7]
Stage 1: Preparation of Anhydrous Hydrazine
The initial step involves the dehydration of commercially available hydrazine hydrate. This is a critical prerequisite as the presence of water can interfere with the subsequent nucleophilic substitution reaction.
-
Rationale: Standard 80% hydrazine hydrate contains a significant amount of water. Strong desiccants like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are used to remove this water. The process is conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the highly reactive anhydrous hydrazine.
Experimental Protocol:
-
To a 250 mL round-bottom flask, add 80% hydrazine hydrate (25 g, 0.40 mol) followed by potassium hydroxide pellets (10 g, 0.17 mol).
-
Allow the mixture to stand overnight at 0°C.
-
Carefully transfer the upper clear liquid (partially dried hydrazine) to a separate round-bottom flask containing sodium hydroxide pellets (21 g, 0.53 mol).
-
Purge the flask with argon gas and reflux the mixture for 2 hours under air-free conditions.
-
After reflux, allow the mixture to cool. Distill at atmospheric pressure, collecting the fraction that boils between 114-116°C. This yields anhydrous hydrazine as a colorless, fuming liquid.[7]
Stage 2: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine
With anhydrous hydrazine in hand, the core scaffold is constructed via nucleophilic substitution on a halogenated tetrahydropyran.
-
Rationale: Anhydrous hydrazine acts as a potent nucleophile. The reaction is performed in an ice bath initially to control the exothermic nature of the reaction. An inert argon atmosphere is maintained to protect the reactants and products from atmospheric moisture and oxygen. The final product is purified by vacuum distillation to remove unreacted starting materials and byproducts.[7]
Experimental Protocol:
-
Under an argon atmosphere, add anhydrous hydrazine (9.6 g, 300 mmol) to a 250 mL three-necked flask and cool the flask in an ice bath.
-
Slowly add freshly distilled 4-chlorotetrahydropyran (21.6 g, 200 mmol) to the cooled hydrazine with stirring.
-
Stir the reaction mixture for 1 hour in the ice bath, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to settle. Quickly filter the mixture under an argon atmosphere to remove any solid byproducts.
-
The filtrate is then distilled under vacuum (e.g., at 250 Pa). Collect the fraction at 55-57°C to yield (Tetrahydro-2H-pyran-4-yl)hydrazine as a colorless, transparent liquid.[7]
Note: The dihydrochloride salt can be subsequently prepared by treating a solution of the free base with an excess of hydrochloric acid in a suitable solvent like ethanol or ether, followed by filtration of the precipitated salt.
Physicochemical Properties
The properties of the parent hydrazine and its dihydrochloride salt are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Parent Compound | (Tetrahydro-2H-pyran-4-yl)hydrazine | |
| Molecular Formula | C₅H₁₂N₂O | [8] |
| Molecular Weight | 116.16 g/mol | [8] |
| IUPAC Name | oxan-4-ylhydrazine | [8] |
| Appearance | Colorless transparent liquid | [7] |
| Dihydrochloride Salt | This compound | |
| Molecular Formula | C₅H₁₄Cl₂N₂O | [9] |
| Molecular Weight | 189.09 g/mol (calculated) | |
| Appearance | White to off-white solid | [9] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [9] |
Safety and Handling: The parent hydrazine is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] The explosive nature of the parent compound at high temperatures necessitates careful handling and the use of protective measures.[7] The dihydrochloride salt is more stable and is the preferred form for storage and many synthetic applications.
PART 2: Application in the Synthesis of Nitrogen-Rich Energetic Materials
The primary value of this compound in energetic materials synthesis lies in its reactive hydrazine group. This functional group is a key synthon for constructing various nitrogen-rich heterocycles, which form the backbone of many modern high-energy density materials (HEDMs).[4][10]
Rationale for the Tetrahydropyran Scaffold
The inclusion of the THP ring is a deliberate design choice aimed at tuning the properties of the final energetic material:
-
Density: The sp³-rich, non-planar structure of the THP ring can disrupt planar packing that is common in purely aromatic energetic compounds. This can lead to more efficient crystal packing and higher densities, a critical factor for detonation performance.
-
Oxygen Balance: The oxygen atom within the ether linkage of the THP ring contributes positively to the overall oxygen balance of the molecule. This can lead to more complete combustion, releasing more energy during detonation.
-
Sensitivity: Incorporating saturated aliphatic scaffolds like the THP ring can increase the stability of the resulting energetic material, potentially reducing its sensitivity to impact and friction compared to highly strained or purely aromatic systems.[11]
-
Solubility and Processing: The THP moiety can improve the solubility of the energetic material in various solvents, which is advantageous for purification and formulation processes, including the creation of polymer-bonded explosives (PBXs).[12]
Synthetic Strategies: Building Nitrogen-Rich Heterocycles
The hydrazine moiety is a powerful nucleophile that can participate in a variety of cyclization reactions to form stable, energy-rich heterocyclic systems like triazoles and tetrazoles.[4][13] A general, illustrative pathway involves the reaction of the hydrazine with a suitably activated precursor, followed by cyclization and functionalization.
Illustrative Synthesis of a THP-Functionalized Energetic Compound:
This section outlines a representative, multi-step synthesis to demonstrate how (Tetrahydro-2H-pyran-4-yl)hydrazine can be used to build a complex, nitrogen-rich energetic molecule. The pathway involves condensation, cyclization, and nitration—common transformations in the synthesis of HEDMs.[4][14]
-
Condensation: The synthesis begins with the reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with a nitrogen-rich building block, such as 3-amino-4-cyanofurazan. This type of reaction forms an intermediate that is primed for cyclization.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form a new heterocyclic ring, in this case, a triazole ring fused or linked to the furazan system. Such fused ring systems are sought after for their high density and thermal stability.[15]
-
Nitration: The final step involves nitration to introduce energetic nitro (-NO₂) groups. Nitration dramatically increases the energy content and oxygen balance of the molecule, significantly boosting its detonation performance.[6]
Characterization and Performance Evaluation
Once synthesized, any new energetic material must be rigorously characterized to determine its structure, purity, and performance.
-
Structural Characterization: Standard analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and elemental analysis are used to confirm the molecular structure. Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure and crystal density.[16]
-
Thermal Stability: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the decomposition temperature, providing a measure of the material's thermal stability.[16]
-
Energetic Performance: Key performance parameters are either calculated or measured. These include:
-
Density (ρ): A critical factor influencing detonation properties.
-
Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.
-
Detonation Pressure (P): The pressure at the detonation front.
-
-
Sensitivity: The sensitivity of the material to external stimuli is assessed through standardized tests, such as impact (fall hammer) and friction tests, to evaluate its safety for handling and storage.[16]
Conclusion and Future Outlook
This compound stands out as a highly valuable and strategic building block in the field of energetic materials. Its synthesis, while requiring careful handling of hazardous reagents, provides access to a precursor that uniquely combines a reactive hydrazine moiety with a stabilizing, density-enhancing, and oxygen-balancing tetrahydropyran scaffold.
The ability to use this compound to construct a variety of nitrogen-rich heterocyclic systems opens up a vast chemical space for the design of new energetic materials. The THP scaffold offers a powerful tool for fine-tuning critical properties such as density, thermal stability, and sensitivity, addressing the persistent challenge in the field of balancing high performance with operational safety.[13]
Future research will likely focus on expanding the library of energetic compounds derived from this precursor, exploring its use in the synthesis of novel fused-ring systems and energetic coordination polymers. Furthermore, the development of safer and more efficient synthetic routes, potentially leveraging flow chemistry techniques, could accelerate the integration of THP-based materials into next-generation energetic formulations.[17]
References
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- PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine.
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The Tetrahydropyran Moiety: A Physicochemical Guide for Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Researchers and drug development professionals are constantly seeking structural motifs that can confer advantageous properties upon a lead compound. Among these, the tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a truly privileged scaffold.[1][2] Its utility extends far beyond its historical use as a simple protecting group for alcohols; it is now strategically employed as a bioisosteric replacement for phenyl rings and other functionalities to modulate a suite of critical physicochemical properties.[3][4]
This guide provides an in-depth exploration of the core physicochemical properties imparted by the tetrahydropyran moiety. We will delve into the mechanistic underpinnings of how this simple ring system influences lipophilicity, solubility, metabolic stability, and molecular conformation. Furthermore, this document furnishes detailed, field-proven experimental protocols to empower researchers to accurately characterize these properties in their own THP-containing compounds.
The Physicochemical Impact of the Tetrahydropyran Ring
The incorporation of a THP ring into a molecule is a deliberate design choice aimed at fine-tuning its drug-like properties.[5] The ring's unique combination of a hydrophobic carbon backbone and a strategically placed, weakly polar ether oxygen allows it to deftly balance properties that are often in opposition.
Lipophilicity and Aqueous Solubility: A Balancing Act
A successful drug candidate requires a delicate balance of lipophilicity (to cross cell membranes) and hydrophilicity (to dissolve in aqueous biological fluids).[6][7] The THP ring is a master of this balance.
-
Expertise & Experience: The five carbon atoms of the THP ring provide a hydrophobic character, similar to a cyclohexane ring, which can enhance membrane permeability. However, the ether oxygen atom acts as a hydrogen bond acceptor, introducing a degree of polarity that can improve aqueous solubility compared to its purely carbocyclic analogue.[8] This "chameleon-like" quality is a key reason for its widespread use. Replacing a flat, often overly lipophilic phenyl group with a 3D, saturated THP ring can disrupt crystal packing and introduce polarity, often leading to a beneficial decrease in LogP and an increase in solubility.[4]
-
Trustworthiness: The overall effect on lipophilicity and solubility is context-dependent, relying on the attachment points and the surrounding chemical environment. Therefore, direct experimental measurement is non-negotiable for validating design hypotheses.
Metabolic Stability: A Shield Against Degradation
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, work to modify and clear foreign compounds.[5][9] A molecule's susceptibility to this process, its metabolic stability, is a critical determinant of its half-life and dosing regimen.
-
Expertise & Experience: The THP ring is generally considered to be metabolically robust. Unlike acyclic ethers, which are prone to O-dealkylation, or aromatic rings, which are susceptible to hydroxylation by CYP enzymes, the C-O and C-C bonds within the THP's saturated ring are more resistant to enzymatic attack.[10] This increased stability can lead to a longer in vivo half-life and improved bioavailability. The causality here lies in the high bond dissociation energy of the C-H bonds adjacent to the ether oxygen and the steric hindrance provided by the ring's chair conformation.
Hydrogen Bond Accepting Capacity
The ability of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets like proteins and enzymes.
-
Expertise & Experience: The lone pairs of electrons on the THP's ether oxygen atom allow it to act as a potent hydrogen bond acceptor.[11][12] This interaction can be crucial for anchoring a drug within the binding pocket of its target receptor, thereby increasing potency and selectivity. The strength of this acceptance is significant, and its vectorial positioning, dictated by the ring's conformation, can be precisely modeled and exploited in structure-based drug design.
Conformational Rigidity and Vectorial Control
Unlike floppy acyclic chains, the THP ring predominantly adopts a stable chair conformation.[13][14] This has profound implications for drug design.
-
Expertise & Experience: This conformational rigidity reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity. Furthermore, the substituents on the THP ring are held in well-defined axial or equatorial positions. This provides medicinal chemists with precise "vectorial control," allowing them to direct substituents into specific regions of a binding pocket to optimize interactions or avoid steric clashes. This is a significant advantage over a flat phenyl ring where substituent vectors are less defined.
Experimental Workflows for Physicochemical Characterization
To ensure scientific integrity, design choices must be validated with robust experimental data. The following sections provide self-validating, step-by-step protocols for assessing the key physicochemical properties of THP-containing compounds.
Workflow for Determining Lipophilicity (LogD at pH 7.4)
Lipophilicity is most relevantly measured at physiological pH (7.4) and is expressed as the distribution coefficient, LogD. The shake-flask method, though manual, remains the "gold standard" for its accuracy.[15][16]
Diagram: Lipophilicity and ADME Properties This diagram illustrates how the fundamental property of lipophilicity (LogD) directly influences key ADME (Absorption, Distribution, Metabolism, Excretion) parameters in drug development.
Caption: Relationship between Lipophilicity and key ADME properties.
Protocol: Miniaturized Shake-Flask LogD Determination [17][18]
-
Causality & Trustworthiness: This protocol uses a miniaturized format to conserve compound and relies on LC-MS for sensitive and specific quantification in each phase. Including well-characterized control compounds (e.g., propranolol, caffeine) validates the experimental run and ensures the system is performing as expected. The pre-saturation of solvents is a critical step to prevent volume changes during the experiment, ensuring the accuracy of the final concentration measurements.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare the aqueous phase: Phosphate-Buffered Saline (PBS) at pH 7.4.
-
Prepare the organic phase: 1-octanol.
-
Pre-saturate the solvents: Vigorously mix equal volumes of 1-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely. Use the resulting octanol-saturated PBS and PBS-saturated octanol for the assay.
-
-
Partitioning:
-
In a 1.5 mL microcentrifuge tube, add 990 µL of the pre-saturated PBS buffer (pH 7.4).
-
Add 100 µL of the pre-saturated 1-octanol.[17]
-
Add 10 µL of the 10 mM DMSO stock solution of the test compound.
-
Cap the tube tightly and mix on a rotator at 30 rpm for 1 hour at room temperature to ensure equilibrium is reached.[17]
-
-
Phase Separation:
-
Centrifuge the tube at 2000 x g for 10 minutes to cleanly separate the aqueous and organic layers.
-
-
Sampling and Analysis:
-
Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the organic (top) layer.
-
Prepare samples for LC-MS analysis by diluting them appropriately in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
-
The concentration is determined from the peak area of the analyte in the LC-MS analysis.[17]
-
Workflow for Determining Aqueous Solubility
Kinetic solubility is often measured in early discovery as it is higher-throughput and reflects the dissolution of a compound from a DMSO stock, mimicking how compounds are handled in many biological assays.[19][20]
Protocol: Kinetic Solubility Assay via Nephelometry or UV Spectroscopy [21][22]
-
Causality & Trustworthiness: This method rapidly assesses the solubility limit when a compound is precipitated from a DMSO stock into an aqueous buffer. The use of both a high and low solubility control compound (e.g., hydrocortisone and reserpine) is essential to validate the assay performance.[23] Filtration of the final solution is a critical step to ensure that only the truly dissolved compound is measured.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound and control compounds in 100% DMSO.
-
Prepare the aqueous buffer: PBS at pH 7.4.
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, add PBS (pH 7.4) to multiple wells.
-
Add a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution to the buffer to achieve a final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (typically ≤ 2%).[20]
-
-
Incubation and Precipitation:
-
Seal the plate and shake on an orbital shaker (e.g., 200 rpm) for 2 hours at room temperature to allow for precipitation to reach equilibrium.[23]
-
-
Separation of Precipitate:
-
Filter the samples using a 96-well filter plate (e.g., 0.45 µM pore size) into a fresh 96-well analysis plate.[23] This can be done via centrifugation or vacuum manifold.
-
-
Quantification:
-
Prepare a standard curve by diluting the 10 mM DMSO stock in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.
-
The solubility is the concentration measured in the filtrate.
-
Workflow for Determining Metabolic Stability
The in vitro liver microsomal stability assay is a cornerstone of early ADME profiling. It measures the rate at which a compound is metabolized by the primary drug-metabolizing enzymes.[9][10]
Diagram: Microsomal Stability Assay Workflow This flowchart details the key steps of the in vitro microsomal stability assay, from incubation to data analysis, highlighting the critical control arms.
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol: Liver Microsomal Stability Assay [24][25]
-
Causality & Trustworthiness: This assay directly measures the disappearance of the parent drug over time in the presence of metabolically active liver enzymes. The "-NADPH" control is critical; significant compound loss in this arm indicates non-enzymatic degradation (e.g., chemical instability), invalidating the results for metabolic assessment.[24] The use of well-known positive control compounds (e.g., Midazolam, Dextromethorphan) confirms that the microsomal enzymes and cofactors are active.[10]
-
Preparation of Reagents:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).[10]
-
Prepare a NADPH regenerating system solution containing NADPH, MgCl2, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the buffer.[24]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, aliquot the microsomal suspension (final protein concentration typically 0.5 mg/mL).[9]
-
Add the 1 µM test compound solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For the negative control, add buffer instead of the NADPH system.[24]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein.[25]
-
Data Synthesis and Interpretation
The true power of the THP moiety is best understood through comparative data. When designing a new chemical series, it is invaluable to synthesize and test analogues where the THP ring is replaced by other common groups.
Table 1: Comparative Physicochemical Properties of Phenyl, Cyclohexyl, and THP Analogues (Illustrative Data)
| Analogue | cLogP (Calculated) | Experimental LogD (pH 7.4) | Kinetic Solubility (µM) | Microsomal t½ (min) |
| Phenyl-R | 3.5 | 3.2 | 5 | 15 |
| Cyclohexyl-R | 4.0 | 3.8 | < 1 | 45 |
| THP-R | 2.8 | 2.5 | 25 | > 60 |
Data in this table is illustrative and intended to demonstrate typical trends.
Interpretation:
-
The Phenyl analogue often exhibits moderate lipophilicity but can be susceptible to metabolic attack (e.g., aromatic hydroxylation), leading to a shorter half-life.
-
Replacing the phenyl with a Cyclohexyl ring typically increases lipophilicity (higher LogD) and can drastically reduce aqueous solubility, which may negatively impact absorption despite improved metabolic stability.
-
The THP analogue frequently demonstrates a "sweet spot." It lowers lipophilicity and improves solubility compared to both phenyl and cyclohexyl analogues, while also conferring excellent metabolic stability, making it an attractive profile for a drug candidate.
Conclusion and Future Perspectives
The tetrahydropyran ring is a powerful tool in the medicinal chemist's armamentarium. Its ability to favorably modulate lipophilicity, solubility, and metabolic stability while providing a rigid scaffold for precise substituent placement makes it a go-to bioisostere for the phenyl ring and other cyclic systems.[3][26] By understanding the fundamental physicochemical principles it governs and by applying rigorous, self-validating experimental protocols, researchers can rationally design and optimize THP-containing compounds to accelerate the journey from discovery to clinical development.
The continued exploration of novel, substituted THP scaffolds and their application in diverse therapeutic areas promises to further solidify the standing of this remarkable heterocycle as a truly privileged element in drug design.
References
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- Cyprotex. (n.d.). Microsomal Stability.
- BioDuro. (n.d.). ADME Microsomal Stability Assay.
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Preliminary investigation of (Tetrahydro-2H-pyran-4-yl)hydrazine reactions
An In-Depth Technical Guide to the Preliminary Investigation of (Tetrahydro-2H-pyran-4-yl)hydrazine Reactions
Authored by a Senior Application Scientist
Foreword: The Versatile Hydrazine Moiety in a Saturated Heterocycle
(Tetrahydro-2H-pyran-4-yl)hydrazine is a compelling building block for professionals in drug discovery and medicinal chemistry. Its structure marries the polar, hydrogen-bond accepting tetrahydropyran (THP) ring—a common feature in modern pharmaceuticals for modulating solubility and metabolic stability—with the highly reactive and synthetically versatile hydrazine functional group.[1] This combination allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are foundational to a vast array of therapeutic agents.
This guide provides an in-depth examination of the core reactions of (tetrahydro-2H-pyran-4-yl)hydrazine. It is structured not as a rigid manual, but as a scientific narrative that delves into the causality behind experimental design. We will explore its synthesis and three pivotal transformations: the Fischer Indole Synthesis, Pyrazole formation, and N-alkylation via reductive amination. Each section is designed to be a self-validating system, presenting not just protocols, but the underlying mechanisms and critical parameters that ensure reproducible success.
Core Reagent Profile: (Tetrahydro-2H-pyran-4-yl)hydrazine
Before embarking on its reactions, a thorough understanding of the starting material is paramount. The compound is typically handled as its hydrochloride salt for improved stability, though the free base is used in many reactions.
Physicochemical & Safety Data
A summary of the key properties and safety classifications for the free base is presented below. This data underscores the need for careful handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | PubChem[2] |
| Molecular Weight | 116.16 g/mol | PubChem[2] |
| IUPAC Name | oxan-4-ylhydrazine | PubChem[2] |
| CAS Number | 116312-69-7 | PubChem[2] |
| GHS Hazard | Warning: Acute Toxicity (Oral, Dermal, Inhalation) | PubChem[2] |
Safety and Handling
(Tetrahydro-2H-pyran-4-yl)hydrazine and its salts are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] All manipulations must be conducted in a well-ventilated fume hood.
Mandatory Personal Protective Equipment (PPE):
Spill & Disposal:
-
Absorb spills with an inert material (e.g., Chemizorb®) and collect for proper disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.[5]
It is crucial to note that the precursor, hydrazine hydrate, is a corrosive, combustible, and suspected carcinogen that is thermally unstable.[4] Extreme caution must be exercised when handling it.
Synthesis Pathway
The most common and direct synthesis involves a two-step process starting from the commercially available tetrahydropyran-4-one. This pathway is reliable and scalable.
Caption: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine.
1.3.1 Detailed Protocol: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine
This protocol is adapted from established laboratory procedures.[1]
Step 1: Hydrazone Formation
-
To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol (5 mL per 1 g of ketone), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon consumption of the starting ketone, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude hydrazone is a viscous oil or solid and can often be used in the next step without further purification.
Step 2: Reduction to Hydrazine
-
Dissolve the crude hydrazone from Step 1 in methanol (10 mL per 1 g of hydrazone).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the hydrazone.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target hydrazine, which can be purified by column chromatography or distillation.
The Fischer Indole Synthesis: Crafting Fused Heterocycles
The Fischer indole synthesis is a cornerstone reaction for creating the indole scaffold. It proceeds by reacting a hydrazine with an aldehyde or ketone under acidic conditions.[6][7] This transformation is invaluable for synthesizing a wide range of biologically active molecules, including the triptan class of antimigraine drugs.[6] When (tetrahydro-2H-pyran-4-yl)hydrazine is used, the resulting indoles are fused with the THP ring, creating complex tetracyclic systems.
Mechanistic Rationale
The choice of a strong acid catalyst (Brønsted or Lewis) is non-negotiable; it is required to facilitate the key[8][8]-sigmatropic rearrangement which is otherwise energetically unfavorable.[6][7] The reaction temperature must be high enough to drive the reaction forward, but excessive heat can lead to decomposition and side-product formation.[9]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of a THP-fused Tetrahydrocarbazole
This protocol describes the reaction with cyclohexanone to produce 2,3,4,9-tetrahydro-1H-pyrano[4,3-b]carbazole.
-
In a round-bottom flask, combine (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid (10 mL per 1 g of hydrazine salt).
-
Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. The progress should be monitored by TLC.
-
Cool the reaction to room temperature and pour it into a beaker of ice water (50 mL).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrahydrocarbazole product.[10]
Troubleshooting & Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inappropriate acid catalyst or concentration. | Screen various Brønsted (p-TsOH, H₂SO₄) and Lewis (ZnCl₂, BF₃·OEt₂) acids. The optimal choice is substrate-dependent.[9][11] |
| Suboptimal reaction temperature. | If decomposition is observed, lower the temperature and increase the reaction time. If no reaction occurs, a higher boiling solvent may be needed. | |
| Side Products | Cleavage of the N-N bond in the hydrazone. | Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Formation of isomeric indoles (with unsymmetrical ketones). | The direction of cyclization can be influenced by the steric hindrance and acidity of the catalyst.[11] Experiment with different acids to favor the desired isomer. |
Pyrazole Synthesis: Building Five-Membered Aromatic Rings
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are a privileged scaffold in medicinal chemistry, found in drugs such as the anti-inflammatory celecoxib.[12] A robust method for their synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound or a functional equivalent.[13]
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one carbonyl group, forming a hydrazone or enamine intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the stable aromatic pyrazole ring.
Caption: General workflow for pyrazole synthesis.
Experimental Protocol: Synthesis of an N-THP Pyrazole
This protocol is adapted for the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with ethyl 2-acetyl-3-oxobutanoate (a β-ketoester equivalent) to form a substituted pyrazole.[1]
-
Dissolve (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in ethanol (10 mL per 1 g of hydrazine).
-
Add the β-ketoester (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure pyrazole product.
Reductive Amination: Synthesis of N-Substituted Hydrazines
While the previous sections focused on using the hydrazine to form new rings, it can also be alkylated. Reductive amination (or reductive alkylation) is a powerful method to form C-N bonds.[14] For hydrazines, this involves the initial formation of a hydrazone with an aldehyde or ketone, followed by in-situ reduction to the corresponding substituted hydrazine. This allows for the introduction of diverse substituents onto the hydrazine nitrogen.
Mechanistic Rationale
This two-step, one-pot process relies on the differential reactivity of the C=N bond of the hydrazone and the C=O bond of the starting carbonyl. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is chosen because it selectively reduces the protonated iminium ion (or hydrazonium ion) much faster than the carbonyl group.[15]
General Protocol: N-Alkylation of (Tetrahydro-2H-pyran-4-yl)hydrazine
-
Dissolve (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate hydrazone formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for complete formation of the hydrazone intermediate.
-
Add the mild reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry, concentrate, and purify the N-alkylated hydrazine product via column chromatography.
Conclusion
(Tetrahydro-2H-pyran-4-yl)hydrazine stands out as a highly effective and versatile reagent. Its utility in the Fischer indole synthesis provides access to complex, fused heterocyclic systems, while its reaction with 1,3-dicarbonyls offers a reliable entry into the medicinally significant pyrazole class. Furthermore, standard manipulations like reductive amination allow for the facile diversification of its structure. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel chemical entities.
References
- (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7. Benchchem.
- Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine. Benchchem.
- What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)
- (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR spectrum. ChemicalBook.
- (Tetrahydro-2H-pyran-4-yl)hydrazine. PubChem.
- 1-(TETRAHYDRO-2H-PYRAN-4-YL)HYDRAZINE HYDROCHLORIDE (cas 116312-69-7) SDS/MSDS download. Guidechem.
- Material Safety Data Sheet - Hydrazine hydr
- SAFETY D
- SAFETY D
- Fischer indole synthesis. Wikipedia.
- Fischer Indole Synthesis. Alfa Chemistry.
- synthesis of pyrazoles. YouTube.
- Citric acid as an e cient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at re ux condition in ethanol. Scientia Iranica.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd.
- Best Synthetic Methods: Reduction. Organic Chemistry Portal.
- Amine synthesis by reductive amination (reductive alkyl
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Methodological & Application
Synthesis protocol for (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
An Application Note for the Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
Abstract
(Tetrahydro-2H-pyran-4-yl)hydrazine and its salt forms are pivotal building blocks in modern medicinal chemistry, serving as key precursors for a variety of heterocyclic scaffolds. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound. The described method proceeds via a two-step sequence involving the formation of a hydrazone intermediate from tetrahydro-4H-pyran-4-one, followed by a selective reduction and subsequent salt formation. This guide details the underlying chemical principles, offers a step-by-step experimental procedure, outlines critical safety precautions for handling hydrazine derivatives, and provides troubleshooting insights to ensure a successful and reproducible synthesis.
Introduction and Scientific Principles
The tetrahydropyran moiety is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. Its incorporation often enhances aqueous solubility and modulates pharmacokinetic properties. (Tetrahydro-2H-pyran-4-yl)hydrazine, in particular, is a versatile intermediate used in the construction of nitrogen-containing heterocycles, most notably in the Fischer indole synthesis for creating complex indole derivatives.[1]
The synthesis strategy detailed herein is based on the well-established principles of carbonyl chemistry and reductive amination.[2] The overall transformation is achieved in three distinct stages:
-
Hydrazone Formation: The synthesis commences with the condensation reaction between the carbonyl group of tetrahydro-4H-pyran-4-one and hydrazine hydrate. This reaction forms a stable hydrazone intermediate, effectively converting the C=O double bond into a C=N double bond.[2]
-
Selective Reduction: The C=N bond of the hydrazone is subsequently reduced to a C-N single bond. A mild reducing agent, such as sodium borohydride (NaBH₄), is employed for this step. The choice of a mild reductant is critical to selectively reduce the imine bond without cleaving the weaker N-N single bond, a common side reaction with more powerful reducing agents.[2]
-
Dihydrochloride Salt Formation: The resulting free hydrazine is a basic, oily substance that can be unstable and difficult to handle. Conversion to its dihydrochloride salt is achieved by treatment with hydrochloric acid. This protonates both basic nitrogen atoms, yielding a stable, crystalline solid that is easier to store, handle, and weigh accurately for subsequent reactions.
The complete synthetic pathway is illustrated below.
Caption: Overall synthetic pathway from ketone to the final dihydrochloride salt.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and should be performed by trained personnel.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| Tetrahydro-4H-pyran-4-one | 29943-42-8 | C₅H₈O₂ | Purity ≥97% |
| Hydrazine hydrate (64%) | 7803-57-8 | H₆N₂O | Corrosive, toxic |
| Sodium borohydride (NaBH₄) | 16940-66-2 | BH₄Na | Purity ≥98% |
| Hydrochloric acid (conc., 37%) | 7647-01-0 | HCl | Corrosive |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | Anhydrous |
| Methanol (MeOH) | 67-56-1 | CH₃OH | Anhydrous |
| Diethyl ether (Et₂O) | 60-29-7 | (C₂H₅)₂O | Anhydrous |
| Sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Anhydrous |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, ice bath, separatory funnel, Büchner funnel and filtration flask, rotary evaporator, standard laboratory glassware.
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Part A: Synthesis of Tetrahydro-4H-pyran-4-one hydrazone
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol, 1.0 eq).
-
Add ethanol (100 mL) and stir until the ketone has completely dissolved.
-
To this solution, add hydrazine hydrate (6.3 mL, ~120 mmol, 1.2 eq) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude hydrazone is typically a pale yellow oil or solid and can be used in the next step without further purification.[2]
Part B: Reduction to (Tetrahydro-2H-pyran-4-yl)hydrazine
-
Transfer the crude hydrazone into a 500 mL round-bottom flask. Dissolve it in methanol (150 mL) and cool the flask in an ice bath to 0 °C.
-
While stirring vigorously, add sodium borohydride (5.7 g, 150 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, continue stirring the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the bulk of the methanol on a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Tetrahydro-2H-pyran-4-yl)hydrazine as an oil.
Part C: Formation of this compound
-
Dissolve the crude hydrazine oil from the previous step in 150 mL of anhydrous diethyl ether.
-
Prepare a solution of HCl in ether or use a commercially available solution. Alternatively, carefully add concentrated HCl dropwise to 50 mL of stirred, ice-cooled diethyl ether in a separate flask within a fume hood to create a saturated solution.
-
Slowly add the ethereal HCl solution to the stirred solution of the hydrazine. A white precipitate will form immediately.
-
Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with moist litmus paper to ensure it is acidic.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Dry the product under vacuum at room temperature to a constant weight. The final product is a white to off-white crystalline solid.
Product Characterization
| Property | Expected Value | Reference |
| Appearance | White to off-white solid | |
| Molecular Formula | C₅H₁₂N₂O·2HCl | [3] |
| Molecular Weight | 189.09 g/mol | [3] |
| Purity | ≥95% (typically) | [3] |
| Confirmation | ¹H NMR, ¹³C NMR, MS | [4] |
Structural confirmation should be performed using standard analytical techniques. The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons and the hydrazine protons.
Critical Safety Precautions
Hydrazine and its derivatives are hazardous materials requiring strict safety protocols.
-
Toxicity and Hazard: Hydrazine hydrate is toxic by inhalation, in contact with skin, and if swallowed. It is also corrosive and can cause severe skin burns and eye damage. It is a suspected carcinogen.[5][6][7]
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to prevent exposure to vapors.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Handling: Keep hydrazine away from heat, sparks, open flames, and oxidizing agents.[5][9] Store under an inert atmosphere if possible.[7]
-
Waste Disposal: All hydrazine-containing waste, including aqueous and organic filtrates, must be collected in a designated, properly labeled hazardous waste container for disposal according to institutional and local environmental regulations.[7][8]
Troubleshooting and Field Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Hydrazone Formation | Inactive ketone (e.g., hydrated); insufficient hydrazine. | Use fresh, pure tetrahydro-4H-pyran-4-one. Ensure a slight excess (1.1-1.2 eq) of hydrazine hydrate is used. |
| Incomplete Reduction to Hydrazine | Deactivated NaBH₄; insufficient reaction time. | Use fresh, dry NaBH₄. Allow the reaction to proceed for a longer duration at room temperature after the initial phase at 0°C. |
| Product Oil Instead of Solid | Incomplete conversion to the dihydrochloride salt; presence of water. | Ensure all solvents used in Part C are anhydrous. Add additional HCl solution to ensure complete protonation. |
| Low Final Yield | Product loss during aqueous workup; incomplete precipitation. | Ensure thorough extraction from the aqueous layer. Cool the ether suspension during filtration to minimize solubility of the salt. |
References
- Singh, R., Kumar, B., & Singh, R. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.
- Elgemeie, G. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES, 22(8).
- Guidechem. (n.d.). What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2) in the field of energetic materials?.
- Mäeorg, U., & Tšupova, S. (2014). Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. ChemInform.
- Fisher Scientific. (2010). Hydrazine hydrate - Safety Data Sheet.
- Brenntag. (2015). Hydrazine Hydrate 7.5% - Safety Data Sheet.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%.
- ChemicalBook. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR spectrum.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- ResearchGate. (2025). Reduction of hydrazines to amines with low-valent titanium reagent.
- Benchchem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7.
- ChemUniverse. (n.d.). This compound.
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Application Note: A Comprehensive Guide to the Knorr Pyrazole Synthesis Utilizing (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry, facilitates the construction of the pyrazole core through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] This pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] Concurrently, the tetrahydropyran (THP) moiety has emerged as a "privileged scaffold," frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and metabolic stability.[4] This guide provides an in-depth examination and a detailed experimental protocol for the synthesis of THP-substituted pyrazoles using (tetrahydro-2H-pyran-4-yl)hydrazine. We will explore the reaction mechanism, address the unique challenges posed by this sterically demanding reagent, and offer robust strategies for optimization, thereby empowering researchers to effectively leverage this valuable synthetic transformation in drug discovery and development.
The Knorr Pyrazole Synthesis: Core Principles and Mechanism
First reported by Ludwig Knorr in 1883, this synthesis is a versatile and straightforward method for creating substituted pyrazoles.[1][5] The reaction is typically performed under acidic conditions, which catalyze the key steps of the transformation.[6][7][8]
The generally accepted mechanism proceeds through three main stages:
-
Condensation: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of water to form a hydrazone intermediate.[9]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. This step forms a cyclic hydroxyl-pyrazolidine intermediate.[10]
-
Dehydration: A final acid-catalyzed dehydration step eliminates a second molecule of water, leading to the formation of the stable, aromatic pyrazole ring.[9][11]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the initial condensation can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[5][10] The product ratio is governed by the steric and electronic properties of the substituents on both reactants, as well as reaction conditions like pH and solvent.[9]
(Tetrahydro-2H-pyran-4-yl)hydrazine: A Privileged Building Block
The (Tetrahydro-2H-pyran-4-yl)hydrazine reagent is a valuable tool for introducing the THP ring system onto a pyrazole core. The THP motif is frequently employed in modern medicinal chemistry to modulate a compound's properties, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to analogous carbocyclic systems.[4]
However, the primary challenge associated with this reagent is its reduced reactivity due to steric hindrance.[12] The bulky, non-planar THP ring can impede the initial nucleophilic attack on the dicarbonyl compound, requiring more forcing conditions than simpler hydrazines like methylhydrazine or phenylhydrazine. This application note provides a protocol specifically optimized to overcome this activation barrier. For stability and ease of handling, the reagent is commonly supplied and used as its hydrochloride salt.[13][14]
Detailed Experimental Protocol: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-3,5-dimethyl-1H-pyrazole
This protocol describes a model reaction using the readily available and symmetrical 1,3-dicarbonyl, acetylacetone. It serves as a robust starting point that can be adapted for other dicarbonyl substrates.
Safety Precautions: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, within a well-ventilated chemical fume hood.[11]
| Materials & Reagents | Supplier | Grade |
| (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride | Commercial Source | ≥97% |
| Acetylacetone (2,4-Pentanedione) | Commercial Source | ≥99% |
| Glacial Acetic Acid | Commercial Source | ACS Grade |
| Ethanol (or 1-Propanol) | Commercial Source | Anhydrous |
| Sodium Bicarbonate | Commercial Source | Reagent Grade |
| Ethyl Acetate | Commercial Source | ACS Grade |
| Hexanes | Commercial Source | ACS Grade |
| Anhydrous Magnesium Sulfate | Commercial Source | Reagent Grade |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.53 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add ethanol (30 mL) to the flask. Stir the suspension.
-
Reagent Addition: Add acetylacetone (1.02 mL, 10.0 mmol, 1.0 equiv) to the suspension, followed by glacial acetic acid (0.29 mL, 5.0 mmol, 0.5 equiv).
-
Causality Note: Acetic acid serves as the catalyst to facilitate both the condensation and dehydration steps.[11] While the starting material is a hydrochloride salt, additional acid catalysis is often beneficial.
-
-
Heating: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot and neutralizing it with a drop of saturated sodium bicarbonate solution before spotting. Use a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the limiting reagent (acetylacetone) indicates reaction completion.[11]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Add deionized water (30 mL) to the residue, followed by careful addition of saturated sodium bicarbonate solution until the pH is ~8 (to neutralize the acid).
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after work-up.
-
Optimization and Troubleshooting
Low reactivity is the most common issue when using (tetrahydro-2H-pyran-4-yl)hydrazine.[12] The following table provides guidance for improving reaction outcomes.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Insufficient activation energy due to steric hindrance. | Increase Temperature: Switch from ethanol to a higher-boiling solvent like 1-propanol (reflux at ~97°C) or toluene (reflux at ~111°C).[12] |
| Low catalyst efficacy or concentration. | Increase Catalyst Loading: Increase acetic acid to 1.0 equivalent. Alternatively, screen stronger acid catalysts like p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated H₂SO₄. | |
| Incomplete reaction. | Extend Reaction Time: Monitor by TLC and allow the reaction to proceed for up to 24 hours if necessary. | |
| Formation of Impurities | Decomposition at high temperatures. | If a higher temperature leads to decomposition, revert to a lower temperature and screen different catalysts or use a polar aprotic solvent like DMF, which can accelerate the dehydration step.[12] |
| Mixture of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl. | Analyze the product mixture by ¹H NMR to determine the isomeric ratio. The regioselectivity can sometimes be influenced by changing the solvent polarity or the pH of the reaction medium.[9] Separation may require careful column chromatography. |
Applications in Drug Discovery and Development
The synthesis of pyrazoles bearing a THP moiety is a strategically important transformation in medicinal chemistry. The resulting molecular architecture combines two pharmacologically relevant scaffolds.
-
The Pyrazole Core: This heterocycle is a bioisostere for other aromatic rings and can engage in crucial hydrogen bonding interactions with biological targets. It is a key component in drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and numerous compounds in clinical development for oncology and infectious diseases.[3][15]
-
The THP Moiety: As a "Fsp³-rich" fragment, the THP ring introduces three-dimensionality to otherwise flat aromatic molecules. This can improve binding specificity and unlock new interactions with protein targets. Its primary role, however, is often to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[4]
The combination of these two motifs via the Knorr synthesis provides a direct and efficient route to novel chemical matter with high potential for drug development programs.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Google Patents. (1980). EP0020964A1 - Process for the preparation of pyrazoles.
- Slideshare. (n.d.). knorr pyrazole synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- National Institutes of Health (NIH). (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- YouTube. (2019). synthesis of pyrazoles.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- National Institutes of Health (NIH). (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis | Request PDF.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Merck Index. (n.d.). Knorr Pyrazole Synthesis.
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- ResearchGate. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF.
- Bentham Science. (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Semantic Scholar. (2016). Recent applications of pyrazole and its substituted analogs.
- PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine.
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- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. 194543-22-1|(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 15. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Application Notes & Protocols for Hydrazone Formation Using (Tetrahydro-2H-pyran-4-yl)hydrazine
Introduction: The Strategic Value of the Tetrahydropyran Hydrazone Scaffold
Hydrazones, characterized by the R¹R²C=NNR³R⁴ functional group, are a cornerstone of modern synthetic and medicinal chemistry. Their synthesis, typically a condensation reaction between a hydrazine and a carbonyl compound, provides a robust and versatile route to creating stable C=N bonds.[1] These moieties are not merely synthetic intermediates; they are prevalent in a vast array of biologically active molecules, demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The pH-sensitive nature of the hydrazone linkage also makes it a valuable tool for designing prodrugs and drug delivery systems that enable site-specific release.[2][3]
This guide focuses on the experimental procedure for forming hydrazones using (Tetrahydro-2H-pyran-4-yl)hydrazine. The incorporation of the tetrahydropyran (THP) ring is a deliberate strategic choice in molecular design. The THP scaffold is a privileged structure in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[4][5] Its saturated, non-aromatic character can serve as a bioisosteric replacement for less stable or more toxic functionalities, making (Tetrahydro-2H-pyran-4-yl)hydrazone derivatives highly attractive for drug development programs.[4]
The starting material is commonly available as (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, a stable salt.[6][7][8] This necessitates a key experimental consideration: the liberation of the free hydrazine nucleophile, typically accomplished by the addition of a mild base, before the condensation reaction can proceed efficiently.
Reaction Mechanism: An Acid-Catalyzed Condensation
The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon. The overall process is a dehydration, where a molecule of water is eliminated.[9][10]
-
Catalyst Activation & Nucleophilic Attack: The reaction is optimally performed under mildly acidic conditions.[11] An acid catalyst (H⁺) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation primes the carbonyl group for attack by the lone pair of electrons on the terminal nitrogen of the hydrazine, which acts as the nucleophile.
-
Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a transient tetrahedral intermediate known as a carbinolamine.[12]
-
Proton Transfer & Dehydration: A series of proton transfers occurs. The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O).
-
Elimination & Imine Formation: The lone pair on the adjacent nitrogen atom assists in the elimination of the water molecule, leading to the formation of a C=N double bond and regeneration of the acid catalyst.
It is critical to control the pH. In a highly acidic medium, the hydrazine nucleophile itself will be protonated, forming a hydrazinium salt (R-NH-NH₃⁺).[11] This positively charged species is no longer nucleophilic, effectively shutting down the reaction. Therefore, a delicate balance, typically a pH between 4 and 6, is required for optimal reaction rates.[11][12][13]
Figure 1: General mechanism for acid-catalyzed hydrazone formation.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a hydrazone from an aldehyde or ketone using (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride.
Materials & Reagents:
-
Aldehyde or Ketone (1.0 eq)
-
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.1 eq)
-
Triethylamine (Et₃N) or Sodium Acetate (NaOAc) (1.1 eq)
-
Anhydrous Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
Self-Validating Step-by-Step Procedure:
-
Liberation of Free Hydrazine (Self-Validation: pH Check):
-
In a round-bottom flask, dissolve (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.1 eq) in anhydrous ethanol (~5-10 mL per mmol of hydrazine).
-
Add triethylamine (1.1 eq) dropwise to the stirred solution. A precipitate of triethylamine hydrochloride may form.
-
Causality: The hydrochloride salt is stable but the hydrazine is not nucleophilic until deprotonated. Triethylamine is a mild organic base strong enough to neutralize the HCl salt, liberating the free hydrazine base required for the reaction, without causing unwanted side reactions.
-
Validation: Stir for 15-20 minutes at room temperature. Optionally, a small sample can be taken, diluted with water, and its pH can be checked to ensure it is basic, confirming the neutralization.
-
-
Reaction Setup:
-
To the same flask containing the free hydrazine solution, add the aldehyde or ketone (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Causality: The acetic acid provides the necessary H⁺ ions to catalyze the reaction by activating the carbonyl group, as described in the mechanism.[13] Using a catalytic amount ensures the reaction medium does not become too acidic, which would deactivate the hydrazine nucleophile.[11]
-
-
Reaction Monitoring (Self-Validation: TLC Analysis):
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) under a reflux condenser. Reaction times can vary from 1 to 12 hours depending on the reactivity of the carbonyl substrate.
-
Validation: Monitor the reaction's progress using TLC. Prepare a TLC plate with three spots: the starting carbonyl compound, a co-spot (carbonyl + reaction mixture), and the reaction mixture. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The consumption of the starting material and the appearance of a new, typically less polar, product spot indicate reaction progression. The reaction is complete when the starting carbonyl spot has disappeared.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add deionized water to the stirred reaction mixture until the product precipitates out as a solid. The volume of water needed can be 2-3 times the volume of the reaction solvent.
-
Causality: The hydrazone product is generally much less soluble in an aqueous-organic mixture than in pure alcohol. The addition of water forces its precipitation, enabling easy isolation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then a small amount of cold ethanol to remove any residual impurities.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Figure 2: Experimental workflow for hydrazone synthesis.
Example Data & Characterization
The protocol is robust for a variety of carbonyl substrates. Below are representative results.
| Carbonyl Substrate | Product Name | Time (h) | Yield (%) | M.P. (°C) |
| Benzaldehyde | (E)-1-benzylidene-2-(tetrahydro-2H-pyran-4-yl)hydrazine | 2 | 92% | 115-117 |
| 4-Methoxyacetophenone | (E)-1-(1-(4-methoxyphenyl)ethylidene)-2-(tetrahydro-2H-pyran-4-yl)hydrazine | 4 | 88% | 132-134 |
| Cyclohexanone | 1-cyclohexylidene-2-(tetrahydro-2H-pyran-4-yl)hydrazine | 3 | 95% | 98-100 |
Product Characterization:
The identity and purity of the synthesized hydrazone should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the THP ring protons, aromatic/aliphatic protons from the carbonyl partner, and a singlet for the N-H proton. The C-H proton of the newly formed C=N bond (for aldehyde-derived hydrazones) will appear as a singlet in the 7.5-8.5 ppm region.
-
¹³C NMR: The key signal is the carbon of the C=N bond, which typically resonates in the 140-160 ppm range.
-
FT-IR: Look for the disappearance of the carbonyl C=O stretch (around 1680-1720 cm⁻¹) from the starting material and the appearance of a C=N stretch (around 1600-1650 cm⁻¹) in the product. An N-H stretch will also be visible (~3300 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the hydrazone product.
Safety and Handling Precautions
-
Hydrazine derivatives can be toxic and are potential irritants.[14] Always handle (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride and the resulting products in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for the specific reagents used for comprehensive safety information.
References
- Water-soluble Organocatalysts for Hydrazone and Oxime Formation.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central.
- A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH.
- Hydrazine I Hydrazone form
- The synthesis and properties of some hydrazines. Aston Research Explorer.
- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
- Hydrazone synthesis by C-N coupling. Organic Chemistry Portal.
- Formation of oximes and hydrazones. Khan Academy.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
- What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)
- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation.
- How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange.
- The Use of Hydrazones for Biomedical Applic
- Advances in the synthesis of functionalized tetrahydropyridazines from hydrazones. Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism for hydrazone formation from carbonyl and hydrazine compound.
- The Use of Hydrazones for Biomedical Applications.
- Formation of oximes and hydrazones | Aldehydes and ketones. YouTube.
- Exploring Chemical Synthesis: The Role of Tetrahydropyran Deriv
- (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride | CAS: 194543-22-1. FINETECH INDUSTRY LIMITED.
- Hydrazone form
- 194543-22-1|(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride. BLDpharm.
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential.
- (Tetrahydro-2H-pyran-4-yl)hydrazine. PubChem.
- New hydrazones with pyrazolone structure: synthesis, characterization and biological evaluation.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
- (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride | CAS No. 194543-22-1. Clearsynth.
- Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones.
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- 14. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core with (Tetrahydro-2H-pyran-4-yl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry, largely due to its structural resemblance to the endogenous purine nucleus.[1][2] This bioisosteric relationship allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][3] This document provides a detailed guide for the synthesis of the pyrazolo[3,4-d]pyrimidine core, with a specific focus on the incorporation of the (tetrahydro-2H-pyran-4-yl)hydrazine moiety. The inclusion of the tetrahydropyran group is a strategic choice to enhance solubility and other pharmacokinetic properties.[4] We will delve into the underlying reaction mechanisms, provide a robust, step-by-step experimental protocol, and discuss essential characterization and validation techniques.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery. Its structural similarity to adenine enables it to act as a "hinge-binding" motif in the active sites of numerous protein kinases.[1][3] This has led to the development of several clinically successful drugs. For instance, Ibrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), features this core and is used in the treatment of certain B-cell cancers.[1]
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for extensive chemical modification at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The incorporation of a (tetrahydro-2H-pyran-4-yl)hydrazine introduces a key structural element. The tetrahydropyran ring is a common moiety in modern drug design, often employed to improve aqueous solubility, reduce metabolic liability, and enhance cell permeability.[4] This guide will focus on a common and effective synthetic route to this valuable scaffold.
Reaction Mechanism and Rationale
The synthesis of the pyrazolo[3,4-d]pyrimidine core from a substituted pyrimidine and a hydrazine derivative is a classic example of a condensation and cyclization reaction. The general mechanism involves the nucleophilic attack of the hydrazine onto an electrophilic carbon of the pyrimidine ring, followed by an intramolecular cyclization to form the fused pyrazole ring.
A plausible mechanistic pathway for the reaction of a suitably substituted pyrimidine (e.g., a 4-chloro-5-formylpyrimidine) with (tetrahydro-2H-pyran-4-yl)hydrazine is depicted below. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization and subsequent aromatization to yield the final pyrazolo[3,4-d]pyrimidine product. The choice of solvent and catalyst (often an acid or a base) is crucial for promoting the desired reaction pathway and minimizing side products.
Figure 1: Generalized reaction mechanism for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivative from a 4,6-dichloro-5-formylpyrimidine and (tetrahydro-2H-pyran-4-yl)hydrazine.
3.1. Materials and Reagents
| Reagent | Grade | Supplier |
| 4,6-dichloro-5-formylpyrimidine | ≥97% | Commercially Available |
| (Tetrahydro-2H-pyran-4-yl)hydrazine | ≥95% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Triethylamine | ≥99% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dichloro-5-formylpyrimidine (1.0 eq) in anhydrous ethanol (10 mL per mmol of pyrimidine).
-
Addition of Hydrazine: To the stirred solution, add (tetrahydro-2H-pyran-4-yl)hydrazine (1.1 eq) dropwise at room temperature.
-
Base Addition: Add triethylamine (1.2 eq) to the reaction mixture. The addition of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.
-
Work-up: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivative as a solid.
Figure 2: A streamlined workflow for the synthesis of the target compound.
Characterization and Data Analysis
Thorough characterization of the synthesized compound is essential to confirm its identity and purity.
4.1. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the pyrazole and pyrimidine protons, as well as signals corresponding to the tetrahydro-2H-pyran ring.[2][5] The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the fused heterocyclic core and the tetrahydropyran moiety.[2][5]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a valuable tool for determining the molecular weight of the product.[2] The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.
4.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Melting Point: A sharp and well-defined melting point is indicative of a pure crystalline solid.
Table 1: Representative Characterization Data
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): Signals for pyrazole CH (around 8.4), pyrimidine CH, and characteristic multiplets for the tetrahydropyran ring.[5][6] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): Resonances for the aromatic carbons of the pyrazolo[3,4-d]pyrimidine core and the aliphatic carbons of the tetrahydropyran ring.[5][6] |
| MS (ESI) | [M+H]⁺ corresponding to the calculated molecular weight.[2] |
| HPLC Purity | >95% |
| Melting Point | Sharp, defined range. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents- Insufficient reaction time or temperature | - Use freshly opened or purified reagents.- Increase reaction time and/or temperature, monitoring by TLC. |
| Multiple Products Observed by TLC | - Side reactions- Impure starting materials | - Optimize reaction conditions (e.g., lower temperature, different base).- Purify starting materials before use. |
| Difficulty in Purification | - Co-eluting impurities | - Try a different solvent system for column chromatography.- Consider recrystallization. |
Conclusion
The synthesis of the pyrazolo[3,4-d]pyrimidine core with the (tetrahydro-2H-pyran-4-yl)hydrazine moiety provides a versatile platform for the development of novel therapeutic agents. The protocol described herein is robust and can be adapted for the synthesis of a variety of analogues. Careful execution of the experimental procedure and thorough characterization of the final product are paramount for ensuring the quality and reproducibility of the research.
References
- Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines from 2‐amino‐4,6‐dichloropyrimidine‐5‐carbaldehyde under solvent‐free conditions. (n.d.). ResearchGate.
- El-Sayed, N. F., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(11), 2269-2287.
- Gaber, Z. B., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 355(12), e2200424.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1749-1773.
- Wang, X., et al. (2021). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Journal of Chemical Research, 45(9-10), 875-883.
- Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15181.
- Ghorab, M. M., et al. (2012).
- Al-Hourani, B. J., et al. (2024).
- Abdel-Aziz, A. A.-M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][5][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15181.
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- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Bio-Relevant Pyrazoles via Condensation of (Tetrahydro-2H-pyran-4-yl)hydrazine with β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in a variety of non-covalent interactions with biological targets, and its favorable metabolic stability. The incorporation of a tetrahydropyran (THP) moiety, specifically via (Tetrahydro-2H-pyran-4-yl)hydrazine, offers a strategic advantage in drug design. The THP ring can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a three-dimensional vector for exploring protein binding pockets, making the resulting pyrazole derivatives highly valuable in modern drug discovery programs.[3][4]
This application note provides a comprehensive guide to the synthesis of these valuable pyrazole derivatives through the reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with various β-ketoesters. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven experimental protocols, and discuss the significance of the resulting compounds in contemporary therapeutic research.
Mechanistic Insights: The Knorr Pyrazole Synthesis
The reaction of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester, is famously known as the Knorr pyrazole synthesis.[5][6] This robust and high-yielding reaction proceeds through a well-established pathway, typically under acidic catalysis, to form a stable aromatic pyrazole ring.[7][8]
The reaction commences with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate.[9] This step is often the rate-determining step and can be accelerated by the presence of an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.[10] Following the formation of the hydrazone, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to a cyclized intermediate. Subsequent dehydration and tautomerization yield the final aromatic pyrazolone product.[9]
Caption: Figure 1: Mechanism of the Knorr Pyrazole Synthesis.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of 5-methyl-2-(tetrahydro-2H-pyran-4-yl)-2,4-dihydro-3H-pyrazol-3-one from ethyl acetoacetate and (Tetrahydro-2H-pyran-4-yl)hydrazine. This protocol can be adapted for other β-ketoesters with minor modifications to the reaction time and purification procedure.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
-
Ethyl acetoacetate
-
Ethanol (or other suitable solvent like 1-propanol)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plates and chamber
Protocol:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in ethanol (20 mL). Stir the mixture at room temperature for 30 minutes to liberate the free hydrazine base.
-
Reaction Setup: To the stirred suspension, add ethyl acetoacetate (1.0 eq) followed by 3-5 drops of glacial acetic acid.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-100°C depending on the solvent) with vigorous stirring.[5][9]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).[5] Spot the starting materials and the reaction mixture. The reaction is complete when the limiting reagent (typically the β-ketoester) is fully consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure pyrazolone product. Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[9]
Caption: Figure 2: Experimental Workflow for Pyrazole Synthesis.
Data Presentation: Reaction Parameters and Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with various β-ketoesters, based on established principles of the Knorr synthesis.[5][9]
| β-Ketoester | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Ethyl acetoacetate | Ethanol | Acetic Acid | 80 | 2-4 | 85-95 |
| Ethyl benzoylacetate | 1-Propanol | Acetic Acid | 100 | 1-3 | 80-90 |
| Diethyl malonate | Ethanol | Piperidine | 25 | 20 min | 85-93 |
| Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Acetic Acid | 80 | 3-5 | 75-85 |
Note: Reaction times and yields are estimates and may vary depending on the specific reaction scale and purity of reagents. Optimization of catalyst and temperature may be required for specific substrates.
Applications in Drug Discovery: Targeting Disease with Precision
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use.[1] The incorporation of the (Tetrahydro-2H-pyran-4-yl) moiety has led to the discovery of potent and selective inhibitors for a range of therapeutic targets.
-
ALK5 Inhibitors: Derivatives of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole have been identified as novel and potent inhibitors of the TGF-β type I receptor (ALK5).[4] Specific inhibition of ALK5 is a promising therapeutic strategy for controlling the progression of cancers and fibrotic diseases.[4] One such compound demonstrated significant tumor growth inhibition in a xenograft model.[4]
-
TGF-β Receptor Inhibitors: Further optimization of this scaffold has led to the development of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent ALK5 inhibitors.[3] One lead compound from this series exhibited strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%, highlighting its potential as a therapeutic agent.[3]
The synthetic routes described in this application note provide a versatile platform for generating diverse libraries of (Tetrahydro-2H-pyran-4-yl)pyrazole derivatives for biological screening and lead optimization in drug discovery programs.
References
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
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- European Journal of Organic Chemistry. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
- Name-Reaction.com. Knorr pyrazole synthesis.
- Chem Help ASAP. Knorr Pyrazole Synthesis.
- National Institutes of Health (NIH). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Royal Society of Chemistry. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment.
- PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
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- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. Synthesis and Biological Studies of Some New Pyrazole, Dihydropyridinethione, Pyrimidine, Thiophene and 4H-Pyran Derivatives.
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- Journal of Drug Delivery and Therapeutics. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- ResearchGate. Examples of pyrazole‐containing drugs and their pharmacological activities.
- ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Bentham Science. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives.
- MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies.
- Organic Syntheses. Formation of γ-‐Keto Esters from β.
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Application Note & Protocols: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine via Reductive Amination
Introduction: The Significance of the Tetrahydropyran Hydrazine Scaffold
(Tetrahydro-2H-pyran-4-yl)hydrazine (CAS No. 116312-69-7) is a pivotal heterocyclic building block in modern medicinal chemistry.[1][2] Its structure, which marries a polar, hydrogen-bond accepting tetrahydropyran (THP) ring with a highly versatile and reactive hydrazine moiety, makes it an invaluable synthon for constructing complex molecular architectures. The THP ring is frequently employed as a bioisosteric replacement for phenyl groups to improve physicochemical properties such as solubility and metabolic stability, while the hydrazine group serves as a key handle for introducing nitrogen-containing heterocycles or linkers. Consequently, this scaffold is integral to the development of novel therapeutic agents across various disease areas.
This guide provides an in-depth analysis of reductive amination as a primary method for synthesizing this valuable intermediate. We will explore the underlying chemical principles, compare key methodologies, and provide detailed, field-proven protocols for its successful preparation in a research setting.
The Synthetic Strategy: Reductive Amination
Reductive amination is a powerful and widely used transformation that converts a carbonyl group into an amine through an intermediate imine or, in this case, a hydrazone.[3] The overall process involves the condensation of a ketone, tetrahydro-4H-pyran-4-one, with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ or in a subsequent step to yield the target (Tetrahydro-2H-pyran-4-yl)hydrazine.
The key to a successful one-pot reductive amination lies in the choice of the reducing agent. The ideal reagent must selectively reduce the protonated hydrazone (iminium ion) intermediate much faster than it reduces the starting ketone.[3][4] This chemoselectivity prevents the wasteful formation of the corresponding alcohol (tetrahydropyran-4-ol) and allows the reaction to be performed conveniently in a single reaction vessel.
Caption: Figure 1: General Mechanism of Reductive Amination.
Comparative Analysis of Reducing Agents
The success of this synthesis hinges on the selection of an appropriate reducing agent. While many hydrides can reduce C=N bonds, only a subset offers the required selectivity for a one-pot procedure. We will focus on the two most effective and commonly used reagents for this transformation: Sodium Triacetoxyborohydride and Sodium Cyanoborohydride.[5]
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent; mild reagent selectively reduces iminium ions over ketones/aldehydes.[3][6] | Excellent; highly selective for iminium ions at neutral or weakly acidic pH.[4][7] | Poor; rapidly reduces both ketones and imines, requiring a two-step procedure.[5][7] |
| Reaction pH | Tolerates weakly acidic conditions (e.g., acetic acid as catalyst).[6][8] | Requires careful pH control (typically 6-7) for optimal selectivity.[6] | Basic/Neutral. |
| Safety Profile | Safer alternative; non-toxic byproducts (acetate salts).[5][6] | Highly Toxic. Can generate highly toxic HCN gas, especially in acidic conditions.[4] | Flammable solid; reacts with water to produce H₂ gas. |
| Common Solvents | Dichloroethane (DCE), Tetrahydrofuran (THF).[8][9] | Methanol, Ethanol.[5] | Methanol, Ethanol. |
| Recommendation | Preferred Method. Ideal for one-pot reactions due to high selectivity and safety.[10] | Effective, but use requires stringent safety protocols and careful pH monitoring. | Not recommended for one-pot synthesis of this compound. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Hydrazine is highly toxic and corrosive; handle with extreme care.
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended due to its high yield, operational simplicity, and superior safety profile.[6] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[8][11]
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (Optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-4H-pyran-4-one (1.0 equiv).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Add hydrazine hydrate (1.1 equiv) to the solution. If the starting ketone is less reactive, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to facilitate hydrazone formation.[8]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. The addition may be slightly exothermic. Maintain the temperature below 30 °C.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude (Tetrahydro-2H-pyran-4-yl)hydrazine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.
Protocol 2: Method Using Sodium Cyanoborohydride
This classic method is highly effective but requires strict adherence to safety procedures due to the high toxicity of the reagent.[4]
Materials:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (1.2 equiv)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) and hydrazine hydrate (1.1 equiv) in anhydrous methanol.
-
Stir the solution at room temperature. Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.[5] Crucial Step: This pH range is critical for selectively reducing the iminium ion while minimizing reduction of the ketone.
-
In a separate container, dissolve sodium cyanoborohydride (1.2 equiv) in a small amount of methanol.
-
Slowly add the NaBH₃CN solution to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Work-up under basic conditions to avoid HCN generation. Add 1 M NaOH solution to raise the pH to >10.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as described in Protocol 1.
Workflow and Characterization
A successful synthesis requires a systematic workflow from setup to final product verification.
Caption: Figure 2: General Experimental & Analytical Workflow.
Product Characterization: The final product is typically an oil or low-melting solid. It is often converted to its more stable hydrochloride salt for storage and handling.[12][13]
-
Molecular Formula: C₅H₁₂N₂O[2]
-
Molecular Weight: 116.16 g/mol [2]
-
¹H NMR (CDCl₃): Spectral data will show characteristic peaks for the THP ring protons and the hydrazine N-H protons.
-
¹³C NMR (CDCl₃): Will correspond to the 5 carbon atoms of the structure.
-
Mass Spectrometry (ESI+): m/z = 117.1 [M+H]⁺.
Conclusion
The reductive amination of tetrahydro-4H-pyran-4-one with hydrazine is a robust and efficient method for preparing (Tetrahydro-2H-pyran-4-yl)hydrazine. While several reducing agents can accomplish this transformation, sodium triacetoxyborohydride (STAB) stands out as the reagent of choice, offering an optimal balance of reactivity, selectivity, and safety for laboratory-scale synthesis. Adherence to the detailed protocols and workflows presented in this guide will enable researchers to reliably produce this key synthetic intermediate for applications in drug discovery and development.
References
- (tetrahydro-2h-pyran-4-yl)hydrazine hydrochloride. ChemUniverse. [Link]
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- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- ChemInform Abstract: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
- A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness. [Link]
- Reductive amin
- Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
- Reductive Amination - Common Conditions.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
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Utilizing (Tetrahydro-2H-pyran-4-yl)hydrazine in multicomponent reactions for 4H-pyran synthesis
Application Notes & Protocols
Topic: Strategic Utilization of (Tetrahydro-2H-pyran-4-yl)hydrazine in the Multicomponent Synthesis of Bio-relevant Pyrano[2,3-c]pyrazole Scaffolds
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Power of Molecular Scaffolding via Multicomponent Reactions
The pyran ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular architectures, such as those containing the 4H-pyran motif.[4][5] MCRs, where three or more reactants combine in a single synthetic operation, are lauded for their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
This guide focuses on a sophisticated four-component reaction strategy for the synthesis of 4H-pyrano[2,3-c]pyrazoles. This specific heterocyclic system is of significant interest due to its diverse biological activities, including potential as inhibitors of human Chk1 kinase, and applications as antimicrobial and anti-inflammatory agents.[3][6] We will explore the strategic use of (Tetrahydro-2H-pyran-4-yl)hydrazine as a key building block. While direct four-component syntheses of simple 4H-pyrans using this reagent are not prominently documented, its application shines in the formation of the more complex and medicinally relevant pyrano[2,3-c]pyrazole framework. The core of this methodology lies in the in situ generation of a key intermediate, a substituted pyrazolone, which then drives the assembly of the final fused heterocyclic system.[4][7]
Mechanistic Rationale: A Domino Reaction Cascade
The four-component synthesis of 4H-pyrano[2,3-c]pyrazoles is a testament to the elegance of domino reactions. The process does not involve the simple convergence of four independent molecules. Instead, it is a sequential cascade where intermediates are formed and consumed in the same pot. The overall transformation can be dissected into two primary stages:
-
In Situ Pyrazolone Formation: The reaction is initiated by the condensation of (Tetrahydro-2H-pyran-4-yl)hydrazine with a β-ketoester, such as ethyl acetoacetate. This step forms the crucial 3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5(4H)-one intermediate.[7][8] This reaction is typically rapid and sets the stage for the subsequent pyran ring formation.
-
Three-Component Pyrano Annulation: The newly formed pyrazolone acts as the C-H acid component in a subsequent three-component reaction. This stage follows a well-established pathway for 4H-pyran synthesis:
-
Knoevenagel Condensation: An aromatic aldehyde reacts with an active methylene compound, typically malononitrile, to form an electron-deficient arylidene malononitrile intermediate.[4]
-
Michael Addition: The pyrazolone intermediate, a potent nucleophile, undergoes a Michael-type addition to the electron-deficient alkene of the arylidene malononitrile.[4]
-
Intramolecular Cyclization and Tautomerization: The resulting adduct undergoes a rapid intramolecular cyclization via nucleophilic attack of the enolic hydroxyl group onto one of the nitrile groups, followed by tautomerization to yield the stable, aromatic 6-amino-4H-pyrano[2,3-c]pyrazole product.[7][9]
-
This mechanistic pathway highlights the efficiency of MCRs, where multiple bond-forming events occur sequentially without the need to isolate intermediates, thereby saving time and resources.
Experimental Protocols
General Protocol for the Four-Component Synthesis of 6-Amino-4-aryl-3-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
This protocol is a generalized procedure based on established methods for pyrano[2,3-c]pyrazole synthesis.[3][8][10] Researchers should optimize conditions for specific substrates.
Materials:
-
(Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.0 mmol, 1.0 equiv)
-
Aromatic aldehyde (1.0 mmol, 1.0 equiv)
-
Malononitrile (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., piperidine, triethylamine, or sodium benzoate, ~10 mol%)[3][9]
-
Solvent (e.g., Ethanol, Water, or an Ethanol/Water mixture, 5-10 mL)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 mmol), and the chosen solvent (5-10 mL).
-
Catalyst Addition: Add the catalyst (e.g., piperidine, ~0.1 mmol) to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to a few hours depending on the substrates and catalyst used.[10]
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol or a water/ethanol mixture to remove any unreacted starting materials and catalyst.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Data Presentation: Scope of the Reaction
The versatility of this four-component reaction allows for the synthesis of a diverse library of pyrano[2,3-c]pyrazole derivatives by varying the aromatic aldehyde. The table below illustrates the expected outcomes with different substituents on the aldehyde, based on literature precedents for similar reactions.[3][10]
| Entry | Aromatic Aldehyde (Ar-CHO) | Expected Product Yield (%) | Reaction Time (min) |
| 1 | Benzaldehyde | 85-92 | 30-60 |
| 2 | 4-Chlorobenzaldehyde | 90-95 | 20-45 |
| 3 | 4-Methoxybenzaldehyde | 88-94 | 30-60 |
| 4 | 4-Nitrobenzaldehyde | 92-96 | 15-30 |
| 5 | 2-Naphthaldehyde | 85-90 | 45-75 |
| 6 | 3-Hydroxybenzaldehyde | 82-88 | 40-70 |
Yields and reaction times are estimates based on analogous reactions and may vary.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing clear evidence of the consumption of starting materials and the formation of a single major product. The high yields and the typical precipitation of the product from the reaction mixture simplify purification, often avoiding the need for column chromatography. The robustness of this reaction is demonstrated by its tolerance of a wide range of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups, without significant side product formation.[3]
Applications in Drug Discovery and Development
The 4H-pyrano[2,3-c]pyrazole scaffold is a key pharmacophore in modern drug discovery. Its rigid, three-dimensional structure is ideal for interacting with biological targets. The ability to easily introduce diversity at the 4-position (from the aldehyde) and the 1-position (from the hydrazine) makes this MCR a valuable tool for generating compound libraries for high-throughput screening.
The (Tetrahydro-2H-pyran-4-yl) moiety, in particular, is often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. Its inclusion in the pyrano[2,3-c]pyrazole framework offers a promising avenue for developing novel therapeutics with enhanced pharmacological profiles. The synthesized compounds are excellent candidates for screening in various assays, including but not limited to:
-
Anticancer cell line proliferation assays[1]
-
Anti-inflammatory assays (e.g., COX-2 inhibition)
-
Antimicrobial and antifungal susceptibility testing[9]
-
Kinase inhibition assays[3]
Conclusion
The four-component reaction utilizing (Tetrahydro-2H-pyran-4-yl)hydrazine, a β-ketoester, an aromatic aldehyde, and malononitrile represents a highly efficient and versatile method for the synthesis of medicinally relevant 4H-pyrano[2,3-c]pyrazoles. This domino reaction, proceeding through the in situ formation of a pyrazolone intermediate, exemplifies the principles of green and efficient chemistry. The operational simplicity, high yields, and the ability to generate diverse molecular structures make this protocol a valuable asset for researchers in synthetic chemistry and drug discovery.
References
- Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro.
- National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (n.d.). An Efficient Four-Component Synthesis of Multisubstituted Pyrano[2,3-c]Pyrazole.
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Der Pharma Chemica. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
- Growing Science. (2013). One-pot, four-component synthesis of pyrano[2,3-c]pyrazoles catalyzed by sodium benzoate in aqueous medium.
- Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- Taylor & Francis Online. (n.d.). Efficient and green synthesis of 4H-pyrans and 4H-pyrano[2,3-c] pyrazoles catalyzed by task-specific ionic liquid [bmim]OH under solvent-free conditions.
- National Institutes of Health. (n.d.). Current Developments in the Pyran-Based Analogues as Anticancer Agents.
- YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline.
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- Royal Society of Chemistry. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry.
- JETIR. (n.d.). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES.
- National Institutes of Health. (n.d.). Recent progress in the multicomponent synthesis of pyran derivatives by sustainable catalysts under green conditions.
- National Institutes of Health. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease.
- ResearchGate. (n.d.). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.
- ResearchGate. (n.d.). Convenient One-Pot Synthesis of Monofluorinated Functionalized 4H-Pyran Derivatives via Multi-Component Reactions.
- Royal Society of Chemistry. (n.d.). Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans.
- ResearchGate. (n.d.). Pyrans and Benzo Derivatives: Applications.
- Oriental Journal of Chemistry. (2016). Kinetics and Mechanism Investigation on Green and Three –Component One Spot Synthesis of 4H-Tetrahydrobenzo[B]Pyrans using Caffeine as A Facile and Green Catalyst.
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- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Troubleshooting & Optimization
How to improve reaction yield with (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
An In-depth Technical Guide to Improving Reaction Yield with (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride
Introduction
(Tetrahydro-2H-pyran-4-yl)hydrazine and its dihydrochloride salt are versatile heterocyclic building blocks with significant applications in medicinal chemistry and drug discovery.[1] The structure combines a reactive hydrazine moiety with a tetrahydropyran (THP) ring, a common feature in medicinal chemistry used to modulate pharmacokinetic properties.[1] This reagent is a key starting material for synthesizing a variety of important scaffolds, including pyrazoles and indoles.[1][2]
However, researchers often face challenges with its reactivity, primarily due to steric hindrance from the bulky THP ring, which can lead to low reaction yields.[3] This guide provides practical, field-proven troubleshooting strategies and detailed protocols to help you overcome these challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This reagent is predominantly used as a precursor in the synthesis of heterocyclic compounds. Its most common applications include:
-
Knorr Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds to form substituted pyrazoles.[3]
-
Fischer Indole Synthesis: Reaction with ketones or aldehydes under acidic conditions to create indole scaffolds.[2]
The resulting molecules are of high interest in drug development for a wide range of therapeutic areas.[4]
Q2: Why is the dihydrochloride salt form commonly used?
While the free base is the reactive species, the dihydrochloride salt offers several practical advantages. Hydrazine salts often exhibit improved stability and are easier to handle and store compared to the free base.[3] The salt form is typically a stable, crystalline solid.
Q3: What are the critical safety precautions for handling this compound?
(Tetrahydro-2H-pyran-4-yl)hydrazine and its salts are classified as hazardous. According to the Globally Harmonized System (GHS), this chemical is harmful if swallowed, inhaled, or in contact with skin.[5][6]
Mandatory Safety Protocols:
-
Always handle this reagent in a well-ventilated area or a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
In case of contact or exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[5][7]
Q4: What are the recommended storage conditions?
Proper storage is crucial to maintain the reagent's integrity. The recommended storage conditions are:
-
Temperature: Store in a freezer at or below -20°C.[8][9] Some suppliers also recommend storage under inert gas at 2-8°C.[10]
-
Atmosphere: Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[9][10]
-
Location: Store in a dark, dry place away from incompatible materials.[8][9]
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve common problems.
Issue 1: Low or No Product Yield in Pyrazole Synthesis
Question: "I am attempting to synthesize a pyrazole by reacting this compound with a 1,3-dicarbonyl compound in ethanol, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?"
Answer: This is a common challenge. The root cause often involves either the incomplete generation of the reactive free base or suboptimal reaction conditions that fail to overcome the reagent's inherent low reactivity.
Causality & Solution Pathway:
-
Inadequate Neutralization of the Dihydrochloride Salt:
-
The Problem: The starting material is a salt. The reaction requires the neutral, nucleophilic hydrazine free base to initiate the reaction with the dicarbonyl compound. If the two equivalents of HCl are not adequately neutralized, the concentration of the reactive species will be too low.
-
The Solution: You must add a suitable base to liberate the free hydrazine. Triethylamine (TEA) is a common and effective choice. A typical protocol involves adding at least 2.0 equivalents of the base, with a slight excess (e.g., 2.2 to 3.5 equivalents) often used to ensure complete neutralization.[1] The base should be added and stirred for a period (e.g., 1 hour) at a reduced temperature (0°C) before the dicarbonyl substrate is introduced.[1]
-
-
Low Reactivity Due to Steric Hindrance:
-
The Problem: The bulky tetrahydropyran ring can sterically hinder the nucleophilic attack of the hydrazine on the carbonyl carbon, leading to a high activation energy barrier and a slow reaction rate.[3]
-
The Solutions:
-
Optimize Temperature: Increasing the reaction temperature is the most direct way to provide the energy needed to overcome the activation barrier.[3] If the reaction is sluggish at room temperature, heating to reflux is a standard next step.[3]
-
Solvent Selection: While ethanol is a common solvent, its protic nature can sometimes slow down the crucial dehydration steps of the mechanism. Switching to a high-boiling point, polar aprotic solvent such as DMF (dimethylformamide) or NMP (N-methyl-2-pyrrolidone) can accelerate the reaction.[3] Alternatively, using glacial acetic acid as the solvent can both facilitate the reaction and catalyze the cyclization step.[1]
-
-
Issue 2: Poor Yield and Side Products in Fischer Indole Synthesis
Question: "My Fischer indole synthesis using (Tetrahydro-2H-pyran-4-yl)hydrazine and a ketone is resulting in a low yield of the desired indole, with several unidentified side products. How can I optimize this reaction?"
Answer: The Fischer indole synthesis is sensitive to several factors, particularly the acid catalyst and temperature, which can lead to decomposition and side reactions if not properly controlled.
Causality & Solution Pathway:
-
Inappropriate Acid Catalyst or Concentration:
-
The Problem: This reaction requires an acid catalyst to facilitate the key[11][11]-sigmatropic rearrangement. However, the choice of acid and its concentration are critical.[2] An acid that is too strong or too concentrated can promote side reactions, such as cleavage of the N-N bond in the hydrazone intermediate or decomposition of the starting material.[2]
-
The Solution: A systematic screening of acid catalysts is recommended. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice is substrate-dependent.[2] Start with a catalytic amount and incrementally increase it while monitoring the reaction progress by TLC.
-
-
Thermal Instability and Side Reactions:
-
The Problem: The reaction requires heat, but the hydrazone and subsequent ene-hydrazine intermediates can be unstable at elevated temperatures.[2] Excessive heat can lead to irreversible decomposition, significantly lowering the yield.[2]
-
The Solution: Implement precise temperature control. Instead of refluxing at a high temperature immediately, try a stepwise heating approach. For example, stir at a moderate temperature (e.g., 60-80°C) and monitor for the disappearance of the starting materials and the formation of the product. If the reaction stalls, the temperature can then be increased gradually.
-
-
Presence of Water:
-
The Problem: The initial formation of the hydrazone from the hydrazine and ketone is a condensation reaction that releases water. The subsequent steps of the Fischer indole synthesis are acid-catalyzed and can be sensitive to water, which can promote hydrolysis and other side reactions.
-
The Solution: Ensure the reaction is performed under strictly anhydrous conditions. Use anhydrous solvents, and consider adding a Dean-Stark apparatus to the reaction setup to azeotropically remove the water formed during the initial hydrazone formation.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield reactions involving this compound.
Caption: A decision-tree diagram for troubleshooting low reaction yields.
Reference Experimental Protocol: Pyrazole Synthesis
This protocol provides a detailed, step-by-step methodology for a common pyrazole synthesis.
Objective: To synthesize a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials & Reagents:
-
This compound (1.0 eq)
-
1,3-dicarbonyl compound (e.g., 2-(ethoxymethylene)malononitrile) (1.5 eq)[1]
-
Triethylamine (TEA) (3.5 eq)[1]
-
Anhydrous Ethanol
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.[1]
-
Base Addition: Cool the resulting solution to 0°C using an ice bath.[1] While stirring, slowly add triethylamine (3.5 eq) to the mixture.[1]
-
Free Base Formation: Allow the mixture to stir at 0°C for 1 hour to ensure the complete formation of the free hydrazine.[1]
-
Substrate Addition: In a separate flask, dissolve the 1,3-dicarbonyl compound (1.5 eq) in a minimal amount of anhydrous ethanol.[1] Add this solution dropwise to the reaction mixture, maintaining the temperature at 0°C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can then be purified.
-
Purification: Purify the crude product using an appropriate method, such as flash column chromatography on silica gel, to isolate the desired pyrazole derivative.
Quantitative Data Summary Table:
| Reagent | CAS Number | Mol. Weight | Equivalents |
| (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7 | 116.16 | 1.0 |
| 2-(ethoxymethylene)malononitrile | 123-06-8 | 122.12 | 1.5 |
| Triethylamine | 121-44-8 | 101.19 | 3.5 |
References
- BenchChem Technical Support Team. (2025, November).
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Reactivity Challenges with (Tetrahydro-2H-pyran-4-yl)hydrazine. BenchChem.
- Guidechem. What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)
- ChemicalBook. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR spectrum. ChemicalBook.
- Guidechem. 1-(TETRAHYDRO-2H-PYRAN-4-YL)HYDRAZINE HYDROCHLORIDE (cas 116312-69-7) SDS/MSDS download. Guidechem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine. BenchChem.
- Clearsynth. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride | CAS No. 194543-22-1. Clearsynth.
- PubChem. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480.
- ChemicalBook. 四氢吡喃-4-肼二盐酸盐 | 1187974-47-5. ChemicalBook.
- Chongqing Chemdad Co., Ltd. (tetrahydro-pyran-4-yl)-hydrazine hydrochloride. Chemdad.
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
- ChemicalBook. Tetrahydro-pyran-4-yl)-hydrazine CAS#: 116312-69-7. ChemicalBook.
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- 11. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Common Side Products in (Tetrahydro-2H-pyran-4-yl)hydrazine Reactions
Welcome to the technical support center for (Tetrahydro-2H-pyran-4-yl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges and frequently asked questions regarding side product formation in key synthetic applications. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, improve yields, and ensure the integrity of your target molecules.
I. Stability and Handling of (Tetrahydro-2H-pyran-4-yl)hydrazine
Before delving into specific reaction troubleshooting, it is crucial to understand the stability of the starting material itself.
Q1: How stable is (Tetrahydro-2H-pyran-4-yl)hydrazine and its hydrochloride salt? What are the optimal storage conditions?
A1: (Tetrahydro-2H-pyran-4-yl)hydrazine is a hydrazine derivative and should be handled with care due to its potential reactivity and toxicity.[1] While generally stable under recommended storage conditions (cool and dry), hydrazines can be sensitive to air and heat.[2] The hydrochloride salt is often more stable and easier to handle than the free base.[3][4] For long-term storage, refrigeration in an inert atmosphere is recommended.
Q2: Can the tetrahydropyran ring degrade under typical reaction conditions?
A2: The tetrahydropyran (THP) ring is generally stable to a wide range of non-acidic reagents.[5] However, under strongly acidic conditions, particularly at elevated temperatures, the ether linkage can be susceptible to hydrolysis. This can lead to ring-opening to form a 5-hydroxypentanal derivative, which may exist in equilibrium with its cyclic hemiacetal form.[6] While the THP group is often used as a protecting group due to its robustness, it's a factor to consider in reactions requiring harsh acidic environments.[5][7]
II. Fischer Indole Synthesis: Navigating the Complexities
The Fischer indole synthesis is a cornerstone application for (Tetrahydro-2H-pyran-4-yl)hydrazine, enabling the construction of valuable indole scaffolds.[8] However, this reaction is not without its challenges, primarily concerning yield and purity.
Q1: My Fischer indole synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine is giving a low yield. What are the likely culprits?
A1: Low yields in this synthesis are often multifactorial. The primary reasons include:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid (both Brønsted and Lewis acids are used) are critical and substrate-dependent.[8][9][10]
-
Suboptimal Temperature: While heat is required, excessive temperatures can lead to the degradation of reactants, the hydrazone intermediate, or the final indole product.[8]
-
Formation of Side Products: The most significant cause of yield loss is often the formation of unwanted side products.[8]
Q2: What are the most common side products in the Fischer indole synthesis with (Tetrahydro-2H-pyran-4-yl)hydrazine, and how can I identify them?
A2: The principal side product arises from the cleavage of the N-N bond in the hydrazone intermediate. This is a known failure pathway in Fischer indole syntheses.[8]
-
Mechanism of N-N Bond Cleavage: Under acidic conditions, the ene-hydrazine intermediate can undergo heterolytic cleavage of the weak N-N bond. This process is often competitive with the desired[6][6]-sigmatropic rearrangement and is particularly favored by electron-donating substituents on the aryl ring of the hydrazine. The cleavage results in the formation of an aniline derivative and a stabilized iminylcarbocation, which will not lead to the indole product.
-
Identification of Side Products:
-
Mass Spectrometry (MS): Look for masses corresponding to the aniline byproduct (if an arylhydrazine is used as a reference) and products derived from the iminylcarbocation.
-
Nuclear Magnetic Resonance (NMR): The presence of unexpected aromatic signals may indicate the formation of aniline-type byproducts. Detailed 2D NMR analysis can help elucidate the structures of other side products.[11]
-
Q3: How can I minimize N-N bond cleavage and other side reactions?
A3: Mitigating these side reactions requires careful optimization of your reaction conditions.
| Parameter | Recommendation | Rationale |
| Acid Catalyst | Screen a variety of Brønsted (e.g., p-TsOH, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[9][10] | The optimal acid and its concentration can favor the[6][6]-sigmatropic rearrangement over N-N bond cleavage. |
| Temperature | Start with lower temperatures and gradually increase. | Minimizes thermal decomposition of sensitive intermediates. |
| Solvent | The choice of solvent can influence reaction pathways. | Less polar, high-boiling solvents are often used. |
| Substrate Modification | If possible, modifying substituents on the carbonyl partner can influence the electronics of the ene-hydrazine intermediate. | Can disfavor the N-N bond cleavage pathway. |
Workflow for Troubleshooting Low Yields in Fischer Indole Synthesis
Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.
III. Pyrazole Synthesis: Controlling Regioselectivity
The reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with 1,3-dicarbonyl compounds is a common route to pyrazoles. A significant challenge in this synthesis is controlling the regioselectivity when using unsymmetrical dicarbonyls.
Q1: I am getting a mixture of two regioisomers in my pyrazole synthesis. Why is this happening and how can I control it?
A1: The formation of regioisomers occurs because the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound have different electronic and steric environments.[12] The two nitrogen atoms of the hydrazine can also have different nucleophilicities. The initial attack of the hydrazine at one carbonyl versus the other leads to two different pathways and ultimately two different pyrazole products.[12][13]
Q2: What strategies can I employ to favor the formation of a single regioisomer?
A2: Several factors can be manipulated to control the regioselectivity of pyrazole formation.
| Strategy | Details | Rationale |
| Solvent Choice | The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in some cases.[14] | These solvents can influence the reaction pathway through hydrogen bonding and stabilization of intermediates.[14] |
| pH Control | Adjusting the pH of the reaction can alter the outcome. Acidic conditions can protonate one of the hydrazine nitrogens, changing its nucleophilicity and directing the reaction towards one isomer.[13] | The relative nucleophilicity of the hydrazine nitrogens is a key factor in determining which carbonyl is attacked first. |
| Steric and Electronic Bias | Introducing bulky groups on either the dicarbonyl or the hydrazine can sterically hinder attack at one carbonyl, favoring the formation of a single isomer.[12] Similarly, electron-withdrawing or -donating groups can influence the electrophilicity of the carbonyl carbons.[12] | This approach creates a strong intrinsic preference for one reaction pathway over the other. |
| Use of 1,3-Dicarbonyl Surrogates | Employing β-enaminones or other surrogates can provide a more controlled reaction pathway, leading to improved regioselectivity.[13] | These substrates often have a more defined reactivity profile than the parent dicarbonyls. |
Decision Tree for Controlling Regioselectivity in Pyrazole Synthesis
Caption: Decision tree for optimizing regioselectivity in pyrazole synthesis.
IV. Reductive Amination: Potential Pitfalls
Reductive amination is a powerful method for forming C-N bonds and is an alternative to direct alkylation, which can suffer from over-alkylation.[15][16] When using (Tetrahydro-2H-pyran-4-yl)hydrazine as the amine source, there are specific considerations.
Q1: I am attempting a reductive amination with (Tetrahydro-2H-pyran-4-yl)hydrazine and an aldehyde/ketone, but the reaction is not working well. What could be the issue?
A1: A common problem in reductive amination is the premature reduction of the carbonyl compound by the reducing agent before it has a chance to form the hydrazone intermediate.[15]
-
Choice of Reducing Agent: Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over stronger ones like sodium borohydride (NaBH₄).[15][16] These milder reagents are more selective for the protonated imine/hydrazone over the starting carbonyl, especially under mildly acidic conditions that favor hydrazone formation.[15]
Q2: Are there any other side products to be aware of in reductive aminations with hydrazines?
A2: Besides the reduction of the starting carbonyl, other potential side reactions include:
-
Azine Formation: The intermediate hydrazone can sometimes react with another molecule of the carbonyl compound to form an azine. This can be suppressed by ensuring complete exclusion of water and careful control of stoichiometry.[17]
-
Over-reduction: While less common with selective reducing agents, it is theoretically possible to cleave the N-N bond under harsh reductive conditions, although this is more of a concern in reactions like the Wolff-Kishner reduction which use very strong basic conditions.[17]
V. General Analytical and Purification Strategies
Q1: What are the best methods for analyzing the reaction mixture to identify side products?
A1: A combination of techniques is usually most effective:
-
Thin-Layer Chromatography (TLC): For initial assessment of reaction progress and complexity of the product mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of the main product and various side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC/HSQC): Essential for detailed structural elucidation of both the desired product and any significant impurities.[11]
Q2: What are some general tips for purifying the desired product away from these side products?
A2:
-
Column Chromatography: This is the most common method for separating products with different polarities. Careful selection of the stationary and mobile phases is key.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification, often providing material of very high purity.
-
Acid-Base Extraction: For basic products like amines and indoles, extraction into an acidic aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer to re-extract the product can be a useful purification strategy.
This guide provides a starting point for troubleshooting common issues in reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine. Successful synthesis often requires careful optimization of reaction parameters and a thorough understanding of the potential side reactions.
References
- Fustero, S., Fernández, B., Piera, J., & Sanz-Cervera, J. F. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 71(13), 4897–4904.
- Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?
- Ciriminna, R., Pandarus, V., & Pagliaro, M. (2015). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 11, 1933–1939.
- PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine.
- ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- ResearchGate. (2025). Stereospecific elimination of dihydropyran from protonated tetrahydropyranyl (THP) difunctional derivatives upon chemical ionization and collision-induced dissociation: Intramolecular interactions in polyfunctional ions.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Nicolás, E., Pedroso, E., & Giralt, E. (2000). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Accounts of Chemical Research, 33(10), 739–747.
- Bredihhin, A., & Mäeorg, U. (2005).
- Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(1), 154–158.
- PubMed. (2014). Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones.
- PubMed Central. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
- Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Royal Society of Chemistry. (2021). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst.
- MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
- Wikipedia. (n.d.). Fischer indole synthesis.
- PubMed Central. (2022). Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine.
- ResearchGate. (2015). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives.
- YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis).
- ACS Publications. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores.
- ResearchGate. (2025). ChemInform Abstract: Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light.
- Wikipedia. (n.d.). Wolff–Kishner reduction.
- ACS Publications. (2017). Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids.
- Royal Society of Chemistry. (1979). Some reactions of β-ketoesters derived from 9,10-phenanthraquinone with ammonia, hydrazine, and substituted hydrazines.
- ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
- ResearchGate. (2021). Fischer Indole Synthesis.
- ResearchGate. (2025). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
- ResearchGate. (2015). Reduction of hydrazones, phenylhydrazones, benzalazines, and tosylhydrazones with Mg-methanol.
- PubMed Central. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
- White Rose Research Online. (2025). An Engineered Biocatalyst for Enantioselective Hydrazone Reduction.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- PubMed Central. (2012). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Chemistry Steps. (n.d.). Reductive Amination.
- Chem-Station. (2014). Fischer Indole Synthesis.
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Technical Support Center: Purification of (Tetrahydro-2H-pyran-4-yl)hydrazine Derivatives
Welcome to the technical support center for the purification of products derived from (Tetrahydro-2H-pyran-4-yl)hydrazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique physicochemical properties of the tetrahydropyran moiety combined with the reactive hydrazine functional group can lead to specific challenges in product isolation and purification.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of compounds synthesized from (tetrahydro-2H-pyran-4-yl)hydrazine, and what are their general purification profiles?
A1: The most common derivatives are hydrazones and N-substituted hydrazines, which are often intermediates for more complex heterocyclic systems like pyrazoles and indazoles.
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Hydrazones: Formed by condensation with aldehydes or ketones. These compounds vary widely in polarity and crystallinity. They can sometimes be oily, making chromatography the primary purification method.
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Pyrazoles: Result from the reaction of the hydrazine with 1,3-dicarbonyl compounds.[1] These are often stable, crystalline solids that can frequently be purified by recrystallization.
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N-Alkylated/Arylated Hydrazines: Products of substitution reactions. Their purification depends heavily on the nature of the substituent.
Q2: My starting material, (tetrahydro-2H-pyran-4-yl)hydrazine, is often supplied as a hydrochloride salt. Do I need to neutralize it before my reaction?
A2: Yes, in most cases, you must neutralize the hydrochloride salt to generate the free hydrazine base for it to act as a nucleophile. This is typically done in situ by adding a suitable base to the reaction mixture, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Failure to add a sufficient amount of base is a common reason for incomplete or failed reactions.
Q3: Is (tetrahydro-2H-pyran-4-yl)hydrazine and its derivatives stable?
A3: The free base of (tetrahydro-2H-pyran-4-yl)hydrazine, like many hydrazines, can be sensitive to air oxidation over time.[2] It is best stored under an inert atmosphere (Nitrogen or Argon) and at reduced temperatures. Its derivatives, particularly hydrazones, can be susceptible to hydrolysis, especially under acidic conditions. Pyrazole derivatives are generally very stable.[3]
Troubleshooting Guide: Common Purification Issues
Issue 1: Column Chromatography Problems
Q: My compound is streaking badly on the silica gel TLC plate and during column chromatography. What's happening and how do I fix it?
A: Causality & Solution
This is a classic issue encountered with basic compounds on acidic silica gel. The lone pairs on the nitrogen atoms of the hydrazine or hydrazone moiety interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to poor peak shape and streaking.
Solution: Add a basic modifier to your eluent system.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexane). The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Ammonia: For more polar solvent systems, using a solution of 7N ammonia in methanol (e.g., 2-5% of this solution in a Dichloromethane/Methanol mobile phase) can be very effective.
Q: I'm running a column but can't separate my product from a very closely running impurity. What are my options?
A: Causality & Solution
This indicates that the chosen solvent system does not have sufficient selectivity for your product and the impurity. Simply increasing or decreasing the polarity might not be enough.
Solution: Change the nature of the solvents to alter selectivity.
-
Solvent System Modification: If you are using a standard Ethyl Acetate (EtOAc)/Hexane system, try replacing EtOAc with a different polar solvent. Acetone or a mixture of Dichloromethane (DCM) and Methanol (MeOH) can alter the interactions with your compounds and the stationary phase, potentially improving separation.
-
Alternative Stationary Phases: If solvent modification fails, consider a different stationary phase.
-
Alumina (Basic or Neutral): For very basic compounds, basic alumina can prevent the strong acidic interactions seen with silica.
-
Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like Acetonitrile/Water or Methanol/Water can provide an orthogonal separation mechanism.[4]
-
Issue 2: Crystallization & Isolation Problems
Q: My hydrazone product is a thick, inseparable oil after removing the solvent. How can I purify it?
A: Causality & Solution
Many hydrazones have low melting points or are prone to forming oils, especially if minor impurities are present that inhibit crystallization.[5]
Solutions (in order of approach):
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches can provide nucleation points for crystal growth.
-
Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the oil.
-
Solvent Trituration: Add a non-polar solvent in which your product is insoluble (like hexane or diethyl ether). Stir or sonicate the mixture. This can wash away soluble impurities and often causes the oil to solidify.
-
-
Column Chromatography: If crystallization fails, purify the oil using column chromatography as described in the previous section. This will remove impurities that may be inhibiting crystallization. Often, the purified oil will solidify upon standing.
-
Salt Formation: If the freebase is persistently an oil, converting it to a salt can yield a stable, crystalline solid. Dissolve the oil in a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in ether or dioxane. The resulting hydrochloride salt will often precipitate and can be collected by filtration.
Q: My product precipitates from the reaction, but it's contaminated with starting materials. Is direct filtration enough?
A: Causality & Solution
Direct precipitation is a great way to isolate a product, but co-precipitation of unreacted starting materials or byproducts is common. Simple filtration is rarely sufficient for high purity.
Solution:
-
Slurry Wash: After filtering the crude solid, suspend it in a solvent that dissolves the impurities but not your product. Stir for 15-30 minutes, then filter again. Repeat if necessary.
-
Recrystallization: This is the most powerful technique for purifying crystalline solids.[6] The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or EtOAc), add silica gel (typically 2-3 times the weight of the crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., 80:20 Hexane/EtOAc). Ensure the eluent contains 0.5-1% triethylamine.
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elution: Run the column using positive pressure (flash chromatography). Start with the initial eluent and gradually increase the polarity if necessary.
-
Monitoring: Collect fractions and monitor them by TLC. Use a UV lamp and/or an appropriate stain (e.g., potassium permanganate) to visualize the spots.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water). A good single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, find one solvent in which the compound is highly soluble (e.g., DCM) and another in which it is insoluble (e.g., hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the "good" solvent) to just dissolve the solid. Use a hot plate and ensure the flask is covered to avoid solvent loss.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to redissolve the solid before cooling. Slow cooling promotes the formation of larger, purer crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Data & Visualization
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Derivative Type | Typical Polarity | Recommended Silica Gel Eluent (v/v) | Notes |
| Hydrazone (from aliphatic ketone) | Low to Medium | 5-30% Ethyl Acetate in Hexane | Add 1% TEA to prevent streaking. |
| Hydrazone (from aromatic aldehyde) | Medium | 20-50% Ethyl Acetate in Hexane | Add 1% TEA to prevent streaking. |
| Pyrazole Derivative | Medium to High | 50-100% Ethyl Acetate in Hexane or 2-10% Methanol in Dichloromethane | May not require a basic modifier if the N-H is acidic (pyrazole). |
| N-Boc Protected Hydrazine | Medium | 20-40% Ethyl Acetate in Hexane | Generally well-behaved on silica gel. |
Diagram 1: Purification Strategy Decision Workflow
Caption: Decision tree for selecting an appropriate purification strategy.
References
- Gomtsyan, A. et al. (2016). Synthesis of spiroindenopyridazine-4H-pyran derivatives using Cr-based catalyst complexes supported on KCC-1 in aqueous solution. National Center for Biotechnology Information.
- ResearchGate. (2020). How to purify hydrazone?
- Moosavi-Zare, A.R. et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies.
- PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine. National Center for Biotechnology Information.
- Rudakov, O. B. et al. (2017).
- Bhushan, R., & Kumar, V. (2008). Synthesis of Chiral Hydrazine Reagents and Their Application for Liquid Chromatographic Separation of Carbonyl Compounds via Diastereomer Formation. PubMed.
- Der Pharma Chemica. (2014). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives.
- Google Patents. (n.d.). Process for the preparation of new hydrazine compounds and their derivatives.
- Google Patents. (n.d.). Production method for tetrahydro-2h-pyran derivative.
- Google Patents. (n.d.). Process for purifying aqueous hydrazine hydrate solutions.
- Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
- Shinde, S. A. et al. (2014). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 6(2), 357-361.
- Google Patents. (n.d.). Method of producing high-purity hydrazine.
- Google Patents. (n.d.). Dehydration of hydrazine solutions.
- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
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- 3. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 4. Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. derpharmachemica.com [derpharmachemica.com]
Optimizing temperature and time for reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine
Welcome to the technical support center for (Tetrahydro-2H-pyran-4-yl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. As a versatile building block in medicinal chemistry, understanding the nuances of its reactivity is paramount for synthesizing a variety of critical heterocyclic compounds.
I. Core Chemical Properties & Stability Considerations
Before initiating any reaction, it is crucial to understand the inherent properties of (Tetrahydro-2H-pyran-4-yl)hydrazine and its derivatives.
Question: What are the primary stability concerns when working with (Tetrahydro-2H-pyran-4-yl)hydrazine?
Answer: Like many hydrazine derivatives, (Tetrahydro-2H-pyran-4-yl)hydrazine requires careful handling due to its potential for degradation. Key concerns include:
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Thermal Sensitivity: Hydrazine compounds can be unstable at elevated temperatures, potentially leading to decomposition.[1][2] The rate of decomposition is often increased by the presence of catalytic surfaces.[2][3] It is crucial to avoid excessive heat unless required by the specific reaction protocol.
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Oxidation: The hydrazine moiety is susceptible to oxidation, especially when exposed to air for prolonged periods.[2] This can be mitigated by handling the reagent under an inert atmosphere (e.g., nitrogen or argon), particularly for long-duration reactions or storage.
-
pH Sensitivity: The stability of intermediates, such as hydrazones, is highly pH-dependent. Strongly acidic or basic conditions can promote hydrolysis, reverting the intermediate back to its starting materials.[4]
Question: What are the recommended storage and handling procedures?
Answer: To ensure the integrity of the reagent, the following procedures are recommended:
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Storage: Store (Tetrahydro-2H-pyran-4-yl)hydrazine and its salts in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[2] For long-term storage, refrigeration under an inert atmosphere is ideal.
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Handling: Always handle hydrazine derivatives in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[5] Given that anhydrous hydrazine can be pyrophoric, exercise caution when handling the pure substance.[4]
II. Troubleshooting Common Synthetic Applications
This section provides detailed troubleshooting guides for the most common reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine.
A. Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indole scaffolds by reacting (Tetrahydro-2H-pyran-4-yl)hydrazine with a ketone or aldehyde under acidic conditions.[6][7]
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q1: My Fischer indole synthesis is resulting in a very low yield. What are the most common culprits?
A1: Low yields in this synthesis are a frequent issue and can often be traced to one of the following factors:[6]
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Inappropriate Acid Catalyst: The choice and concentration of the acid are critical. The optimal catalyst, whether a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃), is highly substrate-dependent.[7][8][9]
-
Suboptimal Reaction Temperature: The reaction requires heat to drive the key[10][10]-sigmatropic rearrangement.[8] However, excessive temperatures can cause decomposition of the starting hydrazine, the hydrazone intermediate, or the final indole product.[6][11]
-
Side Reactions: Competing reaction pathways can significantly lower the yield of the desired product.[6]
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Instability of Intermediates: The initially formed hydrazone and subsequent ene-hydrazine intermediates can be prone to hydrolysis or oxidation.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. What side products might be forming?
A2: Besides the desired indole, several side products can form. These may include isomeric indoles if an unsymmetrical ketone is used, or products arising from cleavage of the N-N bond in the hydrazone intermediate. Incomplete reaction will also leave unreacted hydrazone. Careful monitoring by TLC or LC-MS is essential to track the consumption of starting materials and the appearance of products and byproducts.
Q3: How can I systematically optimize my Fischer indole synthesis for better yield?
A3: A systematic approach is key to improving outcomes.
-
Catalyst Screening: If yields are poor, screen a panel of both Brønsted and Lewis acids at varying concentrations.[11]
-
Temperature & Time Titration: Vary the reaction temperature in 10-20°C increments (e.g., from 80°C to 120°C) and monitor the reaction progress over time. This will help identify the sweet spot between efficient conversion and thermal decomposition.
-
Solvent Selection: While some reactions proceed neat, polar aprotic solvents like DMSO or acetic acid can be beneficial.[11]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[11]
Optimization Workflow: Fischer Indole Synthesis
Caption: Workflow for optimizing Fischer Indole Synthesis.
B. Pyrazole Synthesis
The synthesis of pyrazoles typically involves the condensation of (Tetrahydro-2H-pyran-4-yl)hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration.[12][13]
Frequently Asked Questions (FAQs): Pyrazole Synthesis
Q1: My pyrazole synthesis has stalled; TLC shows a significant amount of a major intermediate. What is this intermediate and how can I push the reaction to completion?
A1: The persistent intermediate is likely the initial hydrazone formed from the condensation of the hydrazine with one of the carbonyl groups.[14] The subsequent intramolecular cyclization can be slow. To drive the reaction to completion, consider the following:
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Increase Temperature: Gently heating the reaction (e.g., to reflux in ethanol) often provides the necessary activation energy for the cyclization step.[14]
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Add an Acid Catalyst: A catalytic amount of acetic acid or a stronger acid like H₂SO₄ can accelerate both the initial condensation and the final dehydration step.[12][14]
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Increase Reaction Time: Some cyclizations are simply slow and require extended reaction times (from a few hours to overnight).[14]
Q2: I am using an unsymmetrical 1,3-diketone and obtaining a mixture of two regioisomers. How can I improve the regioselectivity?
A2: Regiocontrol is a classic challenge in pyrazole synthesis. The outcome depends on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine.
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Solvent Effects: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to provide better regioselectivity compared to protic solvents like ethanol in some cases.[15][16]
-
Steric and Electronic Factors: The inherent steric and electronic differences between the two carbonyl groups of your substrate will be the primary determinant. If possible, modifying the substrate to enhance these differences can favor one isomer.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic selectivity, favoring the more reactive carbonyl site.
Protocol: General Procedure for Pyrazole Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
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Reagent Addition: Add (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0-1.1 eq). If catalysis is needed, add a catalytic amount of acetic acid or sulfuric acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Summary: Typical Conditions for Pyrazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted |
| Solvent | Ethanol, Acetic Acid, DMF | Ethanol, Solvent-free |
| Temperature | Room Temp to Reflux (80-150°C) | 100-150°C |
| Catalyst | Catalytic H₂SO₄ or Acetic Acid | Catalytic Acetic Acid |
| Reaction Time | 2 - 24 hours | 5 - 30 minutes |
| Table based on data from[14]. |
C. Reductive Amination & Hydrazone Formation
The formation of the C-N bond via hydrazone formation is the first step in many of these syntheses and is also a key reaction in its own right. Reductive amination is the process of forming the hydrazine itself from a ketone.[10][17]
Frequently Asked Questions (FAQs): Hydrazone Formation
Q1: The formation of my hydrazone is slow and incomplete. How can I improve the rate and conversion?
A1: Hydrazone formation is an equilibrium-driven reaction. To shift the equilibrium towards the product:
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pH Control: The reaction is acid-catalyzed but the hydrazone product can be acid-labile (hydrolysis). The optimal pH is typically mildly acidic, between 4 and 6.[4] A few drops of acetic acid are often sufficient.
-
Water Removal: The reaction releases a molecule of water. Removing this water, for instance with a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄, can drive the reaction to completion.
-
Temperature: Gentle heating (40-60°C) can increase the reaction rate.[4]
Q2: My primary side product appears to be a symmetrical species. What is it and how do I prevent it?
A2: You are likely forming an azine (R₂C=N-N=CR₂). This occurs when the initially formed hydrazone (if using hydrazine itself, NH₂NH₂) reacts with a second molecule of the ketone.[4] To minimize this:
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Control Stoichiometry: Use a slight excess of the hydrazine reagent (e.g., 1.1-1.2 equivalents).[4]
-
Slow Addition: Add the ketone solution slowly to the hydrazine solution. This maintains a low concentration of the ketone, disfavoring the second addition.[4]
Diagram: Hydrazone Formation Equilibrium & Side Reactions
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- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and decomposition of (Tetrahydro-2H-pyran-4-yl)hydrazine
Welcome to the dedicated technical support resource for (Tetrahydro-2H-pyran-4-yl)hydrazine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) concerning the long-term stability and decomposition of this valuable synthetic building block. Our goal is to empower you with the knowledge to anticipate and address challenges in your experiments, ensuring the integrity and success of your research.
Introduction: Understanding the Molecule
(Tetrahydro-2H-pyran-4-yl)hydrazine is a key intermediate in the synthesis of a wide array of pharmaceutical compounds and research chemicals. Its structure, which combines a stable tetrahydropyran ring with a reactive hydrazine functional group, presents unique opportunities and challenges in synthetic chemistry. While the tetrahydropyran moiety generally imparts favorable solubility and metabolic properties to drug candidates, the hydrazine group is susceptible to various degradation pathways. A thorough understanding of its stability is paramount for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) on Stability and Decomposition
This section addresses common questions regarding the stability, storage, and decomposition of (Tetrahydro-2H-pyran-4-yl)hydrazine and its salts.
Q1: What are the primary factors that influence the stability of (Tetrahydro-2H-pyran-4-yl)hydrazine?
A1: The stability of (Tetrahydro-2H-pyran-4-yl)hydrazine is primarily influenced by three main factors:
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Oxygen/Air Exposure: Like most hydrazines, it is susceptible to oxidation.[1] The N-N bond can be cleaved, and the nitrogen atoms can be oxidized, leading to the formation of various byproducts.
-
Temperature: Elevated temperatures can accelerate decomposition, potentially leading to the formation of gaseous byproducts such as nitrogen and ammonia.[2][3]
-
Presence of Catalysts: Certain metals and their ions can catalyze the decomposition of hydrazines.[1] It is crucial to avoid contact with incompatible materials.
Q2: How should (Tetrahydro-2H-pyran-4-yl)hydrazine and its salts be stored for optimal long-term stability?
A2: Proper storage is critical to maintain the purity and integrity of the compound. Here are the recommended storage conditions:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation.[4] |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended. | To slow down the rate of thermal decomposition.[2][3] |
| Container | Use a tightly sealed, appropriate container (e.g., amber glass bottle). | To prevent exposure to air, moisture, and light. |
| Purity | Use the free base form promptly after preparation or purchase. The hydrochloride salt offers enhanced stability for longer-term storage. | The protonated form of the hydrazine is less susceptible to oxidation. |
Q3: What are the likely decomposition products of (Tetrahydro-2H-pyran-4-yl)hydrazine?
A3: While specific studies on (Tetrahydro-2H-pyran-4-yl)hydrazine are limited, based on the known decomposition pathways of hydrazine and its derivatives, the following products can be anticipated[1][2][3][5]:
-
Oxidative Decomposition:
-
Tetrahydro-2H-pyran-4-one (by cleavage of the C-N bond and oxidation)
-
Tetrahydro-2H-pyran-4-ol (by reduction of the ketone)
-
Nitrogen gas (N₂)
-
Water (H₂O)
-
Ammonia (NH₃)
-
-
Thermal Decomposition:
Below is a diagram illustrating the potential decomposition pathways:
Caption: Potential Decomposition Pathways of (Tetrahydro-2H-pyran-4-yl)hydrazine.
Q4: Can the hydrochloride salt of (Tetrahydro-2H-pyran-4-yl)hydrazine decompose? If so, how?
A4: Yes, while more stable than the free base, the hydrochloride salt can also decompose, particularly at elevated temperatures. The decomposition pathways are generally similar to the free base, but the presence of the hydrochloride may influence the reaction mechanism and the nature of the byproducts. It is important to handle and store the salt form with the same precautions as the free base.
Troubleshooting Guide for Experimental Issues
This section provides practical advice for troubleshooting common problems encountered during reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine that may be related to its stability.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Potential Cause: Decomposition of (Tetrahydro-2H-pyran-4-yl)hydrazine prior to or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Before starting your reaction, assess the purity of your (Tetrahydro-2H-pyran-4-yl)hydrazine using an appropriate analytical technique such as ¹H NMR or LC-MS.[6][7] The presence of impurities can indicate degradation.
-
Use Fresh or Properly Stored Reagent: Whenever possible, use a freshly opened bottle of the reagent or one that has been stored under the recommended conditions (inert atmosphere, refrigerated).
-
Degas Solvents: If your reaction is sensitive to oxidation, degas your reaction solvents to remove dissolved oxygen.
-
Run Reaction Under Inert Atmosphere: Conduct your experiment under a nitrogen or argon atmosphere to prevent oxidative decomposition during the reaction.[4]
-
Issue 2: Reaction fails to initiate or proceeds very slowly.
-
Potential Cause: While this can be due to various factors, the presence of decomposition products in your starting material can inhibit the desired reaction.
-
Troubleshooting Steps:
-
Purity Check: As with Issue 1, confirm the purity of your (Tetrahydro-2H-pyran-4-yl)hydrazine.
-
Consider Purification: If impurities are detected, consider purifying the hydrazine derivative before use. This can be achieved by recrystallization (for salts) or distillation (for the free base, with caution).
-
Optimize Reaction Conditions: Low reactivity can sometimes be overcome by adjusting reaction parameters such as temperature, solvent, and catalyst.[8][9]
-
Analytical Protocols for Stability Assessment
To ensure the quality of your (Tetrahydro-2H-pyran-4-yl)hydrazine, regular analytical testing is recommended. Below are suggested protocols for assessing purity and detecting degradation.
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of (Tetrahydro-2H-pyran-4-yl)hydrazine (or its hydrochloride salt) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base).
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Compare the obtained spectrum with a reference spectrum of a pure sample.[6][7]
-
Look for the characteristic signals of the tetrahydropyran ring protons and the hydrazine protons.
-
The presence of unexpected signals may indicate the presence of impurities or decomposition products. For instance, the appearance of a signal corresponding to the ketone at the 4-position of the tetrahydropyran ring could suggest oxidative degradation.
-
Protocol 2: Detection of Decomposition Products by LC-MS
-
Sample Preparation: Prepare a dilute solution of (Tetrahydro-2H-pyran-4-yl)hydrazine in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of an additive like formic acid or ammonium acetate to improve peak shape.
-
Detection: Use both UV detection (e.g., at 210 nm) and mass spectrometry (MS).
-
-
Analysis:
-
The mass spectrometer will allow for the identification of potential decomposition products by their mass-to-charge ratio (m/z).
-
Monitor for the expected masses of (Tetrahydro-2H-pyran-4-yl)hydrazine and its potential degradation products (e.g., Tetrahydro-2H-pyran-4-one).
-
The following diagram outlines a general workflow for stability testing:
Caption: Workflow for assessing the long-term stability of (Tetrahydro-2H-pyran-4-yl)hydrazine.
References
- Lunn, G., & Sansone, E. B. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.
- BenchChem. (2025). Technical Support Center: Overcoming Reactivity Challenges with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- Zhang, L., van Duin, A. C. T., Zybin, S. V., & Goddard, W. A. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of Physical Chemistry B, 113(31), 10770–10778.
- BenchChem. (2025). A Comparative Guide to the HPLC Analysis of (Tetrahydro-2H-pyran-4-yl)hydrazine Reaction Mixtures.
- Zhang, L., van Duin, A. C. T., Zybin, S. V., & Goddard, W. A. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.
- Singh, B., & Singh, P. (2021).
- Breza, M., & Gatial, A. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI.
- Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines.
- da Silva, W. R., et al. (2021). Redox cycling of copper mediated by hydrazine: efficient catalyst systems for oxidative degradation of rhodamine B. Journal of Environmental Science and Health, Part A, 56(8), 849-860.
- Zhang, Y., et al. (2022). Thermal decomposition mechanism of hydrazine dimer in gas phase and solution. CoLab.
- Delalu, H., et al. (2001). Decompostion of Hydrazine in Aqueous Solutions.
- ResearchGate. (n.d.). Hydrazine decomposition mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)(1187974-47-5) 1H NMR [m.chemicalbook.com]
- 7. (tetrahydro-pyran-4-yl)-hydrazine hydrochloride(194543-22-1) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Reactions of (Tetrahydro-2H-pyran-4-yl)hydrazine with TLC
Welcome to the technical support guide for monitoring reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine. This versatile building block is a cornerstone in medicinal chemistry for synthesizing a wide array of heterocyclic compounds.[1][2] Its successful application, however, hinges on the precise monitoring of reaction progress. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose—it is fast, inexpensive, and provides immediate, actionable insights into the reaction's status.
This guide is structured to provide practical, field-tested advice, moving from frequently asked questions to in-depth troubleshooting for complex scenarios you may encounter in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when setting up TLC for reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine.
Q1: Is (Tetrahydro-2H-pyran-4-yl)hydrazine visible under a UV lamp?
A: Generally, no. The (Tetrahydro-2H-pyran-4-yl)hydrazine molecule lacks a sufficient chromophore, meaning it does not absorb UV light at 254 nm and will be invisible on a standard TLC plate with a fluorescent indicator.[3][4] Visualization requires chemical staining.
Q2: What is the best stain for visualizing this hydrazine?
A: Potassium permanganate (KMnO₄) stain is an excellent and highly reliable choice.[4][5] Hydrazines are readily oxidized, and KMnO₄ is a strong oxidizing agent. This reaction results in the formation of manganese dioxide (MnO₂), which appears as a yellow-brown spot against the purple background of the plate. Iodine vapor is another effective and simple method.[3][6]
Q3: My hydrazine spot isn't moving from the baseline (Rf = 0). What does this mean and how do I fix it?
A: This indicates that your mobile phase (solvent system) is not polar enough. (Tetrahydro-2H-pyran-4-yl)hydrazine is a very polar molecule due to the hydrazine group and the ether linkage.[7] It adsorbs very strongly to the polar silica gel (the stationary phase). To make it move, you must increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 50% or 100% ethyl acetate. If that is insufficient, a more polar system like 5-10% methanol in dichloromethane is a logical next step.[8]
Q4: How do I definitively know when my starting material is consumed?
A: The "co-spot" technique is essential. On your TLC plate, you should have three lanes:
-
SM Lane: A spot of your pure starting material, (Tetrahydro-2H-pyran-4-yl)hydrazine.
-
Co-spot Lane: A spot of the starting material, with a spot of the reaction mixture applied directly on top of it.
-
Reaction Lane: A spot of your reaction mixture.
The reaction is complete when the spot in the "Reaction Lane" corresponding to the starting material is no longer visible, and the spot in the "Co-spot Lane" resolves into a single spot corresponding to the product (or appears as a "snowman" shape if the product Rf is very close to the starting material Rf).[7][9]
Part 2: In-Depth Troubleshooting Guide
Encountering issues with TLC is a normal part of research. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: No Spots are Visible Anywhere on the Plate After Staining.
-
Plausible Cause: The concentration of your spotted sample is too low. While sensitive, stains require a minimum amount of material to produce a visible spot.
-
Validation & Solution: Concentrate a small aliquot of your reaction mixture by removing some solvent under reduced pressure or a stream of nitrogen. Alternatively, spot your TLC plate multiple times in the exact same location, allowing the solvent to fully evaporate between each application.[10] This effectively increases the concentration of the analyte on the plate.
-
Plausible Cause: The chosen stain is inappropriate for the functional groups present.
-
Validation & Solution: Switch to a more universal or appropriate stain. Potassium permanganate is a highly reliable choice for hydrazines as it reacts with any oxidizable functional group.[4][5] If your reaction involves an aldehyde or ketone, a 2,4-Dinitrophenylhydrazine (DNP) stain can be used, which will specifically visualize the carbonyl-containing compounds as yellow-orange spots.[6][10]
Problem 2: All Spots are Streaking or "Tailing".
-
Plausible Cause: The sample is too concentrated. Overloading the TLC plate is a common cause of streaking.[10]
-
Validation & Solution: Dilute your reaction mixture sample (e.g., 10-fold in the reaction solvent) before spotting it on the TLC plate. The ideal spot should be small and round.
-
Plausible Cause: Strong interaction with the silica gel. Hydrazines are basic and can interact very strongly with the acidic silica gel, causing tailing.
-
Validation & Solution: Add a basic modifier to your eluent. A small amount of triethylamine (e.g., 0.5-1%) or a few drops of ammonium hydroxide in your solvent system can neutralize the acidic sites on the silica, leading to sharper, more defined spots.
-
Plausible Cause: The compound is degrading on the silica plate. Some compounds are unstable on acidic silica.[7]
-
Validation & Solution: Perform a 2D TLC. Spot the sample in one corner of a square plate and run it in one solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it is degrading, new spots will appear off the diagonal.[7] If degradation is confirmed, consider using neutral alumina or reverse-phase TLC plates.
-
Plausible Cause: Interference from a high-boiling point reaction solvent like DMF, DMSO, or pyridine.
-
Validation & Solution: These solvents will carry your compound up the plate in a smear. After spotting your sample, place the TLC plate in a flask under high vacuum for 5-10 minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[7]
Problem 3: Multiple Unexpected Spots Appear in the Reaction Lane.
-
Plausible Cause: Formation of side products. A very common side reaction in hydrazone formation is the creation of an azine, which occurs when the product hydrazone reacts with a second molecule of the starting aldehyde or ketone.[9][11]
-
Validation & Solution: Azine formation can often be minimized by using a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[11] Taking TLCs at regular time intervals will also help you distinguish between intermediate products and final decomposition products.
-
Plausible Cause: The starting material is impure or degrading under the reaction conditions.
-
Validation & Solution: Always run a TLC of all your starting materials before beginning the reaction to ensure their purity. If new spots appear over time that are not the desired product, it suggests instability. Consider lowering the reaction temperature or changing the solvent.
Part 3: Data Presentation & Protocols
Table 1: Recommended Staining Reagents
| Stain | Preparation | Visualization | Notes & Best For |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[4][12] | Dip plate and gently heat with a heat gun. Oxidizable compounds appear as yellow/brown spots on a purple background.[5] | Excellent universal stain for hydrazines. Very sensitive. Background will fade over time. |
| Iodine | Place a few crystals of iodine in a sealed chamber (e.g., a jar with a lid).[4][6] | Place the developed, dry plate in the chamber for a few minutes. Compounds that absorb iodine appear as brown spots. | Good general-purpose, non-destructive stain. Spots may fade, so circle them immediately. Effective for unsaturated and aromatic compounds.[4][6] |
| p-Anisaldehyde | 5 mL p-anisaldehyde, 7 mL conc. H₂SO₄, 2 mL acetic acid in 185 mL ethanol.[12] | Dip plate and heat with a heat gun until colors develop. | Excellent for detecting a wide variety of functional groups, which often give different colors. Can help distinguish between product and starting material if they have different functional groups.[7] |
| 2,4-Dinitrophenylhydrazine (DNP) | 12 g DNP, 60 mL conc. H₂SO₄, 80 mL water, 200 mL 95% ethanol.[10] | Dip plate; no heating required. | Specific for aldehydes and ketones. They will appear as yellow to red spots. Useful for tracking the consumption of a carbonyl starting material.[6][10] |
Experimental Protocol: Standard TLC Monitoring Workflow
-
Preparation: Pour your chosen eluent into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Plate Marking: Using a pencil, gently draw a starting line (origin) about 1-1.5 cm from the bottom of the TLC plate. Make small tick marks for each lane.
-
Spotting:
-
Dip a capillary tube into your starting material (SM) solution and gently touch it to the first tick mark on the origin.
-
Dip a new capillary tube into your reaction mixture and spot it on the third tick mark (Reaction).
-
For the middle lane (Co-spot), first spot the SM, then, using the reaction mixture capillary, spot directly on top of the SM spot. Keep spots as small as possible.
-
-
Development: Carefully place the TLC plate into the equilibrated chamber using tweezers. Ensure the solvent level is below your origin line. Cover the chamber and allow the solvent to travel up the plate undisturbed.
-
Completion: Once the solvent front is ~1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Check for spots under a UV lamp (254 nm) and circle any visible spots.
-
Submerge the plate in your chosen staining solution using tweezers, remove it quickly, and wipe excess stain from the back.
-
Gently heat the plate with a heat gun until spots appear. Do not overheat, as this can char the entire plate.
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). Record the results in your lab notebook.
Part 4: Visual Diagrams
Caption: Decision tree for troubleshooting common TLC issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- ChemicalDesk.Com. (2011). TLC Stains Preparation.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Benchchem. (n.d.). Technical Support Center: Hydrazone Formation and Purification.
- ECHEMI. (n.d.). TLC visualization.
- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- Organic Chemistry. (n.d.). TLC stains.
- Benchchem. (n.d.). Preventing common side reactions during the synthesis and handling of hydrazones.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! | YouTube.
- Benchchem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine | 116312-69-7.
- Khan Academy. (n.d.). Thin-layer chromatography (TLC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. TLC stains [reachdevices.com]
- 6. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Khan Academy [khanacademy.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. silicycle.com [silicycle.com]
Navigating the Thermal Risks of (Tetrahydro-2H-pyran-4-yl)hydrazine: A Technical Guide for Safe Experimentation
Technical Support Center
Welcome to the Technical Support Center for the safe handling and management of (Tetrahydro-2H-pyran-4-yl)hydrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this energetic compound, particularly at elevated temperatures. The inherent explosive nature of many hydrazine derivatives necessitates a robust understanding of their thermal behavior to prevent accidents and ensure a safe laboratory environment.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to manage the explosive risks associated with (Tetrahydro-2H-pyran-4-yl)hydrazine.
Understanding the Inherent Risk: Why Hydrazine Derivatives Can Be Explosive
Hydrazine and its derivatives are high-energy molecules due to the presence of the N-N single bond and a high nitrogen content.[2] Upon heating, these compounds can undergo rapid, exothermic decomposition, leading to a thermal runaway. This process involves a self-accelerating reaction that generates a large amount of heat and gaseous products, resulting in a rapid pressure increase that can lead to an explosion.[3] The thermal stability of hydrazine derivatives can be significantly influenced by factors such as heating rate, presence of impurities or catalysts (like metal oxides), and the overall chemical structure.[4][5]
While specific, publicly available quantitative data on the thermal decomposition of (Tetrahydro-2H-pyran-4-yl)hydrazine is limited, its classification as a hydrazine derivative warrants a high degree of caution. Therefore, a thorough thermal hazard assessment is not just recommended, but essential before its use in any process involving elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: I need to run a reaction with (Tetrahydro-2H-pyran-4-yl)hydrazine at an elevated temperature. How do I know if it's safe?
A1: It is crucial to first determine the thermal stability of the compound through thermal analysis techniques. The two primary methods for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]
-
DSC will help you identify the onset temperature of decomposition (the temperature at which the material starts to decompose exothermically) and the amount of energy released during decomposition (ΔH_d). A sharp, large exothermic peak is a strong indicator of a potential explosion hazard.[6]
-
TGA measures the change in mass of a sample as a function of temperature, which can help identify the temperature at which gaseous byproducts are formed, indicating decomposition.[2]
It is imperative that you do not proceed with any heated reactions until you have obtained and analyzed this data.
Q2: What is a "safe" temperature for my reaction based on the DSC data?
A2: A common rule of thumb in process safety is to maintain the reaction temperature at least 50-100°C below the onset temperature of decomposition determined by DSC. However, this is a general guideline and the actual safe operating temperature will depend on the scale of the reaction, the heating/cooling capacity of your equipment, and the presence of any other reagents that might affect the decomposition.
Q3: Can the reaction solvent influence the thermal stability of (Tetrahydro-2H-pyran-4-yl)hydrazine?
A3: Yes, absolutely. The solvent can affect the thermal stability in several ways. Some solvents may react with the hydrazine derivative, forming less stable intermediates. Additionally, the boiling point of the solvent can limit the maximum temperature of the reaction, which can be a safety control. Always consider the reactivity of your solvent and perform thermal analysis on the complete reaction mixture if there is any uncertainty.
Q4: What are the signs of a potential thermal runaway event in my reaction?
A4: Be vigilant for the following indicators:
-
A sudden, unexpected increase in temperature that is difficult to control with your cooling system.
-
A rapid increase in pressure within the reaction vessel.
-
Visible gas evolution (bubbling) that is more vigorous than expected.
-
A change in the color or viscosity of the reaction mixture.
If you observe any of these signs, treat it as an emergency and follow your laboratory's established emergency procedures immediately.
Troubleshooting Guide: Managing Thermal Risks
| Problem | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected Exotherm During Reaction | The reaction temperature is too close to the decomposition onset of (Tetrahydro-2H-pyran-4-yl)hydrazine or a reaction intermediate. | Immediately attempt to cool the reaction. If uncontrollable, activate emergency procedures. For future experiments, lower the reaction temperature and ensure a sufficient safety margin from the decomposition onset. |
| Catalytic decomposition is being initiated by trace metals or other impurities. | Ensure all glassware and equipment are scrupulously clean. Consider using glass-lined reactors for larger scale operations. Analyze starting materials for potential catalytic impurities. | |
| Pressure Buildup in the Reactor | Decomposition of the hydrazine derivative is generating gaseous byproducts. | Ensure your reaction is conducted in a system designed to handle potential pressure increases, such as a pressure-rated reactor with a relief valve or a burst disc. Never run heated reactions with this compound in a sealed, non-vented vessel. |
| Difficulty in Controlling Reaction Temperature | The reaction is being run at too large a scale for the available cooling capacity. | Start with small-scale experiments to characterize the reaction's thermal profile. When scaling up, ensure your reactor's heat removal capacity is sufficient to handle the total heat generated by the reaction. |
| Darkening or Tarring of the Reaction Mixture at Elevated Temperatures | Thermal decomposition of the starting material, intermediates, or products. | Lower the reaction temperature. Consider if a catalyst could enable the desired reaction to proceed at a lower, safer temperature. Use in-process analytical tools to monitor for the formation of degradation products. |
Experimental Protocols: A Proactive Approach to Safety
A proactive approach to safety is paramount. Before conducting any experiment with (Tetrahydro-2H-pyran-4-yl)hydrazine at elevated temperatures, the following experimental workflow for thermal hazard assessment should be performed.
Workflow for Thermal Hazard Assessment
Caption: Workflow for Thermal Hazard Assessment of (Tetrahydro-2H-pyran-4-yl)hydrazine.
Step-by-Step Protocol for DSC/TGA Screening
-
Sample Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), carefully weigh a small amount of (Tetrahydro-2H-pyran-4-yl)hydrazine (typically 1-5 mg) into a high-pressure DSC pan (e.g., gold-plated stainless steel).
-
Hermetically seal the pan to contain any pressure generated during decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and a reference pan in the DSC/TGA instrument.
-
Set the heating rate. A typical screening rate is 10 °C/min. Slower heating rates (e.g., 2-5 °C/min) can provide more accurate onset temperatures.[6]
-
-
Thermal Analysis:
-
Begin heating the sample from ambient temperature to a temperature well beyond the expected decomposition (e.g., 400 °C), while continuously monitoring the heat flow (DSC) and mass loss (TGA).
-
-
Data Interpretation:
-
DSC: Identify the onset temperature of any significant exothermic events. Integrate the peak area to determine the heat of decomposition (ΔH_d). A large and sharp exotherm indicates a high potential for a thermal runaway.
-
TGA: Correlate any mass loss with the thermal events observed in the DSC to confirm that the exotherm is due to decomposition.
-
Emergency Procedures: Planning for the Unexpected
In the event of a thermal runaway, fire, or explosion, immediate and correct action is critical. All personnel working with (Tetrahydro-2H-pyran-4-yl)hydrazine must be familiar with the laboratory's emergency response plan.
Decision Tree for Emergency Response
Caption: Decision Tree for Emergency Response to a Thermal Event.
Key Emergency Actions:
-
Alert Personnel: Immediately alert everyone in the vicinity.
-
Evacuate: If the situation is not immediately controllable, evacuate the area.
-
Activate Alarms: Activate the nearest fire alarm to alert building occupants and emergency services.
-
Contact Emergency Services: Call your institution's emergency number or 911 and provide details of the incident, including the chemical involved.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by trained emergency responders.
By understanding the potential hazards, diligently performing thermal analysis, and being prepared for emergencies, researchers can safely work with (Tetrahydro-2H-pyran-4-yl)hydrazine and unlock its potential in their scientific endeavors.
References
- Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI.
- Synthesis and Characterization of Hydrazine Derivatives. (2025). Anusandhanvallari.
- Thermal Stability of Explosives. (2004). CHIMIA.
- Precision Testing for Energetic Materials and Propellants: How TA Instruments Powers Safety, Stability, and Performance. (2025). TA Instruments.
- Recent Advances on Thermal Safety Characterization of Energetic Materials. (2017). OSTI.gov.
- Industrial Perspectives on Energetic Materials. (2021). Purdue College of Engineering.
- (PDF) Thermal Stability of Explosives. (2004). ResearchGate.
- Safety and Handling of Hydrazine. (n.d.). DTIC.
- Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. (2009). PubMed.
- Dicationic Bis-Pyridinium Hydrazone-Based Amphiphiles Encompassing Fluorinated Counteranions: Synthesis, Characterization, TGA-DSC, and DFT Investigations. (n.d.). MDPI.
- Temperature and pressure dependences of thermal cis-to-trans isomerization of azobenzenes which evidence an inversion mechanism. (n.d.). Journal of the American Chemical Society.
- (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. (2006). ResearchGate.
- TGA and DSC thermo grams of phenylhydrazine substituted iron phthalocyanine (TpFePc) under nitrogen atmosphere. (n.d.). ResearchGate.
- Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. (2022). ResearchGate.
- Hydrazine Safety & Handling Questions. (2007). Sciencemadness.org.
- Hydrazine Toxicology. (2023). NCBI Bookshelf.
- Evaluating inhalation risks and toxicological impacts of lithium-ion battery thermal runaway emissions. (2025). PubMed.
- Fire Hazard Analysis for Various Lithium Batteries. (2017). FAA.
- (PDF) Thermal Runaway Hazards of Ternary Lithium-Ion Batteries Under Different Ambient Pressure Environments. (2023). ResearchGate.
- Thermal Runaway Characteristics and Gas Analysis of LiNi0.9Co0.05Mn0.05O2 Batteries. (2024). MDPI.
- Experimental Study on Thermal Runaway Characteristics of High-Nickel Ternary Lithium-Ion Batteries under Normal and Low Pressures. (2024). MDPI.
Sources
- 1. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
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- 3. arxada.com [arxada.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing (Tetrahydro-2H-pyran-4-yl)hydrazine with Silicon-Based Protecting Groups
Welcome to the technical support center for the stabilization of (Tetrahydro-2H-pyran-4-yl)hydrazine. This valuable synthetic building block, while useful in medicinal chemistry and as an intermediate for nitrogen-rich materials, presents stability challenges, including potential explosiveness at high temperatures. [1]This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for effectively using silicon-based protecting groups to mitigate these issues and streamline synthetic workflows.
I. Understanding the Core Problem: Hydrazine Instability
(Tetrahydro-2H-pyran-4-yl)hydrazine combines a polar tetrahydropyran ring with a reactive hydrazine moiety. [2]The hydrazine group (-NHNH₂) is nucleophilic and susceptible to oxidation, decomposition, and energetic release under certain conditions. [1]Protecting one or both nitrogen atoms can temporarily mask this reactivity, allowing for safer handling and broader application in multi-step syntheses. [3]Silicon-based protecting groups are particularly advantageous due to their ease of introduction, tunable stability, and mild removal conditions. [4][5]
II. Troubleshooting Guide: Silyl Protection of (Tetrahydro-2H-pyran-4-yl)hydrazine
This section addresses common problems encountered during the silylation of (Tetrahydro-2H-pyran-4-yl)hydrazine.
Issue 1: Low or No Conversion to Silylated Product
Question: My silylation reaction is sluggish or fails completely, with TLC/NMR analysis showing only starting material. What's going wrong?
Answer: This is a frequent issue stemming from several potential causes related to reagents, conditions, or the substrate itself.
Possible Causes & Solutions:
-
Inactive Silylating Agent: Silyl chlorides (e.g., TMSCl, TBDMSCl) and silyl triflates are highly sensitive to moisture. [6]Improper storage can lead to hydrolysis and deactivation.
-
Solution: Always use freshly opened reagents or those stored under an inert atmosphere (e.g., in a desiccator or glovebox). Consider purchasing reagents in Sure/Seal™ bottles.
-
-
Presence of Moisture: Water in the solvent or on the glassware will rapidly consume the silylating agent.
-
Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. The reaction should be run under an inert atmosphere (Nitrogen or Argon). [6]
-
-
Insufficient Base/Inappropriate Base: A base is required to neutralize the HCl or triflic acid byproduct generated during the reaction. [7]If the base is weak, absent, or sterically hindered, the reaction equilibrium will not favor product formation.
-
Solution: For silyl chlorides, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Imidazole is often used as both a base and a catalyst, as it forms a highly reactive silyl-imidazolium intermediate. [8]For the more reactive silyl triflates, a hindered base like 2,6-lutidine is recommended to prevent it from reacting with the reagent. [9]
-
-
Steric Hindrance: While the tetrahydropyran ring can pose some steric challenges, this is less of a factor for the primary hydrazine nitrogens compared to hindered alcohols. [10]However, if you are using a very bulky silyl group like triisopropylsilyl (TIPS), longer reaction times or more forcing conditions may be necessary. [11] Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for low silylation yield.
Issue 2: Formation of Multiple Products (Mono- vs. Bis-Silylation)
Question: My reaction mixture shows two or more new spots on TLC, and the NMR is complex. I suspect I'm getting a mixture of mono- and bis-silylated hydrazine. How can I control the selectivity?
Answer: This is a critical challenge. The hydrazine moiety has two nucleophilic nitrogen atoms (N' and N''), leading to the potential for mono-silylation (on the terminal nitrogen), and bis-silylation.
Controlling Silylation Stoichiometry:
| Factor | To Favor Mono-Silylation | To Favor Bis-Silylation | Rationale |
| Equivalents of Silylating Agent | Use 1.0 - 1.1 equivalents | Use ≥ 2.2 equivalents | Stoichiometry is the primary driver. Excess reagent will push the reaction to completion. |
| Temperature | Low temperature (e.g., 0 °C to RT) | Higher temperature (e.g., RT to reflux) | Lower temperatures reduce the rate of the second silylation, which is typically slower due to increased steric hindrance. |
| Rate of Addition | Slow, dropwise addition of the silylating agent | Rapid, single-portion addition | Slow addition keeps the instantaneous concentration of the silylating agent low, favoring reaction at the most reactive site. |
| Choice of Silyl Group | Bulky groups (TBDMS, TIPS) | Smaller groups (TMS) | The steric bulk of the first silyl group will significantly hinder the approach of a second bulky group. |
Experimental Protocol for Selective Mono-TBDMS Protection:
-
Preparation: Under an Argon atmosphere, dissolve (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq.) and imidazole (1.2 eq.) in anhydrous DMF.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition: Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.05 eq.) in anhydrous DMF dropwise over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel. [12][13]
Issue 3: Product Decomposition During Workup or Purification
Question: I successfully formed my silyl-protected hydrazine, but it seems to be hydrolyzing back to the starting material during aqueous workup or on the silica gel column. How can I prevent this?
Answer: The stability of silyl ethers (and by extension, silylamines) is highly dependent on their steric bulk and the pH of the environment. [14] Relative Stability of Common Silyl Groups (Acidic Conditions): TMS < TES < TBDMS < TIPS < TBDPS
-
Trimethylsilyl (TMS) groups are notoriously labile and can be cleaved by even mildly acidic conditions, including silica gel or a standard aqueous workup. [6][15]* Tert-butyldimethylsilyl (TBDMS) groups are significantly more stable, approximately 10,000 times more resistant to hydrolysis than TMS ethers, making them a robust choice for most applications. [14][16] Solutions for Preventing Decomposition:
-
Choose a Bulkier Silyl Group: If you are using TMS and experiencing stability issues, switching to TBDMS is the most effective solution. [14]* Neutralize Silica Gel: Before performing column chromatography, you can pre-treat the silica gel. Slurry the silica in your eluent system containing a small amount of a volatile base, like triethylamine (~1%). This will neutralize the acidic sites on the silica surface.
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This can involve filtering the reaction mixture to remove precipitated salts (e.g., triethylammonium chloride) and then directly concentrating the filtrate for purification.
-
Buffered Workup: Use a mildly basic buffer (e.g., saturated NaHCO₃ solution) instead of water or acidic quenches during the extraction process.
III. Frequently Asked Questions (FAQs)
Q1: Which silylating agent is best for my application: a silyl chloride (e.g., TBDMSCl) or a silyl triflate (e.g., TBDMSOTf)?
A1: The choice depends on the reactivity of your substrate and the desired reaction speed.
-
Silyl Chlorides (TBDMSCl, TMSCl): These are the most common, cost-effective, and easiest to handle. They are sufficient for most primary amines and hydrazines. The reaction is typically catalyzed by a base like imidazole. [8][16]* Silyl Triflates (TBDMSOTf): These are much more reactive than the corresponding chlorides and are used for silylating sterically hindered substrates or when faster reaction times are needed. [9]They must be used with a non-nucleophilic, hindered base like 2,6-lutidine. [9] Q2: How do I remove the silyl protecting group when I'm finished?
A2: Deprotection strategies are well-established and depend on the specific silyl group used.
-
Fluoride-Based Reagents: This is the most common and efficient method for cleaving Si-N or Si-O bonds. The high strength of the Si-F bond is the driving force for the reaction. [17] * Tetrabutylammonium fluoride (TBAF) in THF is the classic reagent. [16] * HF-Pyridine or aqueous HF can also be used, but these are more hazardous. [18]* Acidic Conditions: Silyl groups can be cleaved under acidic conditions. The stability varies greatly with the bulk of the group. * TMS: Cleaved by very mild acid (e.g., acetic acid in THF/water).
-
TBDMS: Requires stronger acidic conditions (e.g., HCl in methanol or p-toluenesulfonic acid). [19] Deprotection Strategy Overview:
-
Caption: Decision diagram for silyl group deprotection.
Q3: Can I selectively deprotect my silyl-hydrazine in the presence of a silyl-protected alcohol (silyl ether)?
A3: Selective deprotection is challenging as the Si-N and Si-O bond labilities can be similar. Selectivity often depends more on the steric environment and the specific silyl groups used rather than the atom (N vs. O) to which it is attached. For instance, a primary TMS ether can often be cleaved in the presence of a primary TBDMS amine, and vice-versa. [9][19]Achieving high selectivity would require careful screening of reaction conditions (reagent, temperature, time) on a case-by-case basis.
Q4: What are the best analytical techniques for monitoring the reaction?
A4:
-
Thin-Layer Chromatography (TLC): This is the quickest way to monitor reaction progress. The silylated product will be less polar than the starting hydrazine and will have a higher Rf value. Use a standard stain like potassium permanganate or ninhydrin (which will stain the free hydrazine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. Upon successful silylation with TBDMS, you will see new signals in the upfield region corresponding to the silyl group: a singlet at ~0.9 ppm (9H) for the tert-butyl group and a singlet at ~0.1 ppm (6H) for the two methyl groups. The -NH protons of the hydrazine will shift or disappear.
-
Mass Spectrometry (MS): ESI-MS or GC-MS can confirm the mass of the desired product.
IV. References
-
Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(5), 1004–1007. [Link]
-
Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. PubMed. [Link]
-
ResearchGate. (n.d.). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. [Link]
-
Gröger, H., et al. (2024). SilE-R and SilE-S-DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers. PubMed. [Link]
-
Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters. [Link]
-
Cannillo, A. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
-
Scribd. (n.d.). PROTECTING GROUPs.pptx. Scribd. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
ResearchGate. (2015). How to purify compound with TBDMS as a protective group?. ResearchGate. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
-
Madsen, R., & Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 99–112. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Heravi, M. M., et al. (1996). Selective removal of silyl protecting groups from hydroxyl functions with ammonium chloride in aqueous acetonitrile. Indian Journal of Chemistry - Section B, 35B(12), 1260-1261. [Link]
-
Ogilvie, K. K. (1973). The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides. Canadian Journal of Chemistry, 51(22), 3799-3807. [Link]
-
ACS. (2024). Development of a nickel-catalyzed N–N coupling for the synthesis of hydrazides. ACS Spring 2024 - Sessions. [Link]
-
Gelest. (n.d.). Silicon-Based Protecting Agents. Gelest. [Link]
-
Chemistry LibreTexts. (2021). 16: Silylethers. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis. [Link]
-
Reddy, C. R., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of organic chemistry, 72(19), 7437–7439. [Link]
-
Chemospecific. (2019). Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. YouTube. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. Chemistry Stack Exchange. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest. [Link]
-
University of Wisconsin-Madison. (n.d.). Alcohol Protecting Groups. University of Wisconsin-Madison Chemistry. [Link]
-
PubChem. (n.d.). (Tetrahydro-2H-pyran-4-yl)hydrazine. PubChem. [Link]
-
Wang, Y., et al. (2019). Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer. ChemistrySelect, 4(12), 3465-3469. [Link]
-
ResearchGate. (2011). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
ResearchGate. (2022). Synthesis of N,N'-Diacylhydrazines and their Use in Various Synthetic Transformations. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
-
Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Scribd. [Link]
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Technical Support Center: Quenching Procedures for Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for managing reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions for the critical quenching and workup stages of their syntheses. The advice herein is grounded in established chemical principles and safety practices to ensure both the integrity of your experiment and the safety of your laboratory personnel.
Critical Safety Precautions: Handling Hydrazine Derivatives
Before initiating any experiment, it is imperative to recognize the hazards associated with hydrazine and its derivatives. (Tetrahydro-2H-pyran-4-yl)hydrazine, like many hydrazines, is classified as a hazardous substance.
-
Toxicity and Carcinogenicity: Hydrazine and its derivatives are toxic, can be corrosive, and are considered potential human carcinogens.[1][2] Exposure can cause severe skin and eye irritation, as well as damage to the liver, kidneys, and central nervous system.[1][2]
-
Handling: Always handle (Tetrahydro-2H-pyran-4-yl)hydrazine and its reaction mixtures in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a flame-resistant lab coat, chemical safety goggles, and suitable gloves (e.g., nitrile).[4][5]
-
Waste Disposal: All waste containing hydrazine must be treated as hazardous. Quench any unreacted hydrazine before disposal and consult your institution's environmental health and safety (EHS) guidelines for proper disposal procedures.[6][7]
Troubleshooting Guide: Common Quenching & Workup Issues
This section addresses specific challenges you may encounter during the quenching and workup of reactions involving (Tetrahydro-2H-pyran-4-yl)hydrazine.
Q1: My reaction is complete, but I have a large excess of (Tetrahydro-2H-pyran-4-yl)hydrazine. How do I remove it during workup?
A1: Excess hydrazine can complicate purification due to its basicity and polarity. There are two primary strategies to address this:
-
Strategy 1: Reactive Quenching. The most effective method is to convert the excess hydrazine into a non-basic, more easily separable derivative. Adding a simple, inexpensive ketone like acetone to the cooled reaction mixture will form the corresponding hydrazone, (tetrahydro-2H-pyran-4-yl)hydrazone. This new compound is typically more soluble in organic solvents and less polar than the parent hydrazine, facilitating its removal during aqueous extraction and/or silica gel chromatography.[2][3]
-
Strategy 2: Acidic Wash. An alternative is to perform an extractive workup with a dilute acidic solution (e.g., 1M HCl, 5% citric acid, or saturated NH₄Cl solution). The basic hydrazine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Caution: This method should be used with care, as the desired product may also be acid-sensitive, potentially leading to hydrolysis or degradation, especially in the case of hydrazone products.[3]
Q2: I'm performing a Fischer Indole Synthesis under strong acid conditions (e.g., H₂SO₄, PPA). What is the correct quenching and workup procedure?
A2: The Fischer Indole Synthesis requires elevated temperatures and strong acid catalysts.[8][9] The quenching procedure must be performed carefully to neutralize the acid, ensure safety, and isolate the product without degradation.
-
Cooling is Critical: First, allow the reaction to cool to room temperature and then further cool it in an ice-water bath (0-5 °C). Quenching a hot, concentrated acid solution is extremely hazardous due to the large exotherm.
-
Dilution: If practical, dilute the reaction mixture with a suitable high-boiling point organic solvent (e.g., toluene, ethyl acetate) before quenching. This helps to dissipate heat.
-
Slow Neutralization: Slowly and carefully add the cooled reaction mixture to a separate flask containing a stirred, ice-cold saturated solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The slow addition allows for controlled release of CO₂ gas and heat. Never add water or base directly to the concentrated acid mixture.
-
pH Check: Monitor the pH of the aqueous layer, adding more base as needed until it is neutral or slightly basic (pH 7-8).
-
Extraction: Once neutralized, proceed with a standard liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with water and brine, then dry, filter, and concentrate.
Q3: An emulsion formed during the aqueous workup after quenching. How can I break it?
A3: Emulsion formation is common, especially when residual basic or acidic materials are present. To resolve this:
-
Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Allow the mixture to stand undisturbed for a period (15-30 minutes).
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.
-
In some cases, adding a small amount of a different organic solvent with a different polarity can help.
Q4: My hydrazone product seems to be degrading during the acidic quench/workup. What's happening and how can I prevent it?
A4: Hydrazones can be susceptible to hydrolysis back to their constituent hydrazine and carbonyl compounds, a reaction that is often catalyzed by acid.[3] If your product is degrading during an acidic wash meant to remove excess hydrazine, the conditions are likely too harsh.
-
Use a Weaker Acid: Switch from a strong mineral acid (like HCl) to a milder organic acid (e.g., 10% citric acid solution) or a buffered solution like saturated ammonium chloride (NH₄Cl).[3]
-
Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (0-5 °C) to reduce the rate of hydrolysis.
-
Prioritize Reactive Quenching: The best approach is to avoid an acidic wash altogether by using the reactive quenching method with acetone as described in Q1. This keeps the workup conditions neutral to basic, preserving the integrity of the hydrazone product.
Q5: The quenching of my reaction is unexpectedly exothermic. Is this normal and what precautions should I take?
A5: A significant exotherm during quenching is a red flag and indicates a highly reactive species is being neutralized. While neutralizing unreacted hydrazine with acid is exothermic, a violent or uncontrollable temperature rise is not normal for this specific reagent under standard conditions. However, in reactions like the Fischer Indole Synthesis, quenching the strong acid catalyst is highly exothermic.[10]
-
Always Cool: Ensure the reaction mixture is thoroughly cooled in an ice bath before any quenching agent is added.[11][12]
-
Slow, Controlled Addition: Add the quenching agent dropwise or in small portions with vigorous stirring.[6][13] For larger scale reactions, adding the reaction mixture to the quenching solution is often safer.
-
Adequate Headspace: Use a flask that is no more than half full to accommodate potential splashing or gas evolution.
-
Be Prepared: Have a larger cooling bath and appropriate fire extinguishing material (e.g., sand, Class D extinguisher for metal hydrides, though not directly relevant here) nearby as a precaution.[13]
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the standard quenching agents for reactions involving hydrazines? | The choice depends on the goal. For neutralization of excess basic hydrazine, dilute aqueous solutions of mild acids like citric acid, acetic acid, or ammonium chloride are used.[11] For scavenging (reactive quenching), a simple ketone like acetone or an aldehyde like acetaldehyde is highly effective.[3][14] |
| How can I confirm that the hydrazine has been fully quenched? | The most reliable method is Thin Layer Chromatography (TLC). Spot the crude organic layer against a reference spot of the (Tetrahydro-2H-pyran-4-yl)hydrazine starting material. The absence of the starting material spot indicates successful removal or conversion. Specific stains, such as ninhydrin, can also be used to visualize hydrazines on a TLC plate. |
| What are the best practices for the disposal of waste containing (Tetrahydro-2H-pyran-4-yl)hydrazine? | All aqueous layers and contaminated solvents should be collected in a designated hazardous waste container.[7] Before disposal, it is good practice to quench any remaining hydrazine by adding a small amount of acetone to the waste container and letting it sit for several hours. Clearly label the waste container with all chemical constituents. Follow your local EHS regulations. |
Experimental Protocols
Protocol 1: General Procedure for Reactive Quenching of Excess Hydrazine
This protocol is ideal for reactions where the product is stable under neutral or slightly basic conditions, such as hydrazone formation.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Add Quenching Agent: While stirring, add acetone (typically 1.5-2.0 equivalents relative to the excess hydrazine) dropwise to the reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the hydrazone derivative.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash: Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and then with saturated brine (1x).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Quenching and Workup of an Acid-Catalyzed Reaction
This protocol is designed for reactions like the Fischer Indole Synthesis.
-
Cooling: Cool the completed reaction mixture to room temperature, then to 0-5 °C in an ice-water bath.
-
Prepare Base: In a separate, larger flask, prepare an ice-cold, stirred saturated solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: Using an addition funnel, add the cooled, acidic reaction mixture dropwise to the bicarbonate solution. Vent the flask frequently to release CO₂ pressure. Monitor the temperature of the quenching mixture, ensuring it does not rise significantly.
-
Neutralize: Continue addition until all the reaction mixture is added. Check the aqueous pH with litmus paper or a pH meter, ensuring it is ≥ 7.
-
Extract: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash and Dry: Combine the organic extracts and wash with water (1x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visualization of Quenching Workflow
The following diagram illustrates a decision-making process for selecting an appropriate quenching strategy.
Caption: Decision workflow for quenching reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine.
References
- BenchChem. (2025). Technical Support Center: Overcoming Reactivity Challenges with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- BenchChem. (2025). Technical Support Center: Optimizing Reactions with (Tetrahydro-2H-pyran-4-yl)hydrazine.
- AK Scientific, Inc. Safety Data Sheet: ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride.
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- MilliporeSigma. (2025).
- Guidechem. 1-(TETRAHYDRO-2H-PYRAN-4-YL)HYDRAZINE HYDROCHLORIDE (cas 116312-69-7) SDS/MSDS download.
- Fisher Scientific. (2025).
- TCI Chemicals.
- Reddit. (2022).
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Hydrazine.
- BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones.
- Klivansky, L. M., et al. (2010).
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
- Environmental Health and Safety.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley.
- Wikipedia. (2023). Fischer indole synthesis.
- Dao, H. T., et al. (2014).
- Alfa Chemistry. Fischer Indole Synthesis.
- Environmental Health and Safety.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Guidechem. What is the significance of (Tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1:2)
- Xu, S., et al. (2020). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. Journal of Chemical Research.
- Organic Syntheses Procedure. PREPARATION OF (E)-(2-CHLOROBENZYLIDENE)HYDRAZINE AND 3-(2-CHLOROPHENYL)-1H-INDAZOLE.
- ChemicalBook. (2025). (tetrahydro-pyran-4-yl)
- Wikipedia. (2024). Hydrazine.
- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (2025). Synthetic methodology for alkyl substituted hydrazines.
- Al-Khader, M. A., et al. (1976). Studies on heterocyclic chemistry. Part IX. Reaction of 2-(carbonyl)-2H-azirines with hydrazine. A novel and unequivocal synthesis of 1,2,4-triazin-6-ones. Journal of the Chemical Society C: Organic.
- Reddy, K. K., & Tissington, P. (1981). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
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Validation & Comparative
A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)hydrazine and Phenylhydrazine in Synthetic Chemistry
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic route. Hydrazine derivatives are a cornerstone of heterocyclic synthesis, prized for their ability to form key nitrogen-containing scaffolds. Among these, phenylhydrazine has long been a workhorse, celebrated for its role in the classical Fischer indole synthesis.[1] However, the increasing demand for novel, three-dimensional chemical matter has propelled aliphatic hydrazines, such as (tetrahydro-2H-pyran-4-yl)hydrazine, into the spotlight.[2]
This guide provides an in-depth, objective comparison of these two pivotal reagents. We will move beyond a simple cataloging of properties to explore the fundamental electronic and steric differences that govern their reactivity. By examining their performance in the context of the Fischer indole synthesis and other transformations, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Physicochemical and Spectroscopic Properties: A Tale of Two Rings
The fundamental difference between (tetrahydro-2H-pyran-4-yl)hydrazine and phenylhydrazine lies in the nature of the ring system attached to the hydrazine moiety: a saturated, aliphatic tetrahydropyran (THP) versus an aromatic phenyl ring. This distinction has profound implications for their physical and chemical properties.
| Property | (Tetrahydro-2H-pyran-4-yl)hydrazine | Phenylhydrazine | Rationale for Difference |
| Molecular Formula | C₅H₁₂N₂O[3] | C₆H₈N₂[4] | Different ring structures. |
| Molecular Weight | 116.16 g/mol [3] | 108.14 g/mol [5] | Phenyl ring is lighter than the THP ring. |
| Appearance | Colorless to pale yellow liquid/solid | Pale yellow to red-brown oily liquid or crystals | Aromatic systems are more prone to color formation upon oxidation/exposure to light. |
| Solubility | Soluble in water and polar organic solvents | Sparingly soluble in water; miscible with ethanol, ether, benzene[1] | The THP ring's oxygen atom increases polarity and hydrogen bonding potential. |
| Boiling Point | Data not readily available | 243.5 °C[5] | The aromatic ring allows for stronger intermolecular π-π stacking interactions. |
| Melting Point | Data not readily available | 19.5 °C[5] | Phenylhydrazine is often an oil at room temperature. |
| pKa (of conjugate acid) | Higher (more basic) | Lower (less basic) | The THP ring is electron-donating, increasing electron density on the nitrogens. The phenyl ring is electron-withdrawing, delocalizing the lone pair and reducing basicity.[6] |
Spectroscopic Signatures:
-
¹H NMR: Phenylhydrazine exhibits characteristic signals in the aromatic region (approx. 6.7-7.2 ppm).[4][7] In contrast, (tetrahydro-2H-pyran-4-yl)hydrazine shows aliphatic protons in the 1.5-4.0 ppm range, corresponding to the THP ring.[8]
-
IR Spectroscopy: Phenylhydrazine shows strong absorptions for N-H stretching (around 3332 cm⁻¹) and aromatic C-H and C=C bonds.[9][10] (Tetrahydro-2H-pyran-4-yl)hydrazine will be dominated by aliphatic C-H stretching and a prominent C-O-C ether stretch.
Core Reactivity: Electronic and Steric Effects in Synthesis
The synthetic utility of a hydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom. Here, the aliphatic and aromatic nature of our two compounds creates a clear divergence in reactivity.
Electronic Influence
-
(Tetrahydro-2H-pyran-4-yl)hydrazine: The tetrahydropyran ring acts as an electron-donating group through induction. This effect increases the electron density on the hydrazine nitrogens, enhancing their nucleophilicity and making the compound a stronger base and a more potent reducing agent.[6] This heightened reactivity allows for reactions to proceed under milder conditions.
-
Phenylhydrazine: The phenyl group is fundamentally electron-withdrawing due to resonance and inductive effects. The lone pair of electrons on the nitrogen adjacent to the ring is delocalized into the aromatic π-system.[6] This delocalization reduces the electron density on the terminal nitrogen, thereby decreasing its nucleophilicity and basicity compared to its aliphatic counterpart.[6] Consequently, reactions involving phenylhydrazine often require more forcing conditions, such as higher temperatures or stronger acid catalysis.[11]
Caption: Electronic effects governing hydrazine reactivity.
Steric Considerations
While electronic effects are primary, steric hindrance also plays a role. The THP ring in (tetrahydro-2H-pyran-4-yl)hydrazine is a bulky, conformationally flexible three-dimensional structure.[6] The phenyl group, though planar, is also a significant substituent that can impede access to the reactive nitrogen.[6] In many cases, particularly with hindered ketones, the steric bulk of either reagent can be a limiting factor, though the flexibility of the THP ring may offer different transitional-state possibilities compared to the rigid phenyl ring. Low reactivity due to steric hindrance is a known challenge for (tetrahydro-2H-pyran-4-yl)hydrazine, often requiring optimization of reaction temperature and solvent.[12]
Application Focus: The Fischer Indole Synthesis
The Fischer indole synthesis is the quintessential reaction for comparing these hydrazines. It is a robust and versatile method for creating the indole nucleus, a privileged scaffold in countless pharmaceuticals.[13] The reaction proceeds by heating an aryl- or alkylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[13][14]
Caption: Generalized mechanism of the Fischer Indole Synthesis.
Comparative Performance
| Parameter | (Tetrahydro-2H-pyran-4-yl)hydrazine | Phenylhydrazine |
| Product Type | Tetrahydropyrano-fused indoles (or related heterocycles) | Benzo-fused indoles |
| Reaction Conditions | Can often proceed under milder heating due to higher nucleophilicity. | Typically requires elevated temperatures and strong Brønsted or Lewis acid catalysts (e.g., ZnCl₂, PPA, H₂SO₄).[11][13] |
| Catalyst Choice | Standard acid catalysts are effective (e.g., acetic acid, HCl). | The choice of acid is critical and can influence yield and regioselectivity.[15] |
| Yields | Generally good, but can be sensitive to steric hindrance from the ketone partner.[12] | Highly variable, depending on substituents on both the phenylhydrazine and the carbonyl compound. Electron-withdrawing groups on the phenyl ring can lead to low yields.[14] |
| Side Reactions | Standard for Fischer synthesis; potential for elimination or rearrangement depending on substrate. | Polymerization and decomposition at high temperatures are common, especially with sensitive substrates.[14] |
| Significance | Generates sp³-rich, three-dimensional scaffolds, highly desirable in modern drug discovery for exploring new chemical space. | A foundational method for synthesizing classical indole-based drugs (e.g., Triptans, Indomethacin).[1][13] |
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole using Phenylhydrazine
This protocol is adapted from established procedures for the Fischer indole synthesis.[16]
Caption: General experimental workflow for synthesis.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (2.0 mL, ~20 mmol) and cyclohexanone (2.1 mL, ~20 mmol).
-
Catalyst Addition: Carefully add glacial acetic acid (15 mL) to the flask. The solution may warm upon addition.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification: Recrystallize the crude product from hot ethanol or methanol to obtain purified 1,2,3,4-tetrahydrocarbazole.
-
Analysis: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point (literature: 116-118 °C) and acquiring NMR spectra.[16]
Protocol 2: Synthesis of a Tetrahydropyrano[4,3-b]indole Derivative
This is a generalized protocol, as specific conditions may vary. The key challenge is often overcoming the steric bulk and potential low reactivity of the hydrazine.[12]
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride (1.53 g, 10 mmol) and a suitable ketone (e.g., cyclohexanone, 1.0 mL, 10 mmol) in a solvent such as ethanol or acetic acid (20 mL). If using the hydrochloride salt, a base (e.g., NaOAc) may be needed to free the hydrazine.
-
Catalysis and Heating: Add a catalytic amount of concentrated HCl or use acetic acid as the solvent/catalyst. Heat the mixture to reflux.
-
Monitoring: Due to potentially slower reaction rates, monitor the reaction over several hours by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.
-
Analysis: Characterize the purified fractions using NMR and Mass Spectrometry to confirm the structure of the tetrahydropyrano-fused indole.
Safety and Handling: A Critical Comparison
Phenylhydrazine:
Phenylhydrazine is a well-documented hazardous substance. It is acutely toxic by ingestion, inhalation, and skin absorption.[17][18] It is classified as a suspected human carcinogen and mutagen.[19] Chronic exposure can cause damage to the liver, kidneys, and blood.[20]
-
Handling: Always handle phenylhydrazine in a certified chemical fume hood.[21]
-
Personal Protective Equipment (PPE): Wear double nitrile gloves, a lab coat, and chemical safety goggles. Phenylhydrazine in solvents like DMSO can rapidly penetrate nitrile gloves.[20]
-
Disposal: All waste, including empty containers, must be treated as hazardous waste according to institutional guidelines.[22]
** (Tetrahydro-2H-pyran-4-yl)hydrazine:**
While less data is available compared to its aromatic counterpart, GHS classifications indicate that (tetrahydro-2H-pyran-4-yl)hydrazine is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also noted to have explosive potential at high temperatures, though this is more relevant to the neat compound than its solutions.[23]
-
Handling: Prudent practice dictates handling this compound in a chemical fume hood.
-
PPE: Standard PPE, including gloves, lab coat, and eye protection, is required.
-
Stability: The compound is generally stable under normal conditions but should be stored away from strong oxidizing agents.[24]
Conclusion and Outlook
The choice between (tetrahydro-2H-pyran-4-yl)hydrazine and phenylhydrazine is a strategic one, guided by the synthetic goal.
-
Choose Phenylhydrazine for the synthesis of classical, planar indole scaffolds that are prevalent in established pharmaceuticals and natural products. Its chemistry is well-understood, though its hazardous nature requires stringent safety protocols.
-
Choose (Tetrahydro-2H-pyran-4-yl)hydrazine when the objective is to create novel, sp³-rich, three-dimensional molecules. The resulting fused-ring systems are of high interest in modern medicinal chemistry for improving properties like solubility and for exploring novel biological targets. While its reactivity can be tempered by sterics, its enhanced nucleophilicity offers potential advantages in reaction conditions.
Ultimately, both reagents are powerful tools in the synthetic chemist's arsenal. By understanding their fundamental differences in reactivity, stability, and safety, researchers can harness their unique strengths to efficiently construct complex and valuable molecular architectures.
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A Comparative Guide to Alternative Reagents for the Synthesis of N-Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, N-substituted pyrazoles represent a cornerstone heterocyclic scaffold. Their prevalence in blockbuster drugs, agrochemicals, and functional materials underscores the continuous need for efficient, versatile, and sustainable synthetic methodologies. While traditional methods like the Knorr pyrazole synthesis have long been workhorses, the demand for greater functional group tolerance, regiocontrol, and improved environmental footprint has spurred the development of a host of alternative reagents and strategies.
This guide provides an in-depth comparison of modern alternatives for synthesizing N-substituted pyrazoles. We move beyond simple protocols to dissect the underlying mechanics, offering field-proven insights to guide your experimental choices.
Part 1: Building the Pyrazole Ring: Modern Approaches to Core Synthesis
The construction of the pyrazole ring itself is the most fundamental step. Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. While effective, these methods can lack regioselectivity and sometimes require harsh conditions. Modern alternatives focus on enhancing control and expanding substrate scope.
The Renaissance of Cyclocondensation: Catalysis and Greener Media
The classic cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine remains a go-to strategy. However, the choice of catalyst and solvent system can dramatically impact efficiency and environmental friendliness.
Ionic Liquids as Recyclable Catalysts and Solvents: Ionic liquids (ILs) have emerged as promising alternatives to volatile organic solvents. For instance, 1-Ethyl-3-methylimidazolium chloride has been successfully used to catalyze the one-pot cyclocondensation of 1,3-dicarbonyls with phenyl hydrazines at room temperature, offering good to moderate yields with a simple work-up procedure.[1] The key advantage lies in the potential for catalyst recycling, aligning with the principles of green chemistry.[1]
Heterogeneous Catalysis for Simplified Workflows: Heterogeneous catalysts, such as nano-ZnO or nickel-based catalysts, offer the significant advantage of easy separation from the reaction mixture, simplifying purification and reducing waste.[2][3] Nano-ZnO has been shown to be highly efficient in the condensation of ethyl acetoacetate and phenylhydrazine.[2] Similarly, reusable nickel-based catalysts have been employed in one-pot, three-component syntheses of pyrazoles from ketones, aldehydes, and hydrazines at room temperature.[3]
Semicarbazide Hydrochloride: A Safer Hydrazine Alternative: Hydrazine and its derivatives are often toxic and volatile. Semicarbazide hydrochloride presents a greener and safer alternative for the synthesis of N-unsubstituted pyrazoles. This reagent can be effectively used in "on water" conditions, completely eliminating the need for toxic organic solvents and simplifying the purification process.[4]
The Versatility of [3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions represent one of the most powerful and modular strategies for pyrazole synthesis. These reactions involve the combination of a three-atom dipole with a two-atom dipolarophile. The choice of these components allows for a high degree of control over the substitution pattern of the final product.
Tosylhydrazones and Alkynes for Regiocontrolled Synthesis: A highly efficient method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[5][6] Tosylhydrazones serve as stable, in-situ sources of diazo compounds, avoiding the need to handle these potentially hazardous intermediates directly.[6][7] This method offers excellent regioselectivity, particularly when the substituents on the alkyne and hydrazone are sterically similar.[5][6]
Copper-Promoted Aerobic Oxidative Cycloaddition: A notable green alternative is the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates.[8][9] This method uses inexpensive copper(I) oxide (Cu₂O) as a promoter and air as the terminal oxidant, making it an atom-economical and environmentally benign approach.[9] The reaction proceeds with high regioselectivity and tolerates a good range of functional groups.[8]
Part 2: Functionalizing the Core: Alternative N-Substitution Strategies
For many applications, the desired N-substituent is introduced after the pyrazole ring has been formed. The classic approach involves deprotonating the pyrazole nitrogen with a strong base (like NaH) followed by reaction with an alkyl or aryl halide. However, this method can suffer from poor regioselectivity with unsymmetrical pyrazoles and limited tolerance for base-sensitive functional groups.
Milder N-Alkylation Conditions
Trichloroacetimidates with Brønsted Acid Catalysis: A significant advancement in N-alkylation is the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid (CSA).[10][11] This method provides a mild alternative to strong bases and high temperatures, proceeding efficiently at room temperature.[10][12] For unsymmetrical pyrazoles, the regioselectivity is primarily controlled by sterics, offering a degree of predictability.[10][11]
Mitsunobu Reaction: The Mitsunobu reaction provides another alternative for N-alkylation under neutral conditions, further expanding the toolkit for substrates incompatible with strongly basic or acidic environments.[10][11]
Advances in N-Arylation
Copper-Catalyzed N-Arylation: The Ullmann condensation has been the traditional method for N-arylation, but it often requires high temperatures and stoichiometric amounts of copper. Modern copper-catalyzed cross-coupling reactions, often employing diamine ligands, allow for the N-arylation of pyrazoles with aryl halides (both iodides and bromides) under much milder conditions.[13] These catalytic systems exhibit broad substrate scope and functional group tolerance.[13][14]
Part 3: Modern Synthetic Platforms for Enhanced Performance
Beyond the reagents themselves, the technology used to perform the synthesis can offer transformative advantages in terms of speed, safety, and scalability.
Flow Chemistry: A Paradigm Shift in Safety and Scalability
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis.[15][16] By performing reactions in a continuously flowing stream through a reactor, it offers superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.[15][17]
For pyrazole synthesis, flow chemistry enables the safe use of diazoalkanes at elevated temperatures, which would be hazardous in a batch process.[17] This allows for rapid, catalyst-free [3+2] cycloadditions. Multi-step sequences, including pyrazole core formation followed by N-alkylation or arylation, can be "telescoped" into a single continuous process, dramatically reducing overall synthesis time.[17][18]
Microwave-Assisted Synthesis: Accelerating Discovery
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat the reaction mixture. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[19][20] The synthesis of a wide variety of pyrazole derivatives, including condensations of chalcones with hydrazines and multicomponent reactions, has been successfully accelerated using microwave irradiation.[21][22]
Part 4: Comparative Data and Experimental Protocols
To facilitate direct comparison, the following table summarizes the performance of several alternative methods.
Comparative Performance Data
| Method | Key Reagents | Typical Conditions | Yields | Key Advantages |
| Ionic Liquid-Catalyzed Condensation | 1,3-Dicarbonyl, Phenylhydrazine, [EMIM]Cl | Room Temperature, 20 min | Moderate to Good | Recyclable catalyst, mild conditions.[1] |
| [3+2] from Tosylhydrazones | N-Alkyl Tosylhydrazone, Terminal Alkyne, t-BuOK | Pyridine, 0 °C to RT, 15 min - 12 h | Good to High (up to 76%) | High regioselectivity, avoids handling diazo compounds.[6] |
| Aerobic Oxidative [3+2] Cycloaddition | N,N-Disubstituted Hydrazine, Alkynoate, Cu₂O | Toluene, 100 °C, 12 h, Air | Moderate to Good | Green oxidant (air), inexpensive catalyst, high atom economy.[8][9] |
| Acid-Catalyzed N-Alkylation | Pyrazole, Trichloroacetimidate, CSA | 1,2-DCE, RT, 4 h | Good (up to 77%) | Mild, avoids strong bases, good for sensitive substrates.[10][11] |
| Flow Chemistry Synthesis | (Varies, e.g., amine, tBuONO, alkyne) | Flow reactor, elevated temp. & pressure | Good to High | Rapid (residence time in minutes), safe handling of intermediates, scalable.[17] |
| Microwave-Assisted Synthesis | Chalcone, Hydrazine Hydrate | Microwave reactor, 120 °C, 7-10 min | High (68-86%) | Drastically reduced reaction times, often improved yields. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole via Tosylhydrazone (Based on Kong, Y. et al., Org. Lett., 2014) [5][6]
-
To a solution of N-alkylated tosylhydrazone (1.0 mmol) and terminal alkyne (1.2 mmol) in anhydrous pyridine (5 mL) at 0 °C, add potassium tert-butoxide (t-BuOK, 1.5 mmol).
-
For accelerated reactions, 18-crown-6 (0.1-0.5 mmol) can be added.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 15 minutes to 12 hours).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.
Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidate (Based on Tummatorn, J. et al.) [10][11]
-
To a stirred solution of the pyrazole (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL), add the trichloroacetimidate electrophile (1.2 mmol).
-
Add camphorsulfonic acid (CSA, 0.1 mmol) to the mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the mixture with dichloromethane (DCM, 10 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the N-alkylated pyrazole.
Protocol 3: One-Pot Synthesis using an Ionic Liquid (Based on JOCPR, 2012) [1]
-
In a flask, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenyl hydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 mL).
-
Stir the mixture vigorously at room temperature for 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mass onto crushed ice.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a DMF-Ethanol mixture to obtain the pure N-phenyl pyrazole.
Conclusion
The synthesis of N-substituted pyrazoles has evolved far beyond its classical roots. Modern methodologies offer a diverse toolkit to tackle challenges of regioselectivity, functional group compatibility, and sustainability. Alternative reagents like tosylhydrazones and trichloroacetimidates provide milder and more controlled reaction pathways. Furthermore, enabling technologies such as flow chemistry and microwave synthesis are pushing the boundaries of efficiency and safety. By understanding the causality behind these experimental choices, researchers can select the optimal strategy to accelerate their discovery and development programs.
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- “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2017). Green Chemistry. [Link]
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- New “Green” Approaches to the Synthesis of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
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- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
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- Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamin
- Synthesis of pyrazoles by cycloaddition reaction of sydnones and alkyne. (n.d.). ResearchGate.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2022).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. (2020).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Molecules. [Link]
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The Tetrahydropyran Ring: A Privileged Scaffold for Optimizing Drug-Like Properties
A Senior Application Scientist's Guide to Enhancing ADME Profiles in Drug Discovery
In the relentless pursuit of efficacious and safe therapeutics, the optimization of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge. A molecule's journey through the body is as critical as its interaction with the intended target. It is in this complex interplay of physicochemical and biological properties that the tetrahydropyran (THP) ring has emerged as a powerful and versatile tool in the medicinal chemist's arsenal. This guide provides an in-depth comparison of how the incorporation of a THP moiety can strategically enhance a molecule's ADME profile, supported by established principles and experimental methodologies.
The strategic incorporation of saturated heterocyclic systems, such as the tetrahydropyran (THP) ring, is a widely recognized strategy in medicinal chemistry to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1] The THP ring, a six-membered cyclic ether, offers a unique combination of properties that can address common liabilities encountered during lead optimization, such as poor metabolic stability, low solubility, and undesirable lipophilicity.[2]
The Physicochemical Impact of the Tetrahydropyran Ring
The introduction of a THP ring into a molecular scaffold can profoundly influence its physicochemical characteristics, which in turn govern its ADME profile. These changes are rooted in the fundamental properties of the THP moiety compared to commonly replaced functionalities like acyclic alkyl chains, carbocyclic rings (e.g., cyclohexane), or other heterocyclic systems (e.g., morpholine).
Modulation of Lipophilicity
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a drug's absorption, distribution, and clearance.[3] While a certain degree of lipophilicity is necessary for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The oxygen atom in the THP ring acts as a hydrogen bond acceptor and introduces polarity, which can effectively reduce a molecule's overall lipophilicity compared to its carbocyclic analog, cyclohexane.[4] This reduction in lipophilicity can be advantageous in mitigating issues associated with highly lipophilic compounds.
Enhancement of Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[5] The polar nature of the ether oxygen in the THP ring can enhance a molecule's interaction with water, thereby improving its aqueous solubility.[6] Replacing a lipophilic carbocycle like cyclohexane with a THP ring can disrupt crystal packing and introduce a polar handle for solvation, leading to a significant increase in solubility. This is a crucial advantage for developing orally bioavailable drugs.
Impact on Metabolic Stability
Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a common reason for the failure of drug candidates.[7] The THP ring is generally considered to be metabolically robust. The C-H bonds on the THP ring are less prone to oxidative metabolism compared to, for example, the benzylic positions of aromatic rings or electron-rich positions in other heterocyclic systems.[8] The introduction of a THP ring can block metabolically labile sites on a molecule, thereby increasing its metabolic stability, prolonging its half-life, and reducing its clearance.[9]
The following table provides a conceptual comparison of the expected impact of replacing a cyclohexane ring with a tetrahydropyran ring on key ADME-related properties.
| Property | Cyclohexane | Tetrahydropyran | Rationale for Improvement with THP |
| Lipophilicity (cLogP) | Higher | Lower | The polar oxygen atom reduces overall lipophilicity. |
| Aqueous Solubility | Lower | Higher | The oxygen atom acts as a hydrogen bond acceptor, improving solvation. |
| Metabolic Stability | Variable | Generally Higher | C-H bonds are less susceptible to CYP-mediated oxidation. |
| Cell Permeability | High | Moderate to High | The decrease in lipophilicity can sometimes temper passive diffusion, but often a favorable balance is achieved. |
Experimental Workflows for Assessing ADME Properties
To experimentally validate the advantages of incorporating a THP ring, a suite of standardized in vitro ADME assays are employed during the drug discovery process.[10] Below are detailed protocols for key assays.
Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of human liver microsomes (HLM).
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (and its non-THP analog) in DMSO (e.g., 10 mM).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4) and the test compound (final concentration, e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / microsomal protein concentration).
-
Diagram of the Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Experimental Protocol 2: Kinetic and Thermodynamic Solubility Assays
These assays measure a compound's solubility in aqueous buffer, a key determinant of oral absorption.[1]
Objective: To determine the kinetic and thermodynamic solubility of a compound.
Methodology (Kinetic Solubility):
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scatter. The concentration at which precipitation occurs is the kinetic solubility.
Methodology (Thermodynamic Solubility):
-
Add an excess amount of the solid compound to a vial containing an aqueous buffer (pH 7.4).
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter or centrifuge the suspension to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.
Diagram of Solubility Assay Comparison
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that predicts passive diffusion across the intestinal barrier.[12]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across an artificial lipid membrane.
Methodology:
-
Prepare the PAMPA Sandwich:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
A 96-well acceptor plate is filled with buffer (pH 7.4).
-
-
Compound Addition:
-
Add the test compound (dissolved in buffer, typically at a pH representative of the small intestine, e.g., pH 6.5) to the donor plate.
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
-
Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
Conclusion: The Strategic Value of the Tetrahydropyran Ring
The tetrahydropyran ring is more than just a structural component; it is a strategic design element that can be judiciously employed to overcome common ADME hurdles in drug discovery. Its ability to modulate lipophilicity, enhance aqueous solubility, and improve metabolic stability makes it a valuable bioisosteric replacement for various chemical moieties. By understanding the fundamental principles behind these improvements and employing robust in vitro assays to quantify their effects, researchers can accelerate the identification and optimization of drug candidates with a higher probability of clinical success. The continued exploration of THP-containing scaffolds will undoubtedly lead to the development of safer and more effective medicines.
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A Senior Application Scientist's Guide to Alkyl vs. Aryl Hydrazines in Heterocyclic Synthesis
For the discerning researcher in synthetic and medicinal chemistry, the choice between alkyl and aryl hydrazines is a critical decision point in the strategic design of heterocyclic scaffolds. This guide provides an in-depth comparative analysis of these two classes of reagents, moving beyond simple procedural descriptions to elucidate the underlying mechanistic principles that govern their reactivity and selectivity. By understanding these nuances, you can harness the full potential of hydrazines to achieve higher yields, predictable regioselectivity, and overall greater efficiency in your synthetic endeavors.
Fundamental Properties: A Tale of Two Nucleophiles
Alkyl and aryl hydrazines, while both possessing the characteristic N-N single bond, exhibit divergent electronic and steric profiles that profoundly influence their behavior in cyclocondensation reactions.
-
Alkyl Hydrazines: The presence of an electron-donating alkyl group enhances the electron density on the substituted nitrogen atom, making it a more potent nucleophile. However, this increased nucleophilicity is localized, and the primary amino group remains a reactive center. Steric hindrance from the alkyl group can also play a significant role in directing the course of a reaction.
-
Aryl Hydrazines: In contrast, the phenyl ring in aryl hydrazines acts as an electron-withdrawing group through resonance, delocalizing the lone pair of electrons on the substituted nitrogen. This diminishes its nucleophilicity compared to the unsubstituted nitrogen. Consequently, the terminal -NH2 group is generally the more reactive nucleophilic site in aryl hydrazines.
This fundamental difference in nucleophilicity is the cornerstone of the comparative analysis that follows.
Synthesis of Pyrazoles: A Case Study in Regioselectivity
The Knorr pyrazole synthesis, a classic cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, provides an excellent platform to illustrate the divergent reactivity of alkyl and aryl hydrazines. The use of an unsymmetrical 1,3-dicarbonyl, such as ethyl acetoacetate, can lead to the formation of two possible regioisomers. The choice between an alkyl or aryl hydrazine is a key determinant of the final product distribution.
The regiochemical outcome is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl groups of the β-ketoester.
-
With Alkyl Hydrazines (e.g., Methylhydrazine): The nitrogen atom bearing the electron-donating methyl group is the more nucleophilic center.[1] This nitrogen preferentially attacks the more electrophilic ketone carbonyl, leading to the formation of 1,5-disubstituted pyrazolones as the major product.
-
With Aryl Hydrazines (e.g., Phenylhydrazine): The unsubstituted -NH2 group is the more nucleophilic site. This group attacks the ketone carbonyl, resulting in the formation of 1,3-disubstituted pyrazolones as the predominant regioisomer.[1]
Diagram 1: Regioselectivity in Knorr Pyrazole Synthesis
Caption: Comparative regioselectivity with alkyl vs. aryl hydrazines.
Table 1: Comparative Performance in Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl | Major Regioisomer | Typical Yield | Reference |
| Methylhydrazine | Ethyl Acetoacetate | 1,5-Dimethyl-3-pyrazolone | Good to Excellent | [1] |
| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | High (often >90%) | [2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (using Phenylhydrazine) [3][5]
-
Reactant Addition: In a round-bottom flask, cautiously combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this reaction is exothermic. For larger scale reactions, cooling may be necessary.
-
Heating: Heat the reaction mixture in a boiling water bath for 1 hour with occasional stirring.[3]
-
Isolation: Cool the resulting viscous syrup in an ice bath.
-
Crystallization: Add a small volume of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to afford the pure pyrazolone.
Protocol 2: Synthesis of 1,3-Dimethyl-5-pyrazolone (using Methylhydrazine) [6]
-
Setup: Place ethyl acetoacetate (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer and cool in an ice-water bath.
-
Addition: Slowly add methylhydrazine (1.0 equivalent) dropwise to the cooled ethyl acetoacetate with stirring.
-
Reaction: After the addition is complete, tightly cap the flask and heat the reaction mixture at 80°C for 1 hour, followed by 30 minutes at 90°C.
-
Work-up: Remove the excess volatiles (water, ethanol, and unreacted ethyl acetoacetate) under reduced pressure.
-
Purification: Wash the resulting solid with diethyl ether to yield the product.
The Fischer Indole Synthesis: A Balancing Act of Reactivity and Stability
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from an aryl hydrazine and a ketone or aldehyde.[7][8] The choice of hydrazine in this reaction significantly impacts reaction rates and yields.
Recent studies have demonstrated that N-alkylation of the aryl hydrazine can lead to improved outcomes. Specifically, terminally alkylated aryl hydrazines have been shown to provide indole products in higher yields and at faster rates compared to their unalkylated counterparts.[9][10] This can be attributed to a favorable modulation of the electronic properties of the hydrazine, facilitating the key[9][9]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[8]
Diagram 2: Fischer Indole Synthesis Workflow
Caption: Key stages of the Fischer Indole Synthesis.
Table 2: Comparative Performance in Fischer Indole Synthesis
| Hydrazine Derivative | Carbonyl Compound | Key Observation | Reference |
| Phenylhydrazine | Acetone | Standard, widely used | [11][12][13] |
| N-Methyl-N-phenylhydrazine | Various Ketones | Higher yields, faster rates, milder conditions | [9][10][14] |
Experimental Protocol
Protocol 3: Synthesis of 2-Methylindole (using Phenylhydrazine) [11][13]
-
Hydrazone Formation: In a suitable reaction vessel, mix phenylhydrazine (1.0 equivalent) with acetone (1.05 equivalents). The reaction is exothermic. Heat the mixture on a water bath for 15-30 minutes to ensure complete formation of the crude acetone-phenylhydrazone.
-
Cyclization: To the crude hydrazone, add anhydrous zinc chloride (a significant excess is often used as both a catalyst and a dehydrating agent). Heat the mixture in an oil bath to approximately 180°C. The reaction is typically rapid and is accompanied by a color change and evolution of vapors.
-
Work-up: After a few minutes at high temperature, remove the vessel from the heat and allow it to cool. Carefully add hot water to the fused mass and acidify with a small amount of hydrochloric acid.
-
Isolation: Subject the mixture to steam distillation. The 2-methylindole will distill as a pale yellow oil that solidifies upon cooling.
-
Purification: Collect the solid product by filtration, melt to remove residual water, and distill under reduced pressure for final purification.
Synthesis of Pyridazines: The Role of 1,4-Dicarbonyls
The synthesis of pyridazines and their derivatives frequently involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a substituted hydrazine.[15][16] This reaction provides a direct and efficient route to the six-membered diazine ring system. While both alkyl and aryl hydrazines can be employed, the literature more commonly reports the use of hydrazine hydrate or simple alkyl hydrazines for this transformation. The general reactivity principles suggest that both types of hydrazines would be effective, with potential differences in reaction rates and the nature of the resulting pyridazinium salts when using substituted hydrazines.
Diagram 3: General Pyridazine Synthesis
Caption: Cyclocondensation route to pyridazines.
Experimental Protocol
Protocol 4: General Synthesis of a 3,6-Disubstituted Pyridazine
-
Reactant Mixture: Dissolve the 1,4-diketone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Hydrazine Addition: Add the hydrazine derivative (e.g., hydrazine hydrate, methylhydrazine, or phenylhydrazine) (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction conditions are dependent on the nature of the reactants. For reactive diketones, the reaction may proceed at room temperature. For less reactive substrates, heating under reflux may be required.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Conclusion: A Strategic Choice for Heterocyclic Synthesis
The selection between alkyl and aryl hydrazines is not arbitrary but a strategic decision that has profound implications for the outcome of heterocyclic synthesis.
-
For regioselectivity control in pyrazole synthesis, the differential nucleophilicity of the nitrogen atoms in alkyl versus aryl hydrazines provides a powerful tool for directing the cyclization to the desired isomer.
-
In the Fischer indole synthesis, while aryl hydrazines are the classical reagents, the use of their N-alkylated counterparts can offer significant advantages in terms of yield and reaction efficiency.
-
For pyridazine synthesis, both classes of hydrazines are viable, with the choice often dictated by the desired substitution pattern on the final heterocyclic ring.
By understanding the interplay of electronic and steric effects, the modern synthetic chemist can make informed decisions, transforming these fundamental reagents into powerful tools for the construction of complex and biologically relevant heterocyclic molecules.
References
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- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
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A Comparative Guide to the Structural Validation of Synthesized 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] We will delve into the "why" behind the "how," offering insights honed from years of practical experience in structural elucidation.
The pyrazole moiety is a privileged scaffold in drug design, known for a wide spectrum of biological activities, including antitumor and anti-inflammatory properties.[3] The addition of a tetrahydropyran (THP) group can modulate physicochemical properties such as solubility and metabolic stability.[1] Therefore, confident validation of this specific arrangement is paramount. Our multi-pronged approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), provides a self-validating system for unequivocal structure confirmation.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity between different parts of the molecule. For a molecule like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine, both ¹H and ¹³C NMR are indispensable.[7]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number, environment, and neighboring protons for each unique proton in the molecule.
Experimental Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with amine groups, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it allows for the clear observation of the N-H protons, which might otherwise exchange too rapidly.
Expected Spectral Features:
-
Pyrazole Protons: Two distinct singlets are expected for the protons on the pyrazole ring (H-3 and H-5).[8] Their chemical shifts will be in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
Tetrahydropyran (THP) Protons: The THP ring presents a more complex system. The methine proton (H-4') attached to the pyrazole nitrogen will appear as a multiplet, likely a quintet or triplet of triplets, due to coupling with the adjacent methylene protons. The methylene protons of the THP ring will show characteristic diastereotopic splitting, appearing as complex multiplets in the δ 1.5-4.5 ppm range. The protons adjacent to the oxygen (H-2' and H-6') will be the most downfield.
-
Amine Protons: The -NH₂ group will typically appear as a broad singlet. Its chemical shift is variable and depends on concentration and solvent.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3, H-5 | 7.0 - 8.0 | s, s |
| THP CH (N-CH) | 4.0 - 4.5 | m |
| THP O-CH₂ | 3.5 - 4.0 | m |
| THP CH₂ | 1.8 - 2.2 | m |
| Amine NH₂ | Variable (e.g., 3.0 - 5.0 in DMSO-d₆) | br s |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
Experimental Causality: Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each carbon. This makes it easier to count the number of distinct carbon environments and compare it to the expected number from the proposed structure.
Expected Spectral Features:
-
Pyrazole Carbons: The two CH carbons of the pyrazole ring will appear in the δ 125-140 ppm range, while the carbon bearing the amine group (C-4) will be shifted.[8]
-
Tetrahydropyran (THP) Carbons: The methine carbon attached to the nitrogen (C-4') will be in the δ 50-60 ppm range. The carbons adjacent to the oxygen (C-2' and C-6') will be in the δ 60-70 ppm range, and the other methylene carbons will be further upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-3, C-5 | 125 - 140 |
| Pyrazole C-4 | 110 - 120 |
| THP C-4' (N-CH) | 50 - 60 |
| THP C-2', C-6' (O-CH₂) | 65 - 75 |
| THP C-3', C-5' | 30 - 40 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Fingerprinting Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Causality: For solid samples, preparing a KBr pellet ensures a uniform dispersion of the analyte, minimizing scattering effects and leading to a clean spectrum.
Expected Vibrational Frequencies:
-
N-H Stretch: The primary amine (-NH₂) will show two characteristic absorption bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[9]
-
C-H Stretch: Aliphatic C-H stretching from the THP ring will be observed just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrazole ring may be seen just above 3000 cm⁻¹.
-
C=N and C=C Stretch: The stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region.[10]
-
C-O Stretch: A strong absorption band corresponding to the C-O-C ether linkage in the THP ring is expected in the 1050-1150 cm⁻¹ range.
Table 3: Key FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Alkane/Pyran | C-H Stretch | 2850 - 2960 |
| Pyrazole | C=N, C=C Stretch | 1400 - 1600 |
| Ether (Pyran) | C-O Stretch | 1050 - 1150 |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the synthesized compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Caption: Workflow for FT-IR Spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Molecular Weight Confirmation
LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[11][12] It is crucial for confirming the molecular weight of the target compound and assessing its purity.
Experimental Causality: Electrospray ionization (ESI) is the preferred ionization method for this type of molecule as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to confirm the molecular weight.
Expected Results:
-
Liquid Chromatography: A single, sharp peak in the chromatogram is indicative of a pure compound.
-
Mass Spectrometry: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₈H₁₃N₃O, the expected monoisotopic mass is 167.1059 g/mol .[13] Therefore, the ESI-MS should show a peak at m/z 168.1137.
Table 4: Expected LC-MS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃N₃O |
| Monoisotopic Mass | 167.1059 g/mol |
| Expected [M+H]⁺ | m/z 168.1137 |
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC Separation: Inject a small volume of the sample onto an appropriate HPLC column (e.g., C18). Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid to aid ionization).
-
MS Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.
Caption: Workflow for LC-MS Analysis.
Comparative Analysis: Alternative and Advanced Validation Strategies
While the combination of NMR, FT-IR, and LC-MS provides a robust validation, certain scenarios may call for alternative or more advanced techniques.
| Technique | Principle | Advantages over Standard Methods | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy. | Provides the elemental composition, confirming the molecular formula beyond doubt.[14] | Higher cost and less common availability. |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystal. | Provides the absolute, unambiguous structure of the molecule in the solid state.[9] | Requires a single, high-quality crystal, which can be difficult to obtain. |
| 2D NMR (COSY, HSQC) | Shows correlations between nuclei. | COSY confirms proton-proton connectivities, while HSQC links protons to their directly attached carbons, providing definitive proof of the molecular framework. | Requires more instrument time and expertise in data interpretation. |
Conclusion
The structural validation of a synthesized compound like 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine is a non-negotiable step in the research and development pipeline. A single technique is insufficient; instead, a confluence of orthogonal methods is required for irrefutable proof of structure. The foundational trio of NMR spectroscopy, FT-IR spectroscopy, and LC-MS provides a comprehensive and self-validating workflow. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and LC-MS verifies the molecular weight and assesses purity. For instances requiring the highest level of certainty, advanced techniques such as HRMS and X-ray crystallography offer further, unambiguous confirmation. By judiciously applying these comparative analytical strategies, researchers can proceed with confidence in the integrity of their synthesized molecules.
References
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A Comparative Guide to Analytical Methods for the Characterization of Hydrazone Derivatives
Hydrazones, a versatile class of organic compounds containing the azomethine group (–NHN=CH–), are pivotal in medicinal and pharmaceutical chemistry due to their wide spectrum of biological activities.[1][2] Their synthesis and subsequent purification demand rigorous analytical characterization to confirm structural integrity, determine purity, and understand physicochemical properties. This guide provides a comparative overview of the essential analytical techniques employed for the comprehensive characterization of hydrazone derivatives, offering insights into the causality behind experimental choices and presenting validated methodologies for researchers, scientists, and drug development professionals.
The Analytical Workflow: A Multi-Technique Approach
The complete characterization of a newly synthesized hydrazone is not reliant on a single technique but rather a synergistic workflow. Each method provides a unique piece of the structural puzzle. A typical workflow involves initial purity assessment followed by detailed structural elucidation and final quantification.
Caption: Workflow for Hydrazone Characterization.
Spectroscopic Methods: Unveiling the Molecular Architecture
Spectroscopic techniques are the cornerstone of structural elucidation, each probing different aspects of the molecule's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: This technique identifies the number, environment, and connectivity of protons. For hydrazones, key diagnostic signals include:
-
Azomethine Proton (-CH=N-): A characteristic singlet typically observed in the downfield region of 8.0-9.0 ppm. Its appearance confirms the condensation reaction between the hydrazide and the carbonyl compound.[3][4]
-
Amide/Amine Proton (-NH-): A broad singlet that can appear over a wide range (δ 9.0-12.0 ppm).[5][6] Its chemical shift is sensitive to solvent and concentration. Deuterium exchange (D₂O shake) can be used to confirm this peak, as the proton will be replaced by deuterium, causing the signal to disappear.
-
Aromatic Protons: Multiplets in the range of 6.5-8.5 ppm indicate the presence of aromatic rings.[3]
-
Aliphatic Protons: Signals in the upfield region (δ 0.5-4.5 ppm) correspond to protons on alkyl chains.
-
-
¹³C NMR: This provides information on the carbon skeleton. Key signals for hydrazones include:
-
Azomethine Carbon (-C=N-): Resonates in the range of 140-160 ppm.
-
Carbonyl Carbon (-C=O): If present in an acylhydrazone, this signal appears further downfield, around 160-170 ppm.[5]
-
Causality: The choice of 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR experiments depends on the complexity of the hydrazone. For simple structures, 1D spectra are often sufficient. For complex molecules with overlapping signals, 2D techniques are indispensable for assigning proton and carbon signals definitively.
Mass Spectrometry (MS)
MS determines the molecular weight of the compound and can provide structural information through fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques.
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass confirms the molecular formula.[7][8] For hydrazones, this is a crucial first step in confirming a successful synthesis.
-
Fragmentation Pattern: The way the molecular ion breaks apart provides clues about the structure. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and bonds adjacent to the carbonyl group (in acylhydrazones).[8][9][10] Analyzing these fragments helps piece together the molecule's structure.
Causality: ESI is a "soft" ionization technique often preferred for fragile molecules as it typically yields a strong molecular ion peak with minimal fragmentation. EI, a "hard" technique, causes more extensive fragmentation, which can be highly useful for detailed structural elucidation of unknown compounds.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Key Diagnostic Bands for Hydrazones:
-
N-H Stretching: A sharp to broad band in the region of 3150-3400 cm⁻¹.[3][6]
-
C=O Stretching (Amide I): For acylhydrazones, a strong absorption band is observed around 1640-1680 cm⁻¹.[5]
-
C=N Stretching (Imine): A characteristic band in the range of 1590-1630 cm⁻¹.[3][4][12] The presence of this band and the disappearance of the parent aldehyde/ketone C=O band are strong evidence of hydrazone formation.
-
C-O Stretching: For phenolic hydrazones, a band around 1260 cm⁻¹ is indicative of the phenolic C-O bond.[3]
-
Causality: The FT-IR spectrum provides a quick and reliable confirmation of the key functional groups. For instance, in the synthesis of an acylhydrazone from a hydrazide and an aldehyde, the disappearance of the aldehyde's C=O stretch (typically >1700 cm⁻¹) and the appearance of the new imine (C=N) and amide (C=O) bands confirm the reaction's success.[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly in conjugated systems. Hydrazones, often containing aromatic rings and the C=N double bond, exhibit characteristic absorption maxima (λ_max).[3][13][14]
-
Applications:
-
Confirmation of Conjugated Systems: The position of λ_max can confirm the extent of conjugation in the molecule.
-
Quantitative Analysis: It can be used for quantitative determination based on the Beer-Lambert law, though it is less specific than HPLC.[15]
-
Studying Tautomerism: The absorption spectrum can be sensitive to pH and solvent, which can be used to study azo-hydrazone tautomerism.[16]
-
Chromatographic Methods: Purity and Quantification
Chromatographic techniques are essential for separating the target hydrazone from starting materials, by-products, and other impurities, as well as for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of hydrazone derivatives and for quantitative analysis in various matrices.[17][18]
-
Methodology: Reversed-phase HPLC (RP-HPLC) is most common, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., mixtures of acetonitrile/methanol and water).[19]
-
Detection: UV detection is standard, with the wavelength set at or near the λ_max of the hydrazone for maximum sensitivity. Fluorescence detection can be used for fluorescent derivatives, offering higher sensitivity and selectivity.[19]
-
Validation: A robust HPLC method must be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[18]
Causality: HPLC is chosen for its high resolution, sensitivity, and reproducibility. For drug development, a validated HPLC method is non-negotiable for quality control, stability testing, and pharmacokinetic studies. The choice of mobile phase composition and gradient is critical to achieve good separation (resolution) between the main peak and any impurities.[20]
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used for:
-
Monitoring Reaction Progress: Spotting the reaction mixture on a TLC plate over time allows for visualization of the consumption of starting materials and the formation of the product.
-
Preliminary Purity Check: A single spot on a TLC plate (in multiple solvent systems) suggests a pure compound.
-
Determining Solvent Systems for Column Chromatography: TLC helps in selecting an appropriate mobile phase for purification by flash chromatography.
Comparative Analysis of Key Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy | HPLC |
| Primary Use | Unambiguous structure elucidation | Molecular weight determination, fragmentation analysis | Functional group identification | Purity assessment, quantification |
| Information | Detailed atomic connectivity (H-C framework) | Molecular formula, structural fragments | Presence of specific bonds (C=O, N-H, C=N) | Purity (%), concentration |
| Sensitivity | Moderate (mg scale) | High (ng-pg scale) | Low (mg scale) | Very High (ng-µg scale) |
| Sample State | Solution | Solid, liquid, gas | Solid, liquid | Solution |
| Destructive? | No | Yes (typically) | No | No (sample can be collected) |
| Key Advantage | Provides the most complete structural picture | High sensitivity and mass accuracy | Fast, easy, confirms key transformations | Excellent for purity and quantification |
| Limitation | Requires pure sample, can be complex to interpret | Isomers may not be distinguishable | Limited structural detail | Does not provide structural information |
Detailed Experimental Protocol: A Self-Validating HPLC Method
This protocol outlines a general approach for developing a self-validating RP-HPLC method for purity determination of a novel hydrazone derivative.
Objective: To establish a reliable RP-HPLC method to determine the purity of Hydrazone-X.
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/UV detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is used to protonate silanol groups on the column, reducing peak tailing, and to ensure the analyte is in a single ionic form, leading to sharper peaks.
-
-
Method Development:
-
Run a gradient elution from 5% B to 95% B over 20 minutes to determine the approximate retention time of Hydrazone-X.
-
Optimize the gradient or switch to an isocratic method to ensure good resolution between the main peak and any impurities, with a reasonable run time. Aim for a capacity factor (k') between 2 and 10.
-
-
System Suitability Test (SST): A Self-Validating Check
-
Before sample analysis, inject a standard solution of Hydrazone-X (e.g., 20 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (T): Must be ≤ 2.0.
-
Theoretical Plates (N): Must be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.
-
-
Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, validating the results obtained.
-
-
Sample Analysis:
-
Prepare the sample of synthesized Hydrazone-X in a suitable diluent (e.g., Acetonitrile/Water 50:50) at a concentration of ~1 mg/mL.
-
Inject the sample and integrate all peaks.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Caption: HPLC Method Development and Validation Workflow.
Conclusion
The characterization of hydrazone derivatives is a systematic process that relies on the strategic application of multiple analytical techniques. Spectroscopic methods like NMR, MS, and FT-IR provide indispensable information for structural confirmation, while chromatographic methods, particularly HPLC, are crucial for determining purity and for quantification. By understanding the strengths and limitations of each technique and employing a logical, self-validating workflow, researchers can ensure the quality and integrity of their synthesized compounds, paving the way for successful downstream applications in drug discovery and development.
References
- Mettler Toledo. (n.d.). Determining Hydrazine in Wastewater by UV/Vis Spectroscopy.
- ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1.
- PubMed Central. (2015). Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis.
- Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698.
- DergiPark. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
- ResearchGate. (n.d.). The possible molecular ion fragmentation pattern from the mass spectrum of hydrazone HL⁴ (4).
- MDPI. (2016). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
- ResearchGate. (n.d.). UV‐Vis spectra observed for hydrazone (3 μM) in presence of fixed....
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- TR Dizin. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives.
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- ResearchGate. (n.d.). The intensity of absorption bands in the FT-IR spectra of samples containing hydrazones 1-15 and lipids isolated from the SC.
- ResearchGate. (n.d.). UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two....
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- ResearchGate. (n.d.). S. NH peak appear in 1 H NMR spectra of both the hydrazone form 2....
- ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
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A Comparative Guide to the Purity Assessment of Synthesized (Tetrahydro-2H-pyran-4-yl)hydrazine Dihydrochloride
In the landscape of modern drug discovery and development, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. (Tetrahydro-2H-pyran-4-yl)hydrazine, a key building block in the synthesis of various pharmaceutically active compounds, is typically handled and stored as its more stable dihydrochloride salt. Ensuring the purity of this synthesized intermediate is not merely a quality control checkpoint; it is fundamental to the reliability of downstream applications, influencing reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, preclinical and clinical outcomes.
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride. We move beyond simple protocol listings to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our approach emphasizes the power of orthogonal methods—employing multiple, complementary techniques—to construct a self-validating and unimpeachable purity profile.
Understanding the Analyte and Potential Impurities
The purity assessment strategy is intrinsically linked to the synthesis of this compound. A common synthetic route involves the reductive amination of tetrahydro-4H-pyran-4-one with hydrazine, followed by the formation of the dihydrochloride salt.
Potential impurities arising from this process include:
-
Starting Materials: Unreacted tetrahydro-4H-pyran-4-one and hydrazine.
-
Intermediates: The hydrazone intermediate formed from the initial condensation.
-
By-products: Compounds formed from side reactions.
-
Residual Solvents: Solvents used during the reaction and purification steps.
-
Incorrect Salt Stoichiometry: Presence of the free base or the monohydrochloride salt.
An effective purity assessment plan must be capable of detecting, identifying, and quantifying these diverse potential contaminants.
Orthogonal Analytical Approaches for Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where different methods provide complementary information. We will compare Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Elemental Analysis, and Titrimetric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is unparalleled for structural elucidation and the identification of organic impurities. For this compound, both ¹H and ¹³C NMR provide critical information.
Expertise & Experience: The formation of the dihydrochloride salt significantly impacts the chemical shifts of protons adjacent to the nitrogen atoms due to protonation.[1] In ¹H NMR, these shifts provide immediate evidence of salt formation. Furthermore, the integration of signals in ¹H NMR allows for the quantification of impurities relative to the main compound, provided the impurity has unique, non-overlapping signals. For absolute purity determination, Quantitative NMR (qNMR) against a certified internal standard is the gold standard.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Complete dissolution is critical for accurate quantification.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for complete relaxation and ensure accurate integration.
-
Data Processing and Analysis: Process the spectrum (phasing, baseline correction). Identify the characteristic peaks for the analyte and the internal standard.[2][3] Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
Trustworthiness: The self-validating nature of this protocol lies in the consistency of the chemical shifts and coupling constants with the expected structure.[4] Any significant unassigned peaks are indicative of impurities, which can often be identified by their characteristic chemical shifts.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is the workhorse for determining the presence of non-volatile impurities and by-products. Due to the high polarity and lack of a strong UV chromophore in this compound, method development requires careful consideration.
Expertise & Experience: Standard reversed-phase (RP) HPLC is often challenging for highly polar amines, which may exhibit poor retention.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, designed specifically for the retention of polar compounds.[6] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also provide excellent separation for polar, basic analytes.[5] For detection, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferable to UV detection. Alternatively, derivatization with a UV-active agent can be employed, though this adds complexity to the sample preparation.[7][8]
Experimental Protocol: HILIC-ELSD Method
-
Column: A HILIC column (e.g., a silica-based column with a bonded amide or zwitterionic stationary phase).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute the polar analyte.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM).
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a mixture of Acetonitrile and Water (e.g., 80:20).
-
Analysis: Inject the sample and integrate all peaks. Purity is typically expressed as area percent.
Trustworthiness: The method's validity is confirmed by achieving good peak shape for the main component and baseline separation from any impurities. Spiking the sample with known potential impurities (like the starting ketone) can further validate the method's ability to separate them.
Workflow for HPLC Method Selection
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The (Tetrahydro-2H-pyran-4-yl)amino Moiety: A Privileged Scaffold in Modern Kinase Inhibitor Design - A Comparative Guide
Introduction: The Rise of Saturated Heterocycles in Kinase Inhibition
In the landscape of kinase inhibitor discovery, the quest for compounds with superior potency, selectivity, and pharmacokinetic properties is a perpetual endeavor. While traditional drug design often centered on aromatic and planar ring systems to interact with the largely hydrophobic ATP-binding pocket of kinases, recent years have witnessed a paradigm shift towards the incorporation of three-dimensional, saturated heterocyclic scaffolds. Among these, the tetrahydropyran (THP) moiety has emerged as a particularly valuable building block. Its non-planar nature allows for the exploration of previously unaddressed regions of the kinase active site, offering opportunities to forge novel interactions and enhance selectivity. Furthermore, the THP ring can improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.
This guide provides a comprehensive comparison of kinase inhibitors featuring the (tetrahydro-2H-pyran-4-yl)amino substructure, a key component often derived from precursors like (tetrahydro-2H-pyran-4-yl)hydrazine. We will delve into the structure-activity relationships (SAR) of this moiety across different kinase families, supported by experimental data, and provide detailed protocols for the evaluation of such inhibitors.
The (Tetrahydro-2H-pyran-4-yl)amino Scaffold: A Versatile Player in Kinase Recognition
The (tetrahydro-2H-pyran-4-yl)amino group offers several advantageous features for kinase inhibitor design. The tetrahydropyran ring itself can act as a hydrophobic space-filling element, while the oxygen atom can serve as a hydrogen bond acceptor. The exocyclic amine provides a convenient attachment point for linking to the core scaffold of the inhibitor and can also participate in hydrogen bonding interactions. The stereochemistry of the THP ring can also be exploited to fine-tune the orientation of substituents and optimize interactions with the target kinase.
Below is a generalized structure highlighting the key features of a kinase inhibitor incorporating the (tetrahydro-2H-pyran-4-yl)amino moiety.
Caption: Generalized structure of a kinase inhibitor.
Comparative Structure-Activity Relationship (SAR) Analysis
The influence of the (tetrahydro-2H-pyran-4-yl)amino group on inhibitor potency and selectivity is highly dependent on the specific kinase target and the overall molecular scaffold. Here, we compare the SAR of this moiety in the context of two major kinase families: Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of selective CDK inhibitors is a major focus of oncology research. Several potent CDK inhibitors incorporate the tetrahydropyran motif.
| Compound | Core Scaffold | R1 (on THP) | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Selectivity (CDK9/CDK2) | Reference |
| 1a | Pyrazolo[1,5-a]pyrimidine | H | 150 | 25 | 0.17 | Fictionalized Data |
| 1b | Pyrazolo[1,5-a]pyrimidine | 4-F-Ph | 80 | 15 | 0.19 | Fictionalized Data |
| 1c | Pyrazolo[1,5-a]pyrimidine | 4-MeO-Ph | 250 | 40 | 0.16 | Fictionalized Data |
| 2a | 2-Anilinopurine | H | 44 | 86000 | ~2000 | [1] |
| 2b | 2-Anilinopurine | Biphenyl | 44 | 86000 | ~2000 | [1] |
SAR Insights for CDK Inhibitors:
-
Core Scaffold Influence: The nature of the core heterocycle significantly impacts overall potency and selectivity. For instance, the 2-anilinopurine scaffold in compounds 2a and 2b leads to remarkable selectivity for CDK2 over CDK1.[1]
-
Substituents on the THP Moiety: In the fictionalized pyrazolo[1,5-a]pyrimidine series, substitution on a phenyl ring attached to the THP moiety shows that a fluorine substituent (1b ) can enhance potency against both CDK2 and CDK9 compared to an unsubstituted phenyl group (1a ). However, a methoxy group (1c ) is detrimental to activity. This suggests that electronic and steric factors of substituents on the THP ring play a critical role in binding.
-
Exploiting the Ribose Pocket: Crystal structures of CDK2 in complex with purine-based inhibitors have revealed that the inhibitor can stabilize a specific conformation of the glycine-rich loop that forms the ATP ribose binding pocket.[1] The tetrahydropyran moiety can occupy this region, and its substitution pattern can be optimized to maximize favorable interactions.
Janus Kinase (JAK) Inhibitors
The JAK family of tyrosine kinases plays a pivotal role in cytokine signaling pathways that are central to immune responses and hematopoiesis. Dysregulation of JAK signaling is implicated in a range of autoimmune diseases and cancers.
| Compound | Core Scaffold | R1 (on THP) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 3a | Pyrrolo[2,3-d]pyrimidine | H | 5.9 | 28.1 | 1.3 | Fictionalized Data |
| 3b | Pyrrolo[2,3-d]pyrimidine | CN | 3.8 | 4.1 | 5.3 | Fictionalized Data |
| 4a | 4-Aryl-2-aminopyrimidine | H | >1000 | 15 | >1000 | [2] |
| 4b | 4-Aryl-2-aminopyrimidine | Proline derivative | >1000 | 2 | >1000 | [2] |
SAR Insights for JAK Inhibitors:
-
Selectivity Among JAK Isoforms: The tetrahydropyran moiety can be a key determinant of selectivity among the highly homologous JAK family members. For example, in the fictionalized pyrrolo[2,3-d]pyrimidine series, the introduction of a nitrile group on a substituent attached to the THP ring (3b ) significantly improves selectivity for JAK1 and JAK2 over JAK3 compared to the unsubstituted analog (3a ).
-
Targeting the Hinge Region: In many JAK inhibitors, the core scaffold forms hydrogen bonds with the hinge region of the kinase. The (tetrahydro-2H-pyran-4-yl)amino group can position the rest of the molecule optimally for these interactions.
-
Improved Pharmacokinetics: The inclusion of the tetrahydropyran ring has been shown to improve the pharmacokinetic properties of JAK inhibitors, leading to compounds with good oral bioavailability and in vivo efficacy.[2]
Experimental Protocols
To facilitate the evaluation of kinase inhibitors derived from or containing the (tetrahydro-2H-pyran-4-yl)amino moiety, we provide detailed protocols for two key assays: a biochemical potency assay (LanthaScreen®) and a cellular target engagement assay (Cellular Thermal Shift Assay).
Protocol 1: In Vitro Kinase Inhibition Assay using LanthaScreen® Eu Kinase Binding Assay
This protocol describes the determination of the IC50 value of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[3][4]
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A, JAK1)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer A (5X)
-
TR-FRET Dilution Buffer
-
Test compound and control inhibitor (e.g., Staurosporine)
-
384-well, low-volume, non-binding microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: a. Prepare a 100X stock solution of the test compound in 100% DMSO. b. Create a serial dilution series of the compound in DMSO. c. Dilute the compound series to a 4X final concentration in 1X Kinase Buffer A.[5]
-
Kinase/Antibody Mixture Preparation: a. Prepare a 2X solution of the kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A. The optimal concentrations will be target-specific and should be determined empirically or based on the manufacturer's recommendations.[3]
-
Tracer Preparation: a. Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer in 1X Kinase Buffer A.[3]
-
Assay Assembly: a. Add 4 µL of the 4X compound solution to the wells of the 384-well plate.[3] b. Add 8 µL of the 2X kinase/antibody mixture to each well.[3] c. Add 4 µL of the 4X tracer solution to each well.[3]
-
Incubation and Measurement: a. Cover the plate and incubate at room temperature for 1 hour, protected from light.[3] b. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: a. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). b. Plot the TR-FRET ratio against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the LanthaScreen kinase binding assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[6][7] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting (SDS-PAGE, antibodies, etc.)
Procedure:
-
Cell Treatment: a. Plate cells and allow them to adhere overnight. b. Treat the cells with the test compound at various concentrations or a single high concentration, alongside a vehicle control, for a defined period (e.g., 1-4 hours).[6]
-
Heat Challenge: a. Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.[6]
-
Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[6] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.[6]
-
Analysis of Soluble Protein: a. Carefully collect the supernatant containing the soluble protein fraction. b. Quantify the protein concentration in each sample. c. Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for the target kinase.
-
Data Analysis: a. Quantify the band intensities from the Western blot. b. For a melt curve, plot the soluble protein fraction against the temperature for both the compound-treated and vehicle-treated samples. A shift in the curve indicates stabilization. c. For an isothermal dose-response curve (performed at a single temperature), plot the soluble protein fraction against the compound concentration to determine an EC50 for target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion and Future Perspectives
The (tetrahydro-2H-pyran-4-yl)amino moiety has proven to be a valuable component in the design of potent and selective kinase inhibitors. Its three-dimensional structure and favorable physicochemical properties offer distinct advantages over traditional flat aromatic systems. The comparative analysis of CDK and JAK inhibitors highlights the versatility of this scaffold in achieving both high potency and isoform selectivity.
Future efforts in this area will likely focus on the synthesis of novel derivatives with diverse substitution patterns on the tetrahydropyran ring to further explore the chemical space around the ATP-binding site. The development of inhibitors with unique selectivity profiles will continue to be a priority, enabling the dissection of complex signaling pathways and providing new therapeutic opportunities. The robust experimental protocols outlined in this guide provide a solid framework for the rigorous evaluation of these next-generation kinase inhibitors.
References
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-190.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Walter, N. M., Wentsch, H. K., Bührmann, M., Bauer, S. M., Döring, E., Mayer-Wrangowski, S., ... & Laufer, S. A. (2017). Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine. Journal of Medicinal Chemistry, 60(19), 8027-8054.
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- Kupcho, K. R., et al. (2009). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 14(1), 16-27.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
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- Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.
- Dauch, D., et al. (2022). Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. Journal of Medicinal Chemistry, 65(10), 7136-7158.
- Hatcher, J. M., et al. (2018). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2847.
- Wallace, E. M., et al. (2012). SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7653-7658.
- Wang, X., et al. (2022).
- Sun, L., et al. (2012). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 4979-4985.
- He, Y., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters, 4(10), 959-963.
- Tan, Y., et al. (2018). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Medicinal Chemistry Research, 27(4), 1141-1153.
- Anscombe, E., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767.
- Zhang, W., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.
- Liu, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. European Journal of Medicinal Chemistry, 181, 111552.
- ResearchGate. (2012). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors.
- Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451.
- Pal, R., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Bioorganic Chemistry, 143, 107095.
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A Researcher's Guide to DFT-Experimental Validation for Hydrazone Derivatives
In the landscape of modern drug discovery and materials science, hydrazones stand out as a class of compounds with remarkable versatility and a wide spectrum of biological activities.[1][2] Their synthesis is straightforward, yet the subtle interplay of their structural and electronic properties dictates their function. To rationally design novel hydrazone derivatives with enhanced efficacy, a deep understanding of their molecular characteristics is paramount. While experimental techniques provide essential data, they often capture a snapshot of a molecule's behavior. It is the synergy between empirical evidence and high-level computational modeling that illuminates the full picture, transforming rational design from a concept into a practical reality.
This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to validate and interpret the experimental results of hydrazone derivatives. We will move beyond a simple listing of methods to explain the causality behind the protocols, establishing a self-validating workflow that enhances scientific rigor and accelerates the development pipeline.
The Core Principle: A Symbiotic Workflow
The validation of a computational model is not a linear process but a feedback loop. Experimental data provides the physical benchmark—the "ground truth"—against which theoretical predictions are measured. A strong correlation between the two instills confidence in the computational model, which can then be used to predict the properties of novel, yet-to-be-synthesized molecules, screen virtual libraries, and elucidate reaction mechanisms.[3] This integrated approach saves invaluable time and resources by focusing experimental efforts on the most promising candidates.
Below is a conceptual diagram of this symbiotic workflow.
Caption: High-level workflow for DFT-experimental validation.
Part 1: The Experimental Benchmark – Synthesis and Characterization
The foundation of any computational validation is high-quality experimental data. The protocols must be robust and the characterization thorough.
Experimental Protocol: Synthesis of a Model Hydrazone
A common and reliable method for synthesizing hydrazones is the condensation reaction between a hydrazine derivative and a carbonyl compound.[1][3]
Example Synthesis: (E)-N'-(phenyl)benzohydrazide
-
Reactant Preparation: Dissolve one equivalent of benzaldehyde in absolute ethanol in a round-bottom flask. In a separate container, dissolve a slight molar excess (1.1 equivalents) of phenylhydrazine in ethanol.
-
Reaction: Slowly add the phenylhydrazine solution to the benzaldehyde solution while stirring at room temperature. Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 2-4 hours.
-
Isolation and Purification: Upon completion, cool the mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the product by recrystallizing from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain high-purity crystals for analysis.
Spectroscopic Characterization
The purified hydrazone must be characterized using a suite of spectroscopic techniques. Each technique probes a different molecular property that can be directly correlated with a specific type of DFT calculation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups by their vibrational frequencies (e.g., C=N, N-H, C=O stretches).
-
UV-Visible (UV-Vis) Spectroscopy: Measures electronic transitions, typically π → π* and n → π* transitions within the conjugated system, which define the material's color and photochemical properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of each proton and carbon atom, confirming the molecular backbone and stereochemistry.
Part 2: The Theoretical Counterpart – An In-Silico Approach with DFT
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is a computationally efficient yet highly accurate tool for predicting a wide range of molecular properties, making it ideal for correlating with experimental data.[6][7]
Computational Protocol: A Step-by-Step DFT Workflow
The following workflow is typically performed using computational chemistry software packages like Gaussian, ORCA, or Quantum ESPRESSO.[8][9]
-
Structure Input: Build the initial 3D structure of the synthesized hydrazone derivative using a molecular editor.
-
Geometry Optimization: This is the most crucial first step. The initial structure is computationally "relaxed" to find its lowest energy conformation. This optimized geometry is the basis for all subsequent calculations.
-
Methodology: The choice of functional and basis set is critical. For hydrazones and similar organic molecules, the B3LYP functional combined with the 6-31G(d,p) or a larger basis set like 6-311++G(d,p) provides a reliable balance of accuracy and computational cost.[10][11] B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in conjugated systems. The 6-31G(d,p) basis set includes polarization functions (d on heavy atoms, p on hydrogens) that allow for more flexibility in describing the shape of atomic orbitals, which is essential for accurate geometry and property prediction.
-
-
Vibrational Frequency Calculation: Performed on the optimized geometry. This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It predicts the molecule's IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and the neglect of anharmonicity. Thus, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.[3]
-
-
Electronic Spectra Calculation (TD-DFT): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum.[3][12] This allows for a direct comparison of the calculated maximum absorption wavelength (λ_max) with the experimental spectrum.
-
NMR Spectra Calculation (GIAO): The Gauge-Invariant Atomic Orbital (GIAO) method is employed to predict the NMR chemical shifts (¹H and ¹³C).[2] The calculated values are referenced against a standard (e.g., Tetramethylsilane, TMS), just as in the experiment.
Caption: Correlation between experimental and DFT methods.
Part 3: Bridging the Gap – A Quantitative Comparison
A strong correlation between calculated and experimental data is the cornerstone of validating a computational model. The following tables summarize the expected comparison for a representative hydrazone derivative.
Table 1: Structural Parameters
Optimized geometric parameters from DFT calculations show excellent correlation with single-crystal X-ray diffraction data when available.[10][13]
| Parameter | Experimental (X-ray) Å | Calculated (B3LYP/6-31G(d,p)) Å | % Difference |
| C=N Bond Length | 1.285 | 1.291 | 0.47% |
| N-N Bond Length | 1.378 | 1.385 | 0.51% |
| C-C Phenyl | 1.390 | 1.395 | 0.36% |
Table 2: Vibrational Frequencies
DFT-calculated vibrational frequencies, when properly scaled, align closely with experimental FT-IR spectra.[3][10]
| Vibrational Mode | Experimental (FT-IR) cm⁻¹ | Calculated (Scaled) cm⁻¹ | Assignment |
| N-H Stretch | 3250 | 3245 | Hydrazone N-H |
| C=N Stretch | 1610 | 1605 | Imine C=N |
| N-N Stretch | 1150 | 1142 | Hydrazine N-N |
Table 3: Electronic Absorption
TD-DFT calculations typically predict UV-Vis absorption maxima within 10-20 nm of the experimental values, which is considered a good agreement.[10][13]
| Compound | Experimental λ_max (nm) | Calculated λ_max (nm) | Predominant Transition |
| Hydrazone A | 355 | 362 | π → π* |
Table 4: NMR Chemical Shifts
The GIAO method provides computed NMR chemical shifts that are generally in good agreement with observed values.[2][3]
| Carbon Atom | Experimental ¹³C δ (ppm) | Calculated ¹³C δ (ppm) |
| C=N (Imine) | 145.8 | 146.3 |
| Aromatic C1 | 134.2 | 134.9 |
| Aromatic C2 | 129.5 | 129.1 |
Conclusion: From Validation to Prediction
The process detailed in this guide—synthesis, thorough experimental characterization, and rigorous computational modeling—forms a powerful, self-validating loop. By demonstrating a strong correlation between predicted and measured properties, researchers can establish a high degree of confidence in their DFT model.
This validated in-silico model transcends simple confirmation. It becomes a predictive engine, enabling the exploration of chemical space before committing to costly and time-consuming synthesis. It allows for the screening of virtual libraries of hydrazone derivatives to identify candidates with optimized electronic properties, the study of reaction pathways, and the interpretation of complex spectroscopic data. By bridging the gap between theory and reality, this integrated approach empowers researchers, scientists, and drug development professionals to accelerate innovation in the vital field of hydrazone chemistry.
References
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- Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. LJMU Research Online.
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- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
- Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives; a comparative experimental-theoretical study. PubMed.
- Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry (RSC Publishing).
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- Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH.
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- Which is best software for Density Functional theory calculation?. ResearchGate.
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- (PDF) Synthesis, characterization and density functional theory study of low cost hydrazone sensitizers. ResearchGate.
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A Senior Application Scientist's Guide to Hydrazine Reagent Performance in the Knorr Pyrazole Synthesis
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in blockbuster drugs highlights the importance of efficient and predictable synthetic routes. The Knorr pyrazole synthesis, a classic and versatile reaction, remains a primary method for constructing this valuable heterocycle.[1] At its heart lies the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2]
The choice of hydrazine reagent is a critical parameter that significantly influences reaction outcomes, including yield, reaction kinetics, and, in the case of unsymmetrical dicarbonyls, regioselectivity.[3][4] This guide provides a comprehensive comparison of the performance of various hydrazine reagents in the Knorr pyrazole synthesis, supported by representative experimental data and detailed protocols. We will explore the interplay of electronic and steric effects, offering insights to help you select the optimal reagent for your synthetic goals.
The Decisive Role of the Hydrazine Reagent
The nucleophilicity of the hydrazine is a key driver of the Knorr synthesis. The initial step involves the attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] The nature of the substituent on the hydrazine can modulate this nucleophilicity and introduce steric factors that dictate the course of the reaction.
This guide will benchmark the performance of four common classes of hydrazine reagents:
-
Hydrazine Hydrate (Unsubstituted): The simplest hydrazine, offering high reactivity.
-
Methylhydrazine (Alkyl-substituted): A representative alkyl hydrazine, introducing moderate steric bulk and slight electronic perturbation.
-
Phenylhydrazine (Aryl-substituted): An aryl hydrazine that introduces significant steric hindrance and electronic effects through its aromatic ring.
-
4-Nitrophenylhydrazine (Electron-Withdrawn Aryl-substituted): An aryl hydrazine with a strong electron-withdrawing group, significantly impacting nucleophilicity.
To provide a standardized comparison, we will consider the reaction of these hydrazines with ethyl acetoacetate, a common and readily available 1,3-dicarbonyl compound.
Experimental Benchmark: A Comparative Analysis
To objectively assess the performance of each hydrazine reagent, a series of standardized experiments are outlined below. The reaction of each hydrazine with ethyl acetoacetate is performed under identical conditions to allow for a direct comparison of key performance indicators.
Experimental Workflow:
Caption: A generalized workflow for the comparative Knorr pyrazole synthesis experiments.
Comparative Performance Data
The following table summarizes the expected outcomes from the reaction of ethyl acetoacetate with our selected hydrazine reagents under standardized conditions.
| Hydrazine Reagent | Expected Reaction Time (h) | Expected Yield (%) | Key Observations & Purity Considerations |
| Hydrazine Hydrate | 1 | ~85-95% | Highly exothermic initial reaction. The product, 3-methyl-1H-pyrazol-5(4H)-one, is often obtained in high purity after simple precipitation.[6] |
| Methylhydrazine | 1-2 | ~80-90% | Gives a mixture of two regioisomers: 1,3-dimethyl-1H-pyrazol-5(4H)-one and 1,5-dimethyl-1H-pyrazol-5(4H)-one. The ratio is dependent on reaction conditions.[3] |
| Phenylhydrazine | 1 | ~90-98% | The reaction is typically high-yielding, affording 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone). The phenyl group's electronic and steric influence leads to high regioselectivity.[7][8] |
| 4-Nitrophenylhydrazine | 2-4 | ~70-80% | The electron-withdrawing nitro group reduces the hydrazine's nucleophilicity, leading to a slower reaction and potentially lower yield. The product is 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one. |
In-Depth Analysis of Reagent Performance
Hydrazine Hydrate: As the most sterically unhindered and highly nucleophilic reagent, hydrazine hydrate reacts rapidly with ethyl acetoacetate. The lack of substituents on the hydrazine simplifies the reaction, leading to a single pyrazolone product in high yield.[6] Its high reactivity, however, can make the initial stages of the reaction highly exothermic, requiring careful control of addition rates and temperature.
Methylhydrazine: The introduction of a small alkyl group, like methyl, begins to illustrate the challenge of regioselectivity in the Knorr synthesis when using unsymmetrical dicarbonyls.[3] The methyl group has a minor electron-donating effect, slightly increasing the nucleophilicity of the substituted nitrogen. However, steric hindrance also comes into play. The initial attack can occur from either nitrogen atom, leading to a mixture of regioisomers. The separation of these isomers can be challenging, often requiring chromatographic techniques.
Phenylhydrazine: The phenyl group exerts a significant influence on the reaction's outcome. Its steric bulk generally directs the initial reaction to proceed via the less hindered nitrogen atom.[9] Furthermore, the electronic effects of the aromatic ring stabilize the intermediate hydrazone, leading to a high-yielding and highly regioselective reaction.[7] This predictability is a key reason why phenylhydrazine is widely used in the synthesis of pharmaceutical compounds like Edaravone.[8]
4-Nitrophenylhydrazine: The presence of a strong electron-withdrawing group on the phenyl ring dramatically decreases the nucleophilicity of the hydrazine. This is due to the delocalization of the nitrogen lone pairs into the aromatic system, which is further enhanced by the nitro group. Consequently, the reaction is significantly slower and may require longer heating times or stronger acidic catalysis to achieve a reasonable yield. While the steric factors are similar to phenylhydrazine, the reduced reactivity is a critical consideration for process efficiency.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of pyrazolones using the benchmarked hydrazine reagents and ethyl acetoacetate.
Protocol 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one using Hydrazine Hydrate
-
Materials: Ethyl acetoacetate, Hydrazine hydrate, Ethanol, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (20 mL).
-
To the ethanol, add ethyl acetoacetate (10 mmol, 1.0 eq).
-
Slowly add hydrazine hydrate (12 mmol, 1.2 eq) to the stirred solution. The reaction may be exothermic.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (20 mL) to the concentrated mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.
-
Protocol 2: Synthesis of 1,3-dimethyl- and 1,5-dimethyl-1H-pyrazol-5(4H)-one using Methylhydrazine
-
Materials: Ethyl acetoacetate, Methylhydrazine, Ethanol, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (20 mL).
-
Add ethyl acetoacetate (10 mmol, 1.0 eq) to the ethanol.
-
Carefully add methylhydrazine (11 mmol, 1.1 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
The resulting oil, a mixture of regioisomers, can be purified by column chromatography.
-
Protocol 3: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) using Phenylhydrazine [7]
-
Materials: Ethyl acetoacetate, Phenylhydrazine, Diethyl ether, Ethanol (for recrystallization).
-
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (12.5 mmol, 1.0 eq) and phenylhydrazine (12.5 mmol, 1.0 eq). This addition can be exothermic.[7]
-
Heat the reaction mixture under reflux for 1 hour.[7]
-
Cool the resulting syrup in an ice bath.[7]
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[7]
-
Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
-
Protocol 4: Synthesis of 3-methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one using 4-Nitrophenylhydrazine
-
Materials: Ethyl acetoacetate, 4-Nitrophenylhydrazine, Ethanol, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-nitrophenylhydrazine (10 mmol, 1.0 eq) in ethanol (30 mL) with gentle heating.
-
Add ethyl acetoacetate (10 mmol, 1.0 eq) to the solution.
-
Add 5-6 drops of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may crystallize upon cooling.
-
If necessary, add a small amount of cold water to aid precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Conclusion and Recommendations
The selection of a hydrazine reagent for the Knorr pyrazole synthesis is a critical decision that directly impacts reaction efficiency, kinetics, and the isomeric purity of the final product.
-
For rapid, high-yielding synthesis of simple pyrazolones where regioselectivity is not a concern, hydrazine hydrate is an excellent choice.
-
When using substituted hydrazines with unsymmetrical dicarbonyls, a careful consideration of steric and electronic effects is paramount to control regioselectivity.
-
Phenylhydrazine and other aryl hydrazines often provide excellent regioselectivity due to a combination of steric hindrance and electronic stabilization.
-
Hydrazines bearing strong electron-withdrawing groups, such as 4-nitrophenylhydrazine , exhibit reduced reactivity, leading to longer reaction times and potentially lower yields.
By understanding the principles outlined in this guide and utilizing the provided protocols as a starting point, researchers can make informed decisions to optimize their pyrazole syntheses, ultimately accelerating their research and development efforts.
References
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.[Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]
- Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.[Link]
- Chem Help ASAP. (2021).
- MDPI. (2023).
- ACS Publications. (2010).
- PubMed Central. (2025).
- PMC - NIH. (2018).
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- Jetir.Org. (2024).
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- Name-Reaction.com. (2025). Knorr pyrazole synthesis.[Link]
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, a heterocyclic hydrazine derivative. By understanding the chemical principles behind these procedures, you can effectively mitigate risks and ensure the safe handling of this and similar reagents.
Hydrazine and its derivatives are classified as hazardous substances due to their potential toxicity and reactivity.[1][2] Many are suspected carcinogens and can cause severe skin and eye irritation.[1][2][3] As such, all handling and disposal operations must be conducted with strict adherence to safety protocols and in compliance with local, state, and federal regulations.[2][4]
Core Principles of Hydrazine Disposal: Neutralization
The primary method for the safe disposal of hydrazine compounds is through chemical neutralization. Hydrazines are powerful reducing agents and will react vigorously with oxidizers.[4][5] This reactivity is harnessed in a controlled manner to convert the hazardous hydrazine into less harmful byproducts, typically nitrogen gas, water, and salts.[4]
This compound is a salt, meaning it is composed of the protonated hydrazine derivative and two chloride anions. This requires a two-fold neutralization strategy:
-
Neutralization of the Hydrochloride: The acidic nature of the dihydrochloride salt should be neutralized with a weak base.
-
Oxidation of the Hydrazine Moiety: The hydrazine functional group must be oxidized to nitrogen gas.
It is crucial to perform these steps in a controlled manner, particularly by ensuring the reaction is carried out in a dilute solution to manage the exothermic nature of the neutralization and oxidation reactions.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O · 2HCl | ChemUniverse |
| Molecular Weight | 189.09 g/mol | ChemUniverse |
| Appearance | Solid | N/A |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | AK Scientific, Inc.[6] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol is designed for the disposal of small quantities of this compound typically found in a research laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: All steps must be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors.[3][7][8]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[3]
-
Skin and Body Protection: A lab coat must be worn.[3]
2. Preparation of Neutralizing Solutions:
-
Sodium Bicarbonate Solution (5% w/v): Prepare a 5% solution of sodium bicarbonate in water. This will be used to neutralize the dihydrochloride.
-
Sodium Hypochlorite Solution (Household Bleach, ~5%): A standard household bleach solution is a suitable oxidizing agent.[4][5] Alternatively, a calcium hypochlorite solution can be prepared.[9]
3. Neutralization and Disposal Workflow:
Caption: Disposal workflow for this compound.
4. Detailed Procedural Steps:
-
Preparation:
-
Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Carefully weigh the this compound waste.
-
In a suitably large beaker or flask, dissolve the waste in water to create a dilute solution (less than 1% concentration is recommended). This dilution step is critical to control the heat generated during the subsequent neutralization and oxidation reactions.[4]
-
-
Neutralization of Hydrochloride:
-
While stirring the dilute hydrazine solution, slowly add the 5% sodium bicarbonate solution.
-
Periodically check the pH of the solution using pH paper. Continue adding sodium bicarbonate until the solution is neutral (pH ≈ 7). Effervescence (release of CO₂) will be observed during this step.
-
-
Oxidation of Hydrazine:
-
Once the solution is neutral, begin the slow, dropwise addition of the 5% sodium hypochlorite (bleach) solution with continuous, vigorous stirring. A significant excess of hypochlorite is recommended to ensure complete oxidation of the hydrazine.[4] A general guideline is to use at least two moles of sodium hypochlorite for every mole of hydrazine.
-
After the addition is complete, allow the reaction mixture to stir for a minimum of two hours at room temperature to ensure the reaction goes to completion.
-
-
Verification and Final Disposal:
-
It is essential to verify that all the hydrazine has been destroyed. This can be done by testing for the presence of the excess oxidizing agent. Dip a potassium iodide-starch test strip into the solution. The appearance of a dark blue or black color indicates that excess hypochlorite is present, and therefore, the hydrazine has been completely oxidized.
-
If the test is negative, add more sodium hypochlorite solution and continue to stir for another hour before re-testing.
-
Once the complete destruction of hydrazine is confirmed, check the final pH of the solution. If necessary, adjust it to a neutral range (pH 6-8) using a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate).
-
The final, neutralized solution can typically be disposed of down the drain with a large volume of running water. However, always consult and adhere to your institution's and local wastewater regulations.[10]
-
Spill Response
In the event of a small spill of this compound powder:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as sand or vermiculite.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
The contaminated area should then be decontaminated with a dilute solution of sodium hypochlorite, followed by a thorough water rinse.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.[3][7]
Waste Management and Compliance
Wastes containing hydrazine are classified as hazardous by the Environmental Protection Agency (EPA).[11] It is the responsibility of the generator of the waste to ensure that it is handled and disposed of in accordance with all applicable regulations.[11][12] The procedures outlined in this guide are intended to render the chemical non-hazardous. However, documentation of the neutralization process should be maintained.
For undiluted or large quantities of this compound waste, it is recommended to dispose of it through a licensed hazardous waste disposal contractor.[13]
By following these detailed procedures, laboratory personnel can confidently and safely manage the disposal of this compound, contributing to a safer research environment for all.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. [Link]
- ResearchGate.
- Inchem.org. Hydrazine (HSG 56, 1991). [Link]
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- New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]
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Navigating the Safe Handling of (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. (Tetrahydro-2H-pyran-4-yl)hydrazine dihydrochloride, a valuable reagent in synthetic chemistry, requires meticulous handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
As a hydrazine derivative and a dihydrochloride salt, this compound presents a dual challenge: the inherent toxicity and reactivity of the hydrazine moiety, and the corrosive nature of the hydrochloride salt, particularly in the presence of moisture.[1][2][3] This guide is structured to provide a comprehensive operational and disposal plan, ensuring that every step, from receiving the compound to its final disposal, is conducted with the highest degree of safety.
Core Safety Directives and Hazard Assessment
This compound is classified as a hazardous substance. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related hydrazine derivatives and hydrochloride salts indicate that it should be treated with extreme caution.[3] The primary hazards include:
-
Toxicity: Hydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or if inhaled.[3] They can cause severe skin and eye irritation or burns.[1][4]
-
Corrosivity: As a dihydrochloride salt, this compound is corrosive, particularly to the skin, eyes, and respiratory tract upon contact with moisture.[2]
-
Carcinogenicity: Many hydrazine derivatives are suspected of causing cancer.[3][5]
-
Reactivity: Hydrazine compounds can be reactive and unstable.[1]
A thorough risk assessment must be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1-compliant | Provides full protection against splashes and airborne particles. A face shield alone is not sufficient.[1][2] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | ASTM F739 | Protects against skin contact and absorption. Double gloving is recommended for enhanced safety.[1][6] |
| Body | Flame-resistant lab coat | NFPA 2112 | Protects against splashes and potential ignition sources.[1] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Varies based on risk assessment | Required when there is a risk of inhaling dust or aerosols, especially when handling larger quantities or during spill cleanup.[6][7] |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with appropriate hazard signs.[1]
-
Chemical Fume Hood: All handling of the solid material or its solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2][8]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[2][7]
-
Spill Kit: A spill kit specifically designed for corrosive and toxic materials must be readily available. This should include an inert absorbent material (such as sand or vermiculite), neutralization agents, and appropriate waste containers.[5][9]
Handling and Use
-
Weighing: When weighing the solid compound, do so in the chemical fume hood on a disposable weigh boat to prevent contamination of balances.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to control any potential exothermic reactions.[7] Never add water to the solid in a confined manner.
-
Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid, minimizing the generation of dust.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, bases, and metals, as violent reactions can occur.[10]
Spill Response
-
Evacuate: In the event of a spill, immediately evacuate the area and alert others.[1]
-
Assess: From a safe distance, assess the extent of the spill. For major spills, contact your institution's emergency response team.[1]
-
Cleanup (for minor spills): If the spill is minor and you are trained to handle it, don the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material.[5] Collect the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area according to your institution's established procedures.
Decontamination and Waste Disposal
-
Personal Decontamination: Upon completion of work, remove gloves and lab coat in a manner that avoids contaminating your skin. Wash hands thoroughly with soap and water.[10]
-
Equipment Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood.
-
Waste Disposal: this compound and any materials contaminated with it are considered hazardous waste.[1]
Visualizing the Safe Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is not merely about following a set of rules, but about cultivating a deep-seated understanding of the potential hazards and the rationale behind each safety measure. By integrating these principles into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your research endeavors. This guide serves as a foundational resource, but it is incumbent upon every researcher to remain vigilant, informed, and proactive in maintaining the highest standards of laboratory safety.
References
- University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Hydrazine.
- 51st Fighter Wing. (2023). 51st Fighter Wing Instruction 21-113: Hydrazine (H-70) FA.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
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- DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
- The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines.docx.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine Monohydrate 99%.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
